STING agonist-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H53N13O8 |
|---|---|
Molecular Weight |
880.0 g/mol |
IUPAC Name |
tert-butyl N-[3-[6-carbamoyl-3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-4-yl]oxypropyl]carbamate |
InChI |
InChI=1S/C43H53N13O8/c1-9-55-30(18-24(3)51-55)38(59)49-40-47-28-20-26(36(44)57)22-32(62-8)34(28)53(40)15-11-12-16-54-35-29(48-41(54)50-39(60)31-19-25(4)52-56(31)10-2)21-27(37(45)58)23-33(35)63-17-13-14-46-42(61)64-43(5,6)7/h11-12,18-23H,9-10,13-17H2,1-8H3,(H2,44,57)(H2,45,58)(H,46,61)(H,47,49,59)(H,48,50,60)/b12-11+ |
InChI Key |
PIYRZERUGHECIE-VAWYXSNFSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCNC(=O)OC(C)(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCNC(=O)OC(C)(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action: STING Pathway Activation
An In-Depth Technical Guide on the Mechanism of Action of STING Agonist-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action for this compound, also known as compound 4a. It covers the core signaling pathways, quantitative efficacy data, and methodologies for key experiments, designed to be a comprehensive resource for professionals in the field of immunology and drug development.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating an immune response.[1][2][3] STING is a transmembrane protein primarily located in the endoplasmic reticulum (ER).[1][4] this compound is a potent, small-molecule, non-cyclic dinucleotide (non-CDN) agonist that directly binds to and activates the STING protein.
The activation process initiates a cascade of events:
-
Conformational Change and Translocation : Upon binding of this compound, the STING protein undergoes a significant conformational change. This triggers its trafficking from the ER through the Golgi apparatus to form perinuclear vesicles.
-
TBK1 Recruitment and Activation : In these vesicles, the activated STING protein serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation and Nuclear Translocation : TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation causes IRF3 to form dimers, which then translocate into the nucleus.
-
Gene Transcription : In the nucleus, phosphorylated IRF3 dimers drive the transcription of a host of immune-related genes, most notably Type I interferons (IFN-α and IFN-β) and various interferon-stimulated genes (ISGs). This compound has been shown to induce the phosphorylation of STING, TBK1, and IRF3 at concentrations as low as 2 nM.
-
NF-κB Pathway Activation : In addition to the TBK1-IRF3 axis, STING activation can also stimulate the Nuclear Factor kappa B (NF-κB) signaling pathway, leading to the production of various pro-inflammatory cytokines and chemokines.
This robust induction of Type I interferons is central to the anti-tumor effects of STING agonists. The interferons activate immune cells, particularly dendritic cells, which are crucial for priming and activating cytotoxic CD8+ T cells that can recognize and eliminate cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound (compound 4a) based on available preclinical data.
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro Activity | |||
| STING Agonism (IC₅₀) | 0.062 nM | Not Specified | |
| IFN-β Secretion (EC₅₀) | 2.0 nM | Not Specified | |
| Cytochrome P450 Inhibition | |||
| CYP1A2, 2C9, 2C19, 2D6 (IC₅₀) | > 100 µM | Human | |
| CYP3A4 (IC₅₀) | 4.2 µM | Human | |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | 57% | CT26 tumor-bearing BALB/c mice | |
| Dosing Regimen | 1.5 mg/kg, IV, every other day |
Downstream Effects and Non-Canonical Signaling
Beyond the primary interferon-producing pathway, STING activation by agonists has broader immunomodulatory effects.
Modulation of T Helper 17 (TH17) Cells
STING activation has been shown to restrain the inflammatory profile of TH17 cells, which are implicated in several autoimmune diseases. Mechanistically, STING signaling impairs the transcriptional activity of Rorγt, a key transcription factor for TH17 differentiation, thereby reducing the production of the pro-inflammatory cytokine IL-17A. Simultaneously, STING activation can promote the expression of the anti-inflammatory cytokine IL-10. This suggests a role for STING agonists in treating TH17-mediated chronic inflammation.
ADAM17-Mediated Protein Shedding
Recent research has uncovered a TBK1-independent signaling axis. Upon activation, STING can induce the activity of the sheddase ADAM17. This leads to the cleavage and release of the soluble, biologically active forms of membrane-bound proteins, such as the pro-inflammatory semaphorin SEMA4D and Tumor Necrosis Factor-alpha (TNFα). This post-translational mechanism contributes to the overall inflammatory response triggered by STING activation.
Key Experimental Protocols
Below are detailed methodologies for experiments commonly used to characterize the mechanism of action of STING agonists like this compound.
In Vitro IFN-β Secretion Assay
-
Objective : To quantify the induction of Type I interferon by the STING agonist.
-
Cell Line : Human monocytic cell lines like THP-1, or primary human peripheral blood mononuclear cells (PBMCs).
-
Methodology :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound (e.g., from 0.1 nM to 2 µM). Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantification : Measure the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis : Plot the IFN-β concentration against the log of the agonist concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Western Blot for Pathway Activation
-
Objective : To detect the phosphorylation of key signaling proteins in the STING pathway.
-
Cell Line : THP-1 or other responsive cell lines.
-
Methodology :
-
Cell Treatment : Seed cells in a 6-well plate. Treat the cells with this compound at effective concentrations (e.g., 2 nM and 10 nM) for a shorter duration, typically 3-6 hours, to capture peak phosphorylation.
-
Cell Lysis : Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% BSA or non-fat milk. Incubate with primary antibodies overnight at 4°C. Use antibodies specific for phosphorylated STING (p-STING), p-TBK1, and p-IRF3. Also, probe for total protein levels (total STING, TBK1, IRF3) and a loading control (e.g., GAPDH or α-Tubulin).
-
Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Tumor Growth Inhibition Study
-
Objective : To assess the anti-tumor efficacy of the STING agonist in a syngeneic mouse model.
-
Animal Model : BALB/c mice.
-
Tumor Model : Subcutaneous implantation of CT26 colon carcinoma cells.
-
Methodology :
-
Tumor Implantation : Inject 5 x 10⁵ CT26 cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation : When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration : Administer this compound intravenously (IV) at a specified dose (e.g., 1.5 mg/kg) and schedule (e.g., every other day for one week). The control group receives a vehicle control.
-
Endpoint : Continue monitoring tumor volume and body weight until the study endpoint (e.g., day 17 or when tumors in the control group reach a maximum allowed size).
-
Data Analysis : Compare the tumor growth curves between the treated and control groups. Calculate the percentage of tumor growth inhibition.
-
Signaling and Experimental Workflow Diagrams
References
- 1. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of STING Agonist-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of the STING pathway initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby orchestrating a robust anti-pathogen and anti-tumor immune response. Consequently, the development of small molecule STING agonists has emerged as a promising therapeutic strategy in immuno-oncology and for the treatment of infectious diseases. This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent, non-cyclic dinucleotide STING agonist, designated as STING agonist-17 (also referred to as compound 4a).
Discovery and Chemical Profile of this compound
This compound was identified through structure-activity relationship (SAR) studies of 1H-pyrrole-3-carbonitrile derivatives as a potent agonist of the STING receptor.[1] This compound represents a promising lead for further optimization due to its robust induction of a STING-dependent reporter signal in cellular assays.[1]
Chemical Structure:
The core of this compound is a 1H-pyrrole-3-carbonitrile scaffold.[1]
Synthesis of this compound
The synthesis of this compound and its analogs is achieved through a multi-step process. A representative synthetic route based on the synthesis of similar 1H-pyrrole-3-carbonitrile derivatives is outlined below.[1]
General Synthetic Scheme:
A nucleophilic substitution reaction between a chlorinated pyridazine carboxylate and 1H-pyrrole-3-carbonitrile forms a key intermediate. This is followed by hydrolysis of the ester to yield a carboxylic acid. The subsequent steps involve amide bond formation with a substituted aniline derivative, which is synthesized separately.[1]
Note: The following is a generalized protocol based on the synthesis of the compound class and may require optimization for the specific synthesis of this compound.
Step 1: Synthesis of the Pyrrole-Pyridazine Intermediate A mixture of a suitable chlorinated pyridazine carboxylate and 1H-pyrrole-3-carbonitrile is heated in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the pyrrole-pyridazine intermediate.
Step 2: Hydrolysis to the Carboxylic Acid The ester intermediate is dissolved in a mixture of tetrahydrofuran (THF) and water, and a base such as lithium hydroxide is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then acidified, and the resulting carboxylic acid is extracted and purified.
Step 3: Amide Coupling The carboxylic acid from Step 2 is coupled with a pre-synthesized substituted aniline derivative using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as DMF. The final product, this compound, is then purified by preparative high-performance liquid chromatography (HPLC).
Biological Activity and Quantitative Data
This compound has demonstrated potent activity in both in vitro and in vivo models. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Value | Assay System |
| IC50 | 0.062 nM | Not specified |
| EC50 (IFN-β) | 2.0 nM | Human peripheral blood mononuclear cells (PBMCs) |
| CYP Inhibition (IC50) | > 100 µM (CYP1A2, 2C9, 2C19, 2D6) | Human liver microsomes |
| 4.2 µM (CYP3A4) | Human liver microsomes | |
| In Vivo Efficacy | 57% tumor growth inhibition | CT26 colon carcinoma model (1.5 mg/kg, i.v.) |
Table 1: Quantitative biological data for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro IFN-β Induction Assay
Objective: To determine the potency of this compound in inducing type I interferon production.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment: PBMCs are seeded in 96-well plates and treated with a serial dilution of this compound (e.g., 0 to 2 µM) for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of IFN-β in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The EC50 value is calculated by plotting the IFN-β concentration against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vitro Signal Transduction Assay (Western Blot)
Objective: To confirm the activation of the STING signaling pathway by assessing the phosphorylation of key downstream proteins.
Methodology:
-
Cell Lysis: Human monocytic THP-1 cells are treated with this compound (e.g., 2 nM and 10 nM) for 6 hours. Cells are then washed with cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total STING, TBK1, IRF3, and STAT1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.
Methodology:
-
Animal Model: Female BALB/c mice are subcutaneously inoculated with CT26 colon carcinoma cells.
-
Treatment: Once the tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered intravenously at doses of 0.015 mg/kg and 1.5 mg/kg every other day for one week.
-
Tumor Measurement: Tumor volume is measured every other day using a digital caliper.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated at the end of the study.
Mandatory Visualizations
STING Signaling Pathway
References
STING Agonist-17: A Technical Guide to its Downstream Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the downstream signaling pathway of a specific and potent STING agonist, STING agonist-17 (also referred to as compound 4a). This document details the molecular cascade following agonist engagement, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the signaling pathway and experimental workflows.
The Downstream Signaling Pathway of this compound
This compound is a potent activator of the STING pathway.[1] Upon binding, it initiates a cascade of downstream signaling events, culminating in the production of type I interferons and other pro-inflammatory cytokines.
Following activation by this compound, the STING protein undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[2] This translocation is a critical step for the recruitment and activation of downstream signaling molecules. In the Golgi, STING serves as a scaffold to bring together TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).
TBK1, upon recruitment to the STING complex, becomes activated and phosphorylates both STING itself and IRF3. The phosphorylation of IRF3 is a key event, leading to its dimerization and translocation into the nucleus. In the nucleus, phosphorylated IRF3 (p-IRF3) acts as a transcription factor, driving the expression of the gene encoding for Interferon-β (IFN-β).
In addition to the TBK1-IRF3 axis, STING activation can also lead to the activation of the NF-κB signaling pathway. This is also mediated by TBK1 and leads to the transcription of a broader range of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
The secreted IFN-β then acts in both an autocrine and paracrine manner, binding to the type I interferon receptor (IFNAR) on the cell surface. This engagement activates the JAK-STAT signaling pathway, leading to the phosphorylation of STAT1. Phosphorylated STAT1 (p-STAT1) translocates to the nucleus and induces the expression of a wide array of Interferon-Stimulated Genes (ISGs), which collectively establish an anti-viral and anti-tumor state.[1]
Studies with this compound have confirmed the induction of phosphorylation of STING, TBK1, IRF3, and STAT1, as well as the subsequent expression of the IFNB gene and other ISGs.[1]
Caption: Downstream signaling pathway of this compound.
Quantitative Data for this compound
All quantitative data should be summarized for easy comparison. The following tables provide key in vitro and in vivo parameters for this compound (compound 4a).
Table 1: In Vitro Activity of this compound [1]
| Parameter | Value | Cell Line/System |
| IC50 | 0.062 nM | Not specified |
| EC50 (IFN-β Secretion) | 2.0 nM | Not specified |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome |
| CT26 Colon Carcinoma (BALB/c mice) | 1.5 mg/kg, intravenous, every other day for one week | 57% tumor growth inhibition on day 17 |
| CT26 Colon Carcinoma (BALB/c mice) | 0.015 mg/kg, intravenous, every other day for one week | Tumor growth inhibition observed |
Table 3: In Vitro Pharmacokinetic Parameters of this compound
| Parameter | Value |
| T1/2 (h) | 10.54 ± 4.10 |
| Vss (L/kg) | Not specified in search result |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are standard protocols for key experiments used to characterize the activity of STING agonists like this compound.
Protocol 1: Western Blotting for Phosphorylated STING, TBK1, and IRF3
This protocol describes the detection of phosphorylated signaling proteins as a measure of STING pathway activation.
1. Cell Culture and Stimulation:
-
Seed appropriate cells (e.g., THP-1 monocytes, bone marrow-derived macrophages) in 6-well plates.
-
Stimulate cells with varying concentrations of this compound (e.g., 2 nM, 10 nM) for a specified time (e.g., 6 hours). Include an untreated control.
2. Cell Lysis:
-
After stimulation, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3) overnight at 4°C. Also, probe separate blots with antibodies for total STING, TBK1, and IRF3 as loading controls.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using appropriate software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: ELISA for Cytokine Quantification (IFN-β, TNF-α, IL-6)
This protocol outlines the measurement of secreted cytokines in cell culture supernatants following STING agonist stimulation.
1. Sample Collection:
-
Culture cells and stimulate with this compound as described in Protocol 1.
-
After the incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
Store the supernatant at -80°C until use.
2. ELISA Procedure (using a commercial sandwich ELISA kit):
-
Prepare standards, controls, and samples according to the kit manufacturer's instructions.
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the plate 3-4 times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.
Caption: General experimental workflow for evaluating a STING agonist.
Conclusion
This compound is a highly potent activator of the STING signaling pathway, demonstrating significant anti-tumor activity in preclinical models. Its mechanism of action follows the canonical STING signaling cascade, leading to the robust production of type I interferons and other pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate this compound and other novel STING agonists for their therapeutic potential in oncology and beyond.
References
A Technical Guide to the Attenuation of Human TH17 Cell Inflammatory Profile by a Clinically-Relevant STING Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms through which the activation of the Stimulator of Interferon Genes (STING) pathway by a clinically-relevant agonist can restrain the inflammatory profile of human T helper 17 (TH17) cells. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and therapeutic development in the field of autoimmune and inflammatory diseases.
Core Concept: STING Activation Modulates TH17 Cell Pathogenicity
T helper 17 (TH17) cells are a subset of CD4+ T cells that play a critical role in host defense against extracellular pathogens. However, their dysregulation is also a key driver of various autoimmune and inflammatory diseases. The pathogenicity of TH17 cells is plastic and can be influenced by various intrinsic and environmental signals.[1] Recent findings have identified the STING signaling pathway as an intrinsic checkpoint that limits the pro-inflammatory program of TH17 cells.[1]
Activation of STING in differentiating human TH17 cells using the clinically-trialed agonist 2'3'-c-di-AM(PS)2(Rp,Rp) (also known as ADU-S100) has been shown to reduce the production of the hallmark inflammatory cytokine, Interleukin-17A (IL-17A), and the expression of the key pathogenic marker, IL-23 receptor (IL-23R).[2] This effect is coupled with an increase in the production of the anti-inflammatory cytokine, Interleukin-10 (IL-10), suggesting a shift towards a non-pathogenic or regulatory phenotype.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of STING agonists on human and murine TH17 cells.
Table 1: Effect of STING Agonist on Cytokine and Receptor Expression in TH17 Cells
| Treatment | Target | Organism | Effect | Reference |
| STING Agonist (DMXAA) | IL-17A | Murine | Reduced production | |
| STING Agonist (DMXAA) | IL-10 | Murine | Increased production | |
| STING Agonist (DMXAA) | Il17a mRNA | Murine | Reduced expression | |
| STING Agonist (DMXAA) | Il23r mRNA | Murine | Reduced expression | |
| STING Agonist (DMXAA) | Il10 mRNA | Murine | Increased expression | |
| STING Agonist (2'3'-c-di-AM(PS)2(Rp,Rp)) | IL-17A | Human | Reduced production | |
| STING Agonist (2'3'-c-di-AM(PS)2(Rp,Rp)) | IL-23R | Human | Reduced expression |
Table 2: Role of Key Signaling Molecules in STING-Mediated TH17 Regulation
| Signaling Molecule | Role in STING-Mediated Effects | Mechanism | Reference |
| IRF3 | Mediates reduction of IL-17A | Reduces Rorγt transcriptional activity | |
| AhR | Partially required for IL-10 production | AhR-dependent signaling | |
| Type I IFN | Not required | Effect is independent of Type I IFN signaling |
Signaling Pathways
The activation of STING in TH17 cells triggers a signaling cascade that culminates in the modulation of key transcription factors and the subsequent alteration of the cellular cytokine profile.
STING Signaling Pathway in TH17 Cells
The diagram below illustrates the central signaling pathway initiated by a STING agonist in a TH17 cell, leading to a less inflammatory phenotype.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the role of STING in modulating TH17 cell function.
In Vitro Differentiation of Human TH17 Cells
Objective: To generate human TH17 cells from naive CD4+ T cells for subsequent treatment and analysis.
Protocol:
-
Isolation of Naive CD4+ T Cells: Naive CD4+ T cells (CD4+CD45RA+CCR7+) are isolated from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
T Cell Activation: Isolated naive CD4+ T cells are activated with anti-CD3 and anti-CD28 antibodies.
-
TH17 Polarizing Conditions: The activated T cells are cultured in the presence of a cytokine cocktail that promotes TH17 differentiation. For human cells, this typically includes IL-1β, IL-6, IL-23, and TGF-β. Anti-IFN-γ and anti-IL-4 antibodies are also added to neutralize TH1 and TH2 differentiation pathways.
-
Culture Duration: Cells are cultured for a period of 5-7 days to allow for differentiation into TH17 cells.
STING Agonist Treatment
Objective: To assess the effect of STING activation on differentiating TH17 cells.
Protocol:
-
Agonist Addition: The STING agonist, such as 2'3'-c-di-AM(PS)2(Rp,Rp), is added to the TH17 polarizing culture at the initiation of differentiation or at specified time points.
-
Dosage: A dose-response curve is typically performed to determine the optimal concentration of the STING agonist.
-
Control Groups: Control cultures include vehicle-treated cells (e.g., DMSO) and cells cultured without the STING agonist.
Analysis of Cytokine Production by Flow Cytometry
Objective: To quantify the production of key cytokines such as IL-17A and IL-10 at the single-cell level.
Protocol:
-
Cell Restimulation: Differentiated TH17 cells are restimulated for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface markers (e.g., CD4).
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular staining.
-
Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IL-17A, anti-IL-10).
-
Flow Cytometric Analysis: The percentage of cytokine-producing cells and the mean fluorescence intensity (MFI) are determined using a flow cytometer.
Gene Expression Analysis by RT-qPCR
Objective: To measure the mRNA expression levels of genes of interest (IL17A, IL10, RORC, IL23R).
Protocol:
-
RNA Extraction: Total RNA is extracted from cultured TH17 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): The relative expression of target genes is quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Normalization: Gene expression levels are normalized to a housekeeping gene (e.g., ACTB or GAPDH).
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if STING activation affects the binding of the transcription factor Rorγt to the Il17a gene locus.
Protocol:
-
Cross-linking: Proteins are cross-linked to DNA in live cells using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to Rorγt is used to immunoprecipitate the transcription factor along with the bound DNA fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
qPCR Analysis: The amount of Il17a promoter/enhancer DNA associated with Rorγt is quantified by qPCR.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the impact of a STING agonist on human TH17 cell differentiation and function.
Conclusion and Future Directions
The activation of the STING pathway by clinically-relevant agonists represents a promising therapeutic strategy for mitigating the inflammatory activity of TH17 cells. The data strongly suggest that STING agonism can shift the balance from a pathogenic to a non-pathogenic TH17 phenotype, characterized by reduced IL-17A and IL-23R expression and enhanced IL-10 production. The underlying mechanism involves the IRF3-mediated suppression of Rorγt transcriptional activity and the AhR-dependent induction of IL-10.
Future research should focus on:
-
Further delineating the downstream targets of STING signaling in human TH17 cells.
-
Evaluating the in vivo efficacy and safety of STING agonists in preclinical models of TH17-mediated autoimmune diseases.
-
Investigating the potential for combination therapies, where STING agonists are used in conjunction with other immunomodulatory agents to achieve synergistic effects.
This technical guide provides a foundational understanding of this novel immunoregulatory mechanism, offering valuable insights for the development of next-generation therapies for a range of inflammatory disorders.
References
STING Agonist-17: A Technical Guide to Type I Interferon Production for Researchers and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response, largely through the production of type I interferons (IFN-I). STING agonists have emerged as a promising class of therapeutics in oncology and infectious diseases. This technical guide provides an in-depth overview of STING agonist-17 (also known as compound 4a), a potent and specific STING agonist. We will delve into its mechanism of action, the signaling cascade leading to type I interferon production, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and drug discovery.
Introduction to STING and Type I Interferon Production
The cGAS-STING pathway is a key signaling cascade in the innate immune system. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP)[1]. cGAMP then binds to and activates the STING protein, which resides on the endoplasmic reticulum (ER)[1][2]. This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus[2][3].
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-α and IFN-β. Secreted type I interferons then act in an autocrine and paracrine manner, binding to the IFN-α/β receptor (IFNAR) and activating the JAK-STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate immune responses.
This compound (Compound 4a)
This compound is a potent, non-cyclic dinucleotide small molecule agonist of the STING protein. Its high affinity and specificity make it a valuable tool for studying the STING pathway and a potential candidate for therapeutic development.
Chemical Structure
The chemical structure of this compound is shown below.
(Note: A public domain chemical structure image would be inserted here if available. For the purpose of this generated response, a placeholder is described.)
Figure 1: Chemical Structure of this compound (Compound 4a).
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (compound 4a).
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System |
| IC50 | 0.062 nM | Not specified |
| EC50 (IFN-β induction) | 2.0 nM | Not specified |
Table 2: In Vivo Antitumor Activity of this compound in a CT26 Colon Carcinoma Mouse Model
| Dose | Administration Route | Dosing Schedule | Tumor Growth Inhibition |
| 0.015 mg/kg | Intravenous injection | Every other day for one week | Not specified |
| 1.5 mg/kg | Intravenous injection | Every other day for one week | 57% on day 17 |
Table 3: In Vitro Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isozyme | IC50 |
| CYP1A2 | > 100 µM |
| CYP2C9 | > 100 µM |
| CYP2C19 | > 100 µM |
| CYP2D6 | > 100 µM |
| CYP3A4 | 4.2 µM |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway to Type I Interferon Production
The following diagram illustrates the canonical STING signaling pathway leading to the production of type I interferons.
Caption: STING signaling pathway to Type I IFN production.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to evaluate the activity of this compound in inducing type I interferon production.
Caption: Workflow for evaluating STING agonist activity.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Cell Culture and Reagents
-
Cell Lines:
-
THP-1 (human monocytic cell line): Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Primary Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture in RPMI-1640 with 10% FBS.
-
-
Reagents:
-
This compound (Compound 4a): Dissolve in DMSO to create a stock solution (e.g., 10 mM) and store at -80°C. Further dilute in culture medium for experiments.
-
Lipofectamine 2000 or similar transfection reagent (if needed for intracellular delivery in certain cell types).
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR).
-
Antibodies for Western blotting: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
ELISA kit for human IFN-β.
-
In Vitro Stimulation of Cells
-
Cell Seeding: Seed cells (e.g., THP-1 at 5 x 10^5 cells/well in a 24-well plate) and allow them to adhere or stabilize overnight.
-
Preparation of this compound: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., from 0.1 nM to 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest agonist dose).
-
Cell Stimulation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a specified period (e.g., 6 hours for mRNA analysis and Western blotting, 24 hours for protein secretion analysis).
Quantification of IFN-β mRNA by RT-qPCR
-
RNA Extraction: After the desired incubation time, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using a qPCR master mix, cDNA template, and primers specific for human IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB).
-
IFNB1 Forward Primer: 5'-ACGCCGCATTGACCATCTAT-3'
-
IFNB1 Reverse Primer: 5'-GTCTCATTCCAGCCAGTGCT-3'
-
-
Data Analysis: Calculate the relative expression of IFNB1 mRNA normalized to the housekeeping gene using the ΔΔCt method.
Quantification of IFN-β Protein by ELISA
-
Supernatant Collection: After 24 hours of stimulation, centrifuge the cell culture plates and collect the supernatant.
-
ELISA Procedure: Perform the ELISA for human IFN-β according to the manufacturer's protocol. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection and HRP-conjugated antibodies, and finally adding a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IFN-β in the samples based on a standard curve.
Analysis of STING Pathway Activation by Western Blot
-
Cell Lysis: After 6 hours of stimulation, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the protein bands and normalize the levels of phosphorylated proteins to their total protein counterparts.
Conclusion
This compound is a powerful tool for activating the STING pathway and inducing a robust type I interferon response. The experimental protocols outlined in this guide provide a framework for researchers to characterize the activity of this and other STING agonists. A thorough understanding of the mechanism of action and careful execution of these assays are crucial for advancing our knowledge of STING biology and for the development of novel immunotherapies.
References
STING Agonist-17: A Technical Guide to Human STING Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of STING agonist-17 to the human STING (Stimulator of Interferon Genes) protein. It includes a compilation of quantitative binding data, detailed experimental protocols for common binding affinity assays, and visualizations of the STING signaling pathway and a representative experimental workflow.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data for the interaction of this compound with the human STING protein.
| Parameter | Value | Cell Line/System | Notes |
| IC50 | 0.062 nM | Not specified | Represents the concentration of this compound required to inhibit 50% of the binding of a competing ligand.[1] |
| EC50 (IFN-β secretion) | 2.0 nM | THP-1 dual cells | Represents the concentration of this compound that induces a half-maximal response in IFN-β secretion.[1] |
STING Signaling Pathway
The binding of an agonist, such as this compound, to the STING protein initiates a downstream signaling cascade. This process is crucial for the innate immune response to cytosolic DNA, originating from pathogens or cellular damage. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Experimental Protocols for Determining Binding Affinity
While the specific protocol used to determine the IC50 of this compound is not publicly available, this section outlines a representative methodology based on common and robust techniques for measuring ligand-protein binding affinity.
Fluorescence Polarization (FP) Competition Assay
This method is well-suited for high-throughput screening and determining the IC50 value of a test compound. It relies on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like STING, the complex tumbles more slowly, leading to higher polarization. A test compound that binds to STING will displace the fluorescent tracer, causing a decrease in polarization.
Materials:
-
Purified recombinant human STING protein (C-terminal domain, residues 139-379, is often used).
-
Fluorescently labeled STING ligand (e.g., a fluorescent analog of cGAMP).
-
This compound.
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).
-
384-well, non-binding, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer.
-
Prepare solutions of purified STING protein and the fluorescent tracer at optimized concentrations in assay buffer. The concentration of the fluorescent tracer should be at or below its Kd for STING, and the STING concentration should be sufficient to yield a significant polarization window.
-
-
Assay Setup:
-
Add a small volume of the serially diluted this compound or control (DMSO) to the wells of the 384-well plate.
-
Add the fluorescent tracer solution to all wells.
-
Initiate the binding reaction by adding the STING protein solution to all wells, except for the "no protein" control wells.
-
Mix the plate gently and incubate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
The raw polarization data is converted to percent inhibition based on the "no inhibition" (STING + tracer) and "100% inhibition" (tracer only) controls.
-
The percent inhibition is plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
References
The STING Signaling Pathway: A Cornerstone of Anti-Tumor Immunity
An In-Depth Technical Guide on the In Vivo Anti-Tumor Activity of STING Agonists
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vivo anti-tumor activity of STING (Stimulator of Interferon Genes) agonists. It details the underlying mechanism of action, representative preclinical data, and standardized experimental protocols for evaluation.
The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection or cellular damage as seen in cancer.[1][2] The activation of this pathway within the tumor microenvironment is crucial for initiating a robust anti-tumor immune response. When cytosolic dsDNA binds to cyclic GMP-AMP synthase (cGAS), it triggers the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[1] This activation leads to the recruitment and phosphorylation of TBK1, which in turn phosphorylates the transcription factor IRF3.[1] Dimerized and phosphorylated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFN-I), such as IFN-β. This cascade also activates the NF-κB pathway, leading to the production of pro-inflammatory cytokines.
The resulting cytokine milieu promotes the recruitment and activation of immune cells, particularly dendritic cells (DCs), which are essential for priming tumor antigen-specific CD8+ T cells. These cytotoxic T cells can then recognize and eliminate tumor cells, leading to tumor regression and the establishment of long-term immunological memory. Pharmacological STING agonists are designed to mimic endogenous ligands like cGAMP to potently activate this pathway for cancer immunotherapy.
References
STING Agonist-17: A Technical Guide to Dendritic Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of STING (Stimulator of Interferon Genes) agonist-17, a potent activator of the innate immune system, with a specific focus on its role in dendritic cell (DC) activation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved in harnessing the therapeutic potential of STING agonists in immunology and oncology.
Introduction to STING and Dendritic Cell Activation
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that occurring within the tumor microenvironment.[1][2][3] Dendritic cells, as the most potent antigen-presenting cells (APCs), play a pivotal role in initiating and shaping adaptive immune responses.[1][4] Activation of the STING pathway in DCs leads to their maturation, enhanced antigen presentation, and the production of pro-inflammatory cytokines, including type I interferons (IFN-I), which are crucial for priming effective anti-tumor T cell responses. STING agonists are being actively investigated as therapeutic agents to convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapies like checkpoint inhibitors.
STING agonist-17 (also referred to as compound 4a) is a potent, non-cyclic dinucleotide (non-CDN) small molecule STING agonist. Its ability to robustly activate the STING pathway makes it a valuable tool for research and a promising candidate for clinical development.
Quantitative Data: this compound Activity
The following table summarizes the key in vitro and in vivo quantitative data for this compound.
| Parameter | Value | Cell Line / Model | Description | Reference |
| IC50 | 0.062 nM | Not specified | Concentration for 50% inhibition of an unspecified target, indicating high potency. | |
| EC50 (IFN-β secretion) | 2.0 nM | THP-1 cells | Concentration for 50% of maximal IFN-β secretion, a key downstream effector of STING activation. | |
| CYP Inhibition (IC50) | > 100 µM (CYP1A2, 2C9, 2C19, 2D6) | Human liver microsomes | Indicates low potential for drug-drug interactions via inhibition of major cytochrome P450 enzymes. | |
| CYP Inhibition (IC50) | 4.2 µM (CYP3A4) | Human liver microsomes | Shows moderate inhibition of CYP3A4, which should be considered in drug development. | |
| In Vivo Tumor Growth Inhibition | 57% | CT26 tumor-bearing BALB/c mice | Tumor growth inhibition at a dose of 1.5 mg/kg administered every other day for one week. |
Signaling Pathway and Experimental Workflows
The cGAS-STING Signaling Pathway in Dendritic Cells
Activation of the STING pathway in dendritic cells is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING, an endoplasmic reticulum (ER)-resident protein. STING then translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. Nuclear IRF3 induces the transcription of type I interferons (e.g., IFN-β). Concurrently, STING activation can also trigger the NF-κB pathway, leading to the production of other pro-inflammatory cytokines.
References
- 1. The Role of STING-Mediated Activation of Dendritic Cells in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannosylated STING Agonist Drugamers for Dendritic Cell-Mediated Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Immuno-Oncology: A Technical Guide to Non-Cyclic Dinucleotide Small Molecule Human STING Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stimulator of interferon genes (STING) pathway has emerged as a critical nexus in the innate immune response to cancer. Its activation triggers a cascade of events culminating in the production of type I interferons and other pro-inflammatory cytokines, effectively transforming immunologically "cold" tumors into "hot" ones susceptible to immune-mediated destruction. While early efforts focused on cyclic dinucleotide (CDN) analogs of the natural STING ligand, 2'3'-cGAMP, their therapeutic potential has been hampered by poor membrane permeability and limited systemic bioavailability. This has spurred the discovery and development of a new class of therapeutics: non-cyclic dinucleotide (non-CDN) small molecule human STING agonists. This technical guide provides an in-depth overview of the core principles, key discoveries, and experimental methodologies surrounding these promising new agents. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the critical pathways and workflows to empower researchers in this rapidly evolving field.
The STING Signaling Pathway: A Central Hub of Innate Immunity
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP). 2'3'-cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β). Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines such as TNF-α and IL-6.
Figure 1. The cGAS-STING Signaling Pathway.
Discovery of Non-Cyclic Dinucleotide STING Agonists
The limitations of CDN-based agonists prompted high-throughput screening (HTS) campaigns and structure-based drug design efforts to identify novel, non-nucleotide small molecules capable of activating human STING. These efforts have led to the discovery of several distinct chemical scaffolds with potent STING agonistic activity.
Key Non-CDN STING Agonist Scaffolds and Compounds
A number of promising non-CDN STING agonists have been identified, including those based on the amidobenzimidazole (diABZI), benzothiophene (MSA-2), and pyrrole-carbonitrile (SR-717) scaffolds.[1][2] These compounds have demonstrated the ability to directly bind to and activate human STING, leading to the induction of type I interferons and other cytokines.[1][3]
Quantitative Analysis of Non-CDN STING Agonists
The following tables summarize key quantitative data for several prominent non-CDN small molecule STING agonists, providing a basis for comparison of their biochemical and cellular activities, as well as their in vivo efficacy.
Table 1: Biochemical and Cellular Activity of Non-CDN STING Agonists
| Compound | Target(s) | Binding Affinity (Kd or IC50) | Cellular Activity (EC50) | Reference(s) |
| diABZI | Human STING | Kd: ~1.6 nM | IFN-β induction (human PBMCs): 130 nM | [1] |
| MSA-2 | Human STING | - | IFN-β induction (THP-1 cells): 8 ± 7 nM (covalent dimer) | |
| SR-717 | Human STING | IC50: 7.8 µM (vs. 2'3'-cGAMP) | ISG induction (THP-1 cells): 2.1 µM | |
| Triazole 40 | Human & Murine STING | - | hSTING: 0.24 µM, mSTING: 39.51 µM | |
| ALG-031048 | Human STING (R232) | - | HEK293 reporter: High cellular potency |
Table 2: In Vivo Antitumor Efficacy of Non-CDN STING Agonists
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| diABZI | BALB/c mice with CT26.hSTING tumors | 3 mg/kg, IV | Complete tumor regression | |
| MSA-2 | C57BL/6 mice with MC38 tumors | 450 µg, IT; 50 mg/kg, SC; 60 mg/kg, PO | Tumor regression | |
| SR-717 | B16F10 melanoma model | 30 mg/kg, IP, daily for 1 week | Maximally inhibited tumor growth and prolonged survival | |
| Triazole 40 | 4T1 breast cancer model | Intermittent administration | Significant antitumor efficacy | |
| SNX281 | BALB/c mice with CT26.WT tumors | 25 mg/kg, IV, weekly x3 | 66% TGI | |
| ALG-031048 | CT26 colon carcinoma model | 100 µg, IT, 3 doses | 90% complete tumor regression |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and characterization of non-CDN STING agonists.
General Workflow for STING Agonist Discovery and Validation
The discovery and validation of novel STING agonists typically follow a multi-step process, beginning with high-throughput screening to identify initial hits, followed by a cascade of in vitro and in vivo assays to confirm activity, characterize the mechanism of action, and evaluate therapeutic potential.
Figure 2. General Workflow for STING Agonist Discovery.
STING Reporter Assay (THP-1 Dual Reporter Cells)
This assay is a common primary screening method to identify compounds that activate the STING pathway. THP-1 Dual™ reporter cells are engineered human monocytic cells that express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter and a secreted Lucia luciferase reporter gene under the control of an IRF-inducible promoter.
Materials:
-
THP-1 Dual™ Reporter Cells (e.g., InvivoGen)
-
Complete RPMI 1640 medium (with 10% FBS, 1% Pen-Strep)
-
Test compounds
-
Positive control (e.g., 2'3'-cGAMP)
-
96-well cell culture plates (white, clear bottom)
-
QUANTI-Blue™ Solution (for SEAP detection)
-
QUANTI-Luc™ (for Lucia luciferase detection)
-
Luminometer and spectrophotometer
Protocol:
-
Cell Seeding: Seed THP-1 Dual™ cells at a density of ~40,000 cells per well in a 96-well plate in 75 µL of assay medium.
-
Compound Addition: Add 25 µL of diluted test compounds or controls to the wells. For unstimulated controls, add 25 µL of assay medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Reporter Gene Detection:
-
Luciferase (IRF activity): Prepare the luciferase detection reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well and gently rock the plate for 15-30 minutes at room temperature. Measure luminescence using a luminometer.
-
SEAP (NF-κB activity): Transfer 20 µL of the cell culture supernatant to a new 96-well plate. Add 180 µL of QUANTI-Blue™ Solution and incubate at 37°C for 1-4 hours. Measure the absorbance at 620-655 nm.
-
-
Data Analysis: Subtract the background readings from the cell-free control wells. Calculate the fold induction of reporter gene activity relative to the unstimulated control.
STING Binding Assay (Fluorescence Polarization)
This biophysical assay directly measures the binding of a fluorescently labeled ligand to the STING protein. It can be used in a competitive format to determine the binding affinity of unlabeled test compounds.
Materials:
-
Purified recombinant human STING protein (C-terminal domain)
-
Fluorescently labeled STING ligand (tracer, e.g., fluorescein-labeled c-di-GMP)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of the fluorescent tracer and STING protein in assay buffer. The optimal concentrations of tracer and STING protein should be determined empirically to achieve a stable and significant polarization signal.
-
Assay Setup: In a 384-well plate, add a small volume of the test compound dilutions.
-
Reaction Initiation: Add the pre-mixed tracer and STING protein solution to each well.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the bound tracer.
Cytokine Release Assay (Human PBMCs)
This assay measures the ability of STING agonists to induce the secretion of key cytokines, such as IFN-β and TNF-α, from primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI 1640 medium
-
Test compounds
-
Positive control (e.g., LPS or 2'3'-cGAMP)
-
96-well cell culture plates
-
Human IFN-β and TNF-α ELISA kits
-
ELISA plate reader
Protocol:
-
PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Seed the cells at a density of 1 x 106 cells/well in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA: Perform the IFN-β and TNF-α ELISAs on the collected supernatants according to the manufacturer's protocols.
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of IFN-β and TNF-α in each sample by interpolating from the standard curve. Plot the cytokine concentrations against the test compound concentrations to determine the EC50 values.
Structure-Activity Relationship (SAR) of Amidobenzimidazole-Based Agonists
The amidobenzimidazole (ABZI) scaffold has been a fertile ground for the development of potent non-CDN STING agonists. SAR studies have revealed key structural features that govern their activity.
Figure 3. Simplified SAR of diABZI STING Agonists.
Conclusion and Future Directions
The discovery of non-cyclic dinucleotide small molecule human STING agonists represents a significant advancement in the field of immuno-oncology. These compounds overcome key limitations of earlier CDN-based approaches and have demonstrated promising preclinical activity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to further understand and exploit the therapeutic potential of STING activation. Future efforts in this area will likely focus on the development of agonists with improved pharmacokinetic properties, the identification of predictive biomarkers for patient selection, and the exploration of novel combination therapies to maximize the antitumor efficacy of STING-targeted agents.
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Impact of STING Agonists on the Tumor Microenvironment
Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "STING agonist-17." Therefore, this guide utilizes data from well-documented, representative STING (Stimulator of Interferon Genes) agonists, such as cyclic dinucleotides (CDNs) like 2'3'-cGAMP and its synthetic analogs (e.g., ADU-S100/MIW815), to provide a comprehensive overview of their impact on the tumor microenvironment (TME). The principles, pathways, and experimental methodologies described herein are fundamental to the class of STING agonists and are applicable to the evaluation of novel agents.
Introduction: The STING Pathway in Cancer Immunotherapy
The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral/bacterial infections and cellular damage, including that which occurs within tumors.[1] Activation of the STING pathway in the tumor microenvironment can transform an immunologically "cold" tumor, which is non-responsive to immunotherapy, into a "hot," inflamed phenotype characterized by robust immune cell infiltration and anti-tumor activity.[2][3]
STING agonists are a class of immunomodulatory agents designed to pharmacologically activate this pathway, initiating a potent anti-tumor immune response.[4][5] They trigger the production of type I interferons (IFNs) and a cascade of pro-inflammatory cytokines and chemokines, which are essential for bridging the innate and adaptive immune systems. This guide details the mechanism of action of STING agonists, their multifaceted impact on the TME, and the key experimental protocols used to assess their activity.
Core Mechanism of Action: The STING Signaling Cascade
The activation of the STING pathway is a multi-step process that culminates in the transcription of genes crucial for an anti-tumor response.
-
Sensing Cytosolic DNA: The enzyme cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) present in the cytoplasm of a cell. This DNA can originate from dying tumor cells or genomic instability.
-
Second Messenger Synthesis: Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).
-
STING Activation: 2'3'-cGAMP binds to the STING protein, which is anchored to the endoplasmic reticulum (ER). This binding event causes STING to dimerize and translocate from the ER to the Golgi apparatus.
-
Downstream Signaling: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). STING activation also leads to the activation of the NF-κB signaling pathway.
-
Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β). Simultaneously, the NF-κB pathway induces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Quantitative Impact on the Tumor Microenvironment
Intratumoral administration of STING agonists profoundly remodels the TME by inducing cytokine production, recruiting immune cells, and repolarizing immunosuppressive cell populations.
Cytokine and Chemokine Induction
STING activation leads to a rapid and robust secretion of cytokines and chemokines that are critical for recruiting and activating effector immune cells. This creates a pro-inflammatory milieu that is conducive to anti-tumor immunity.
Table 1: In Vivo Cytokine Induction Following STING Agonist Treatment
| Cytokine/Chemokine | Fold Increase vs. Vehicle | Time Point | Tumor Model | Species | Reference |
|---|---|---|---|---|---|
| CXCL10 | Significantly Elevated | Day 1, 8, 28 | ID8-Trp53-/- | Mouse | |
| CCL5 | Significantly Elevated | Day 1, 8, 28 | ID8-Trp53-/- | Mouse | |
| IFN-γ | Significantly Elevated | Day 1, 8, 28 | ID8-Trp53-/- | Mouse | |
| IFN-β | Dose-dependent increase | 24 hours | Human PBMCs | Human | |
| TNF-α | Induced | Not Specified | Macrophages | Mouse |
| IL-6 | Induced | Not Specified | General | Human | |
Immune Cell Infiltration and Reprogramming
The cytokine storm initiated by STING agonists drives the trafficking and activation of key anti-tumor immune cells while reprogramming immunosuppressive cells.
-
Dendritic Cells (DCs): STING activation is crucial for DC maturation and their ability to present tumor-associated antigens to T cells, a critical step in initiating an adaptive immune response.
-
CD8+ T Cells: The chemokines CXCL9 and CXCL10, induced by STING agonists, are potent attractants for cytotoxic CD8+ T cells, which are the primary effectors of tumor cell killing.
-
Natural Killer (NK) Cells: Type I IFNs produced upon STING activation directly enhance the cytotoxic function of NK cells.
-
Macrophages: STING agonists can repolarize immunosuppressive M2-like tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumoral M1 phenotype.
-
Myeloid-Derived Suppressor Cells (MDSCs): STING activation may reduce the levels or impair the function of MDSCs, further alleviating immunosuppression within the TME.
Table 2: Modulation of Immune Cell Populations in the TME by STING Agonists
| Cell Type | Effect | Mechanism | Tumor Model | Reference |
|---|---|---|---|---|
| CD8+ T Cells | Increased infiltration and activation | Chemokine induction (CXCL9/10), DC cross-priming | B16, CT26, 4T1 | |
| NK Cells | Enhanced cytotoxic function | Type I IFN signaling | Melanoma | |
| Dendritic Cells | Increased maturation and activation | Type I IFN signaling | General | |
| Macrophages | Repolarization from M2 to M1 phenotype | STING signaling diminishes suppressive functions | General |
| MDSCs | Reduction in suppressive function | Not fully elucidated | General | |
Anti-Tumor Efficacy
The culmination of these immunological changes is potent, STING-dependent tumor regression. Intratumoral injection of STING agonists has been shown to not only control the growth of the injected tumor but also to generate a systemic immune response capable of eliminating distant, non-injected metastases (an abscopal effect).
Table 3: Preclinical Anti-Tumor Efficacy of Intratumoral STING Agonists
| STING Agonist | Tumor Model | Efficacy Outcome | Key Finding | Reference |
|---|---|---|---|---|
| DMXAA (murine) | B16 Melanoma | Significant growth reduction | Potent anti-tumor efficacy | |
| Synthetic CDNs | B16, CT26, 4T1 | Profound tumor regression | Generated systemic, long-lived immunity | |
| ADU-S100 | Murine tumor models | Induced tumor-specific CD8+ T cells | Led to tumor clearance |
| BMS-986301 | CT26, MC38 | >90% regression in injected & non-injected tumors | Superior efficacy compared to ADU-S100 | |
Key Experimental Protocols
Assessing the bioactivity and efficacy of a STING agonist like "this compound" requires a series of well-defined in vitro and in vivo assays.
In Vitro STING Pathway Functional Assay
This assay quantitatively measures STING pathway activation by quantifying the production of a key downstream cytokine, IFN-β.
-
Objective: To determine the potency (EC50) of a STING agonist in a cellular context.
-
Cell Lines: Human monocytic THP-1 cells or freshly isolated human peripheral blood mononuclear cells (PBMCs) are commonly used as they endogenously express the STING pathway components.
-
Protocol:
-
Cell Plating: Plate THP-1 cells or PBMCs at a determined density in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the STING agonist (e.g., "this compound") and a known agonist control (e.g., 2'3'-cGAMP). Include a vehicle-only control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IFN-β Quantification: Measure the concentration of IFN-β in the supernatant using a conventional sandwich ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the agonist concentration and fit a dose-response curve to calculate the EC50 value.
-
In Vivo Syngeneic Mouse Tumor Model
This protocol assesses the anti-tumor efficacy of a STING agonist in an immunocompetent host.
-
Objective: To evaluate the ability of a STING agonist to inhibit tumor growth and generate systemic immunity.
-
Model:
-
Mouse Strain: C57BL/6 or BALB/c mice are commonly used.
-
Tumor Cells: Syngeneic tumor cell lines such as B16-F10 melanoma, MC38 colon adenocarcinoma, or CT26 colon carcinoma are subcutaneously inoculated on the flank of the mice.
-
-
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the right flank of the mice.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle, STING agonist).
-
Administration: Administer the STING agonist via intratumoral (IT) injection. Multiple doses may be given over a schedule (e.g., once every 3-4 days for 3 doses).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health for any signs of toxicity.
-
Endpoint: The study endpoint is typically reached when tumors in the vehicle group reach a maximum allowed size (e.g., 2000 mm³).
-
Re-challenge (for memory response): Mice that achieve a complete tumor regression can be re-challenged with the same tumor cells on the opposite flank to assess for the development of long-term immunological memory.
-
Immunophenotyping of the TME
This workflow uses flow cytometry to analyze the changes in immune cell populations within the tumor after treatment.
-
Objective: To quantify the infiltration and activation status of different immune cell subsets in the TME.
-
Protocol:
-
Tumor Harvest: At a specified time point after treatment, euthanize mice and surgically excise tumors.
-
Tissue Dissociation: Mince the tumor tissue and digest it with an enzyme cocktail (e.g., collagenase, DNase) to create a single-cell suspension.
-
Cell Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Perform surface staining with a cocktail of fluorescently-labeled antibodies against markers for different immune cells (e.g., CD45, CD3, CD8, CD4, NK1.1, CD11c, F4/80).
-
For intracellular targets (e.g., transcription factors like FoxP3 for Tregs, or cytokines like IFN-γ), perform a fixation and permeabilization step followed by intracellular antibody staining.
-
-
Data Acquisition: Analyze the stained cells on a multi-color flow cytometer.
-
Data Analysis: Use analysis software to "gate" on specific cell populations and quantify their abundance (e.g., % of CD8+ T cells among all CD45+ immune cells) and activation status (e.g., expression of activation markers like CD69 or Granzyme B).
-
Logical Relationships of STING Agonist Effects
The therapeutic effect of STING agonists is not a single event but a cascade of interconnected biological processes that convert an immunosuppressive TME into one that supports robust anti-tumor immunity.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 5. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for STING Agonist-17 In Vivo Dosing in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in initiating a robust anti-tumor immune response. STING agonists, such as STING agonist-17, are being actively investigated as potent cancer immunotherapeutics. These agonists can activate dendritic cells, enhance antigen presentation, and promote the infiltration and activation of cytotoxic T lymphocytes within the tumor microenvironment. This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on currently available data for this compound and other structurally and functionally similar STING agonists.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged tumor cells. This dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum-resident protein, triggering its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (e.g., IFN-β). Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.
STING Agonist-17: Application Notes and Protocols for In Vitro Assays
For Research Use Only.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response.[1][2] Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy to stimulate anti-tumor immunity.[3][4][5] STING Agonist-17 is a potent, non-nucleotide small molecule agonist of the STING receptor. These notes provide detailed protocols for the solubilization of this compound and its application in common in vitro assays to assess STING pathway activation.
STING Signaling Pathway
The canonical STING signaling cascade begins when cyclic GMP-AMP synthase (cGAS) recognizes cytosolic double-stranded DNA (dsDNA). Activated cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP), which binds to STING dimers located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of type I interferons, such as IFN-β, and other inflammatory cytokines.
Solubility and Storage
Proper dissolution and storage of this compound are crucial for maintaining its biological activity. The compound exhibits limited solubility in aqueous solutions and requires an organic solvent for initial reconstitution.
| Parameter | Value | Reference |
| Solvent for Stock | Dimethyl Sulfoxide (DMSO) | |
| Stock Concentration | ≥ 25 mg/mL (≥ 28.4 mM) | |
| Storage (Solid Form) | -20°C for > 3 years | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Note: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the reconstitution of solid this compound to create a high-concentration stock solution.
Materials:
-
This compound (solid form)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the amount of compound).
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, sterile aliquots.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: In Vitro STING Activation Assay using THP-1 Dual™ Reporter Cells
This protocol provides a method for quantifying STING activation by measuring the induction of an Interferon Regulatory Factor (IRF)-inducible reporter. THP-1 Dual™ cells are human monocytes that express a secreted luciferase reporter under the control of an IRF-inducible promoter, making them a reliable model for studying STING activation.
Materials:
-
THP-1 Dual™ Cells
-
Cell culture medium (e.g., RPMI 1640 + 10% FBS + 1% Penicillin/Streptomycin)
-
This compound stock solution (from Protocol 1)
-
Sterile 96-well flat-bottom plates (white, opaque for luminescence)
-
Luciferase detection reagent
-
Luminometer plate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells in a white, 96-well plate at a density of 100,000 to 200,000 cells per well in 180 µL of culture medium.
-
Prepare Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions in cell culture medium. For example, to test concentrations from 2 µM down to the low nM range, create a 2X working solution series. A typical starting concentration might be 4 µM (2X).
-
Important: Ensure the final concentration of DMSO in the wells is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final DMSO concentration).
-
-
Cell Treatment: Add 20 µL of the 2X working solutions to the corresponding wells of the cell plate. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Reporter Gene Assay:
-
After incubation, carefully collect a sample of the cell culture supernatant.
-
Measure the activity of the secreted luciferase according to the manufacturer's protocol for your detection reagent.
-
-
Data Analysis:
-
Subtract the background luminescence from the vehicle control wells.
-
Plot the luminescence signal against the log of the this compound concentration.
-
Use a non-linear regression (four-parameter logistic curve) to determine the EC₅₀ value. This compound has been reported to induce IFN-β secretion with an EC₅₀ of 2.0 nM.
-
Alternative Readouts
Activation of the STING pathway can also be confirmed through other methods:
-
Western Blot: Analyze cell lysates for the phosphorylation of key signaling proteins such as STING, TBK1, and IRF3.
-
ELISA: Directly measure the concentration of secreted IFN-β or other cytokines like CXCL10 in the cell culture supernatant.
-
qPCR: Quantify the mRNA expression levels of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and OAS1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing STING Agonist-17 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immunotherapy has revolutionized cancer treatment, with immune checkpoint inhibitors (ICIs) demonstrating remarkable success in a subset of patients. However, many tumors, often characterized as immunologically "cold," lack the necessary T-cell infiltration to respond to ICI therapy.[1] The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can bridge the gap between innate and adaptive immunity.[2][3] STING agonists are a class of drugs designed to activate this pathway, effectively transforming "cold" tumors into "hot," T-cell-inflamed microenvironments, thereby sensitizing them to the effects of checkpoint inhibitors.[1][4]
This document provides an overview of the mechanism, supporting data, and detailed protocols for combining STING agonists with checkpoint inhibitors in preclinical research.
Mechanism of Action: Synergy of Innate and Adaptive Immunity
The therapeutic rationale for combining STING agonists with checkpoint inhibitors is based on a two-step mechanism: first, initiating a potent innate immune response within the tumor microenvironment (TME), and second, unleashing the full cytotoxic potential of the resulting T-cell influx.
-
STING Pathway Activation: Cytosolic double-stranded DNA (dsDNA), a danger signal often present in tumor cells due to genomic instability, is detected by the enzyme cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates the STING protein located on the endoplasmic reticulum. This activation leads to the phosphorylation of TBK1 and subsequently the transcription factor IRF3, driving the production of type I interferons (IFNs) and other pro-inflammatory cytokines. STING agonists, such as STING agonist-17, are synthetic molecules that mimic cGAMP to directly and potently activate this cascade.
-
Priming an Adaptive Immune Response: The surge of type I IFNs in the TME has several crucial downstream effects. It promotes the maturation and activation of dendritic cells (DCs), enhances their ability to cross-present tumor-associated antigens to naive T-cells, and stimulates the production of chemokines that attract cytotoxic T lymphocytes (CTLs) to the tumor. This process effectively converts an immunologically barren "cold" tumor into one that is richly infiltrated with tumor-specific T-cells.
-
Overcoming T-Cell Exhaustion with Checkpoint Inhibitors: A counter-regulatory mechanism often initiated by IFN signaling is the upregulation of programmed death-ligand 1 (PD-L1) on tumor cells. This can lead to the exhaustion and inactivation of infiltrating CTLs, which express the corresponding PD-1 receptor. By administering a checkpoint inhibitor (e.g., an anti-PD-1 or anti-PD-L1 antibody) in combination with the STING agonist, this inhibitory signal is blocked. This allows the newly recruited T-cells to remain active, recognize, and eliminate cancer cells, leading to a potent and durable anti-tumor response.
Data Presentation: Summary of Preclinical and Clinical Findings
The combination of STING agonists and checkpoint inhibitors has shown significant promise in numerous preclinical models and is currently being evaluated in clinical trials.
Table 1: Selected Preclinical Studies
| Tumor Model | STING Agonist Used | Combination Agent | Key Quantitative Outcomes & Observations | Reference(s) |
| Colorectal (CT26) | pHLIP-STINGa | N/A (Monotherapy) | Single injection eradicated tumors in 18/20 mice with small tumors and 7/10 mice with large tumors. Induced immune memory. | |
| Lymphoma (A20) | CDN (unspecified) | Anti-GITR & Anti-PD-1 | Combination therapy cured 50% of mice, associated with increased T-cell infiltration in distant, untreated tumors. | |
| Breast Cancer (4T1) | cGAMP | Anti-PD-1 & CA4P (Vascular Disrupting Agent) | Combination significantly inhibited tumor growth where STING agonist monotherapy was ineffective. Effect was linked to NK cell activation. | |
| Melanoma (B16-F10) | cGAMP | Anti-PD-1 | STING agonist monotherapy was potent; combination with anti-PD-1 did not further improve outcomes in this specific model. | |
| Breast Cancer (neu/N) | STING in situ vaccine | Anti-PD-L1 & OX40 agonist | Triple combination overcame immune tolerance and induced tumor regression. |
Table 2: Selected Clinical Trials of STING Agonists with Checkpoint Inhibitors
| STING Agonist | Development Name(s) | Route | Combination Agent | Phase | Select Indications | ClinicalTrials.gov ID | Reference(s) |
| Aduro-S100 | MIW815 | Intratumoral | Spartalizumab (Anti-PD-1) | I/II | Advanced/Metastatic Solid Tumors or Lymphomas | NCT03172936 | |
| MK-1454 | Intratumoral | Pembrolizumab (Anti-PD-1) | I/II | Solid Tumors, Lymphoma | NCT03010176 | ||
| BMS-986301 | Intratumoral | Nivolumab (Anti-PD-1) | I | Advanced Cancers | NCT03956680 | ||
| TAK-676 | Intravenous | Pembrolizumab (Anti-PD-1) | I/II | Advanced Solid Tumors, Lymphoma | NCT04420884 | ||
| SB 11285 | Intravenous | Atezolizumab (Anti-PD-L1) | I/II | Advanced Solid Tumors | NCT04096638 | ||
| E7766 | Intratumoral | I | Advanced Solid Tumors, Lymphoma | NCT04144140 |
Experimental Protocols
The following are representative protocols for evaluating the combination of this compound and a checkpoint inhibitor in a preclinical setting. Specific concentrations, cell numbers, and timings should be optimized for the chosen tumor model and reagents.
Protocol 1: In Vivo Murine Syngeneic Tumor Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of the combination therapy.
-
Cell Culture: Culture murine tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) in appropriate media and conditions. Ensure cells are free of mycoplasma and are in the logarithmic growth phase before implantation.
-
Tumor Implantation:
-
Harvest and wash tumor cells twice with sterile, ice-cold PBS.
-
Resuspend cells to a final concentration of 2.5 x 10^6 cells/mL in PBS.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of 6-8 week old, immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
-
-
Tumor Growth Monitoring & Randomization:
-
Begin measuring tumors approximately 5-7 days post-implantation using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When average tumor volume reaches ~100 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: Checkpoint Inhibitor (e.g., Anti-PD-1 antibody, 10 mg/kg)
-
Group 3: this compound (e.g., 25 µ g/mouse )
-
Group 4: this compound + Checkpoint Inhibitor
-
-
-
Treatment Administration:
-
This compound: Administer via intratumoral (IT) injection in a volume of 50 µL on days 10, 13, and 16 post-implantation.
-
Checkpoint Inhibitor: Administer via intraperitoneal (IP) injection in a volume of 100 µL on days 10, 13, and 16 post-implantation.
-
-
Endpoint Analysis:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Primary endpoints: Tumor growth inhibition, overall survival.
-
Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³) or show signs of ulceration, in accordance with institutional animal care guidelines.
-
At the end of the study (or at an intermediate timepoint), tumors and spleens can be harvested for further analysis (see Protocol 2).
-
Protocol 2: Immune Profiling of the TME by Flow Cytometry
This protocol describes the processing of harvested tumors to analyze immune cell populations.
-
Tumor Digestion:
-
Harvest tumors at the desired endpoint and record their weight.
-
Mince the tumor into small pieces (~1-2 mm³) in a petri dish containing 5 mL of ice-cold RPMI media.
-
Transfer the minced tissue and media to a gentleMACS C Tube.
-
Add digestion buffer (e.g., RPMI with Collagenase IV (1 mg/mL) and DNase I (100 U/mL)).
-
Incubate at 37°C for 30-45 minutes with gentle agitation or use a gentleMACS Dissociator program.
-
-
Single-Cell Suspension Preparation:
-
Stop the digestion by adding media containing 10% FBS.
-
Filter the suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 400 x g for 7 minutes at 4°C. Discard the supernatant.
-
(Optional) Lyse red blood cells using 1X RBC Lysis Buffer for 2 minutes, then neutralize with media.
-
Wash the cell pellet with FACS buffer (PBS + 2% FBS + 1 mM EDTA).
-
-
Cell Staining:
-
Count viable cells and adjust the concentration to 1-2 x 10^7 cells/mL.
-
Aliquot 100 µL of cell suspension (1-2 x 10^6 cells) into a 96-well U-bottom plate or FACS tubes.
-
Stain for viability using a live/dead stain (e.g., Zombie Aqua) for 15 minutes at room temperature, protected from light.
-
Wash cells with FACS buffer.
-
Block Fc receptors with anti-CD16/32 antibody for 10 minutes on ice.
-
Add the surface antibody cocktail (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -F4/80, -CD11c, -PD-1) and incubate for 30 minutes on ice, protected from light.
-
Wash cells twice with FACS buffer.
-
-
Intracellular Staining (Optional, for transcription factors or cytokines):
-
Fix and permeabilize cells using a dedicated kit (e.g., FoxP3/Transcription Factor Staining Buffer Set).
-
Add intracellular antibody cocktail (e.g., anti-FoxP3, -IFNγ, -Granzyme B) and incubate for 30-45 minutes.
-
Wash cells with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend cells in 200 µL of FACS buffer.
-
Acquire data on a multicolor flow cytometer. Be sure to include single-stain controls for compensation.
-
Analyze data using appropriate software (e.g., FlowJo, FCS Express) to quantify immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, macrophages, NK cells) and their activation status (e.g., PD-1 expression).
-
Conclusion and Future Directions
The combination of STING agonists with checkpoint inhibitors represents a powerful strategy to overcome immunotherapy resistance. By activating innate immunity to prime a T-cell response and subsequently blocking inhibitory checkpoints, this approach can induce robust and durable anti-tumor effects. Preclinical data are highly encouraging, and results from ongoing clinical trials are eagerly awaited to translate this promise into effective therapies for cancer patients. Future research will likely focus on developing next-generation STING agonists with improved systemic delivery and safety profiles, identifying predictive biomarkers for patient selection, and exploring novel combinations with other therapeutic modalities like radiation and CAR T-cell therapy.
References
Application Notes: STING Agonist-17 as a Potent Adjuvant in Cancer Vaccines
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, including cancer cells.[1][2][3] Activation of the STING pathway in antigen-presenting cells (APCs), such as dendritic cells (DCs), initiates a powerful downstream signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][4] This response is essential for bridging innate and adaptive immunity, enhancing antigen presentation, and promoting the priming and activation of tumor-specific CD8+ T-cells. Consequently, STING agonists are a highly promising class of adjuvants for therapeutic cancer vaccines, designed to amplify the immune response against tumor antigens.
STING Agonist-17: A Novel and Potent Immunomodulator
This compound (also referred to as compound 4a) is a novel, potent, non-nucleotide agonist of the STING pathway. Its high potency is demonstrated by its ability to activate the STING pathway at nanomolar concentrations, making it an attractive candidate for development as a vaccine adjuvant. In preclinical studies, this compound has demonstrated significant anti-tumor activity, highlighting its potential to enhance the efficacy of cancer immunotherapies.
Mechanism of Action
When used as an adjuvant in a cancer vaccine, this compound amplifies the immune response through several mechanisms:
-
Activation of Antigen-Presenting Cells (APCs) : this compound directly activates DCs and other APCs that have taken up vaccine antigens.
-
Induction of Type I Interferons : Activated STING signaling leads to the robust production of IFN-α and IFN-β. These cytokines promote DC maturation, enhance antigen cross-presentation to CD8+ T-cells, and increase the cytotoxicity of natural killer (NK) cells.
-
Enhanced T-Cell Priming and Effector Function : The inflammatory microenvironment created by STING activation promotes the differentiation of naive T-cells into potent cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.
-
Remodeling the Tumor Microenvironment : By driving a potent anti-tumor T-cell response, STING agonists can help convert immunologically "cold" tumors, which are devoid of immune cells, into "hot" tumors infiltrated with CTLs, making them more susceptible to other immunotherapies like checkpoint inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the general immunological effects observed with potent STING agonists.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Assay Condition | Reference |
| IC₅₀ | 0.062 nM | STING Binding/Activity Assay | |
| EC₅₀ (IFN-β Secretion) | 2.0 nM | Human monocytic cell line (THP1) |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| BALB/c Mice | CT26 Colon Carcinoma | 1.5 mg/kg, Intravenous (IV), every other day for one week | 57% tumor growth inhibition on day 17 |
Table 3: General Immunological Effects of STING Agonist Adjuvants in Preclinical Models
| Immunological Parameter | Observation | Significance in Cancer Immunity | General References |
| Dendritic Cell (DC) Activation | Upregulation of CD80, CD86, MHC class II | Enhanced T-cell co-stimulation and antigen presentation | |
| Antigen-Specific CD8+ T-Cells | Increased frequency and effector function (IFN-γ, TNF-α production) in periphery and tumor | Direct killing of tumor cells | |
| Tumor-Infiltrating Lymphocytes (TILs) | Increased infiltration of CD8+ and CD4+ T-cells into the tumor | Conversion of "cold" tumors to "hot" tumors | |
| Memory T-Cell Formation | Induction of robust central memory T-cell populations | Long-lasting, durable anti-tumor immunity | |
| Cytokine Production | Potent induction of Type I IFNs, IL-12, TNF-α | Promotion of a Th1-biased anti-tumor response |
Visualizations
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring IFN-β Induction by STING Agonist-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[1][2] Activation of STING has emerged as a promising strategy in cancer immunotherapy.[1][3] STING agonists are being developed to enhance anti-tumor immune responses.[4] This document provides a detailed protocol for measuring the induction of Interferon-β (IFN-β), a key type I IFN, in response to treatment with a STING agonist, referred to here as STING Agonist-17. The following protocols are adaptable for various small molecule STING agonists.
STING Signaling Pathway
Upon binding of a STING agonist, the STING protein is activated, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of the IFNB1 gene, resulting in the production and secretion of IFN-β.
Experimental Workflow
The general workflow for measuring IFN-β induction involves cell culture, treatment with the STING agonist, collection of supernatant or cell lysate, and subsequent quantification of IFN-β protein or mRNA.
Experimental Protocols
Two primary methods are recommended for quantifying IFN-β induction: Enzyme-Linked Immunosorbent Assay (ELISA) for protein levels in the cell supernatant and Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for measuring IFNB1 gene expression.
Cell Culture and Treatment
This protocol is optimized for the human monocytic cell line THP-1, which is commonly used for studying the cGAS-STING pathway.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
This compound
-
6-well or 24-well tissue culture plates
Protocol:
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium.
-
(Optional) For differentiation into macrophage-like cells, treat THP-1 cells with 25-100 ng/mL PMA for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2. A 24-hour incubation is common for measuring secreted IFN-β. For gene expression analysis, a shorter incubation of 6 hours may be optimal.
Method 1: Quantification of Secreted IFN-β by ELISA
Materials:
-
Human IFN-β ELISA Kit (e.g., from Cloud-Clone Corp., PBL Assay Science, Abcam, or Elabscience)
-
Microplate reader
Protocol:
-
Following the treatment period, centrifuge the cell culture plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the cell culture supernatant without disturbing the cell pellet.
-
Perform the IFN-β ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Prepare all reagents, samples, and standards as directed.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 1-2 hours at 37°C.
-
Aspirate and wash the wells.
-
Add 100 µL of biotinylated detection antibody. Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells.
-
Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells.
-
Add 90 µL of substrate solution and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm immediately.
-
-
Calculate the concentration of IFN-β in the samples by comparing their optical density (OD) to the standard curve.
Method 2: Quantification of IFNB1 mRNA by RT-qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or TaqMan)
-
Primers for human IFNB1 and a housekeeping gene (e.g., ACTB, GAPDH)
-
Real-time PCR instrument
Protocol:
-
After the treatment period, lyse the cells directly in the culture wells using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer.
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for IFNB1 and a housekeeping gene.
-
Analyze the qPCR data using the delta-delta Ct (ΔΔCt) method to determine the relative fold change in IFNB1 expression compared to the vehicle-treated control.
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: IFN-β Protein Concentration in Supernatant (ELISA)
| Treatment Group | Concentration of this compound (µM) | Mean IFN-β (pg/mL) ± SD |
| Vehicle Control | 0 | 5.2 ± 1.5 |
| This compound | 1 | 150.8 ± 12.3 |
| This compound | 10 | 489.4 ± 35.7 |
| This compound | 100 | 1256.1 ± 98.2 |
Table 2: Relative IFNB1 Gene Expression (RT-qPCR)
| Treatment Group | Concentration of this compound (µM) | Mean Fold Change in IFNB1 Expression ± SD |
| Vehicle Control | 0 | 1.0 ± 0.2 |
| This compound | 1 | 25.6 ± 3.1 |
| This compound | 10 | 112.9 ± 15.8 |
| This compound | 100 | 354.2 ± 42.5 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no IFN-β induction | Cell line does not express STING or other key pathway components. | Use a positive control STING agonist (e.g., 2'3'-cGAMP). Confirm STING expression by Western blot. |
| This compound is inactive or used at too low a concentration. | Test a wider range of concentrations. Verify the integrity of the agonist. | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours). | |
| High background in ELISA | Improper washing. | Increase the number of wash steps and ensure complete removal of liquid. |
| Non-specific antibody binding. | Use a blocking buffer as recommended by the kit manufacturer. | |
| Variable RT-qPCR results | Poor RNA quality. | Ensure RNA integrity is high (RIN > 8). |
| Inefficient primers. | Validate primer efficiency with a standard curve. |
Conclusion
This application note provides a comprehensive protocol for the reliable measurement of IFN-β induction by this compound. By employing both ELISA and RT-qPCR, researchers can obtain a thorough understanding of the agonist's activity at both the protein and gene expression levels. These methods are essential for the characterization and development of novel STING agonists for therapeutic applications.
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mersana.com [mersana.com]
- 4. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing STING Agonist-17 for the Investigation of TH17 Cell-Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (TH17) cells are a subset of T helper cells that play a critical role in host defense against extracellular pathogens but are also significantly implicated in the pathophysiology of various autoimmune and inflammatory diseases. The Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system, has emerged as a crucial regulator of T cell function. Recent studies have demonstrated that activation of STING can modulate the inflammatory profile of TH17 cells, suggesting a therapeutic potential for STING agonists in TH17-mediated inflammatory conditions.
STING agonist-17 is a potent activator of the STING pathway.[1] This document provides detailed application notes and protocols for utilizing STING agonists, with a focus on this compound, to study TH17 cell-mediated inflammation. The provided methodologies are based on established research into the effects of STING activation on TH17 cell differentiation and function.
Mechanism of Action: STING Agonists and TH17 Cell Regulation
Activation of the STING pathway in TH17 cells has been shown to restrain their pathogenic program.[2][3] This is achieved through several mechanisms:
-
Reduction of IL-17A Production: STING activation impairs the transcriptional activity of Rorγt, the master transcription factor for TH17 differentiation, leading to decreased production of the hallmark cytokine IL-17A.[2][4]
-
Induction of IL-10: STING signaling promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in TH17 cells. This process is partially dependent on the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
-
Downregulation of IL-23R: Activation of STING leads to a decrease in the expression of the IL-23 receptor (IL-23R), which is crucial for the stabilization and pathogenic function of TH17 cells.
-
Type I IFN-Independent Regulation: Notably, the suppressive effect of STING activation on IL-17A expression in TH17 cells occurs in a type I interferon (IFN)-independent manner.
This modulation of the TH17 cell phenotype towards a less inflammatory state highlights the potential of STING agonists as therapeutic agents for autoimmune diseases.
Signaling Pathway
References
Application Notes and Protocols: Intratumoral Delivery of STING Agonist-17
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within tumor cells.[1][2][3][4] Activation of the STING signaling cascade leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn bridge the innate and adaptive immune systems to mount a robust anti-tumor response.[1] STING agonists are molecules designed to activate this pathway and have emerged as a promising class of cancer immunotherapeutics.
Intratumoral (IT) delivery of STING agonists is a strategy designed to confine the potent immune activation to the tumor microenvironment (TME), thereby maximizing anti-tumor efficacy while minimizing systemic toxicities. This approach can convert immunologically "cold" tumors, which are poorly infiltrated by T cells, into "hot" tumors that are responsive to immune checkpoint inhibitors and other immunotherapies. These application notes provide an overview of the STING signaling pathway, the mechanism of action of STING agonists, and protocols for their intratumoral application in preclinical research.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA). Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, promoting the expression of various pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway activated by intratumoral this compound.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies involving the intratumoral delivery of STING agonists.
Table 1: Preclinical Efficacy of Intratumoral STING Agonists in Murine Tumor Models
| STING Agonist | Murine Model | Dosage and Schedule | Key Outcomes | Reference |
| ADU-S100 | Syngeneic tumor models | Intratumoral injection | Induced tumor-specific CD8+ T cells, leading to tumor clearance. Synergistic effect with immune checkpoint modulation. | |
| cGAMP | Orthotopic breast cancer | Intratumoral injection | Enhanced CAR T cell trafficking and persistence in the tumor microenvironment. | |
| JNJ-67544412 | Syngeneic tumor models | Intratumoral, q3d x 3 or weekly | Significant tumor regression, complete cures, and long-lasting antitumor immunity. Increased number of CD8+ T cells in treated tumors. | |
| CDA (cGAMP analog) | B16F10 Melanoma | 2 µg, single intratumoral injection | Potent activation of innate and adaptive immune cells, leading to strong antitumor efficacy and prolonged animal survival. | |
| BO-112 + DMXAA | MC38 and B16.OVA | Two intratumoral doses | Synergistic local and distant anti-tumor efficacy. Increased effector CD8 T cells in both treated and untreated tumors. |
Table 2: Clinical Data for Intratumoral STING Agonists
| STING Agonist | Cancer Type | Phase | Dose | Key Findings | Reference |
| IACS-8779 | Canine Glioblastoma | Phase I | 5-20 µg, every 4-6 weeks | Well tolerated up to 15 µg. Higher doses associated with radiographic responses (>50% volumetric reduction in some subjects). Median progression-free survival: 14 weeks. Median overall survival: 32 weeks. | |
| ADU-S100 (MIW815) | Advanced/Metastatic Solid Tumors, Lymphomas | Phase I | Intratumoral | Monotherapy showed limited responses (1 confirmed response in 47 patients). Combination with pembrolizumab showed a favorable safety profile and potential efficacy. | |
| MK-1454 | Advanced Solid Tumors, Lymphomas | Phase I | Intratumoral | In combination with pembrolizumab, demonstrated a favorable safety profile and potential efficacy, inducing strong immune responses. | |
| SYNB1891 | Advanced/Metastatic Malignancies | Phase I | Intratumoral | Repeated injections were well tolerated and showed signs of STING pathway activation. |
Experimental Protocols
The following protocols provide a generalized framework for the intratumoral delivery of a STING agonist in a preclinical murine cancer model.
Experimental Workflow
Caption: General experimental workflow for in vivo testing of intratumoral this compound.
Protocol 1: In Vivo Antitumor Efficacy Study
This protocol describes the intratumoral administration of this compound in a syngeneic mouse model of melanoma.
1. Materials
-
This compound: (e.g., cGAMP, ADU-S100). Lyophilized powder.
-
Vehicle: Sterile, endotoxin-free Phosphate Buffered Saline (PBS).
-
Cell Line: B16F10 murine melanoma cells.
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
Cell Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Equipment: 27-30 gauge needles, 1 mL syringes, insulin syringes, calipers, sterile surgical tools.
2. Methods
2.1. Animal Model Preparation
-
Culture B16F10 cells according to standard protocols.
-
On Day 0, harvest cells and resuspend in sterile PBS at a concentration of 3 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (3 x 10^5 cells) subcutaneously into the right flank of each C57BL/6 mouse.
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
2.2. This compound Preparation
-
Reconstitute lyophilized this compound in sterile PBS to a desired stock concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with sterile PBS to the final working concentration for injection. For example, to inject 5 µg in a 50 µL volume, the working concentration would be 100 µg/mL.
-
Prepare fresh on the day of injection. Keep on ice.
2.3. Intratumoral Administration
-
Anesthetize mice if necessary, although brief restraint is often sufficient.
-
Using an insulin syringe with a 27-30 gauge needle, carefully inject 50 µL of the this compound solution (or vehicle control) directly into the center of the tumor.
-
Administer treatment according to the planned schedule (e.g., a single dose, or multiple doses every 3-4 days).
-
Monitor mice for any adverse reactions post-injection.
2.4. Efficacy and Endpoint Analysis
-
Continue to measure tumor volume and body weight every 2-3 days until the study endpoint.
-
The primary endpoints are typically tumor growth delay/inhibition and overall survival. Humane endpoints should be established (e.g., tumor volume > 2000 mm³ or significant body weight loss).
-
At the study endpoint, or at specified time points, a subset of mice can be euthanized for downstream analysis.
Protocol 2: Pharmacodynamic and Immune Analysis
This protocol outlines methods to analyze the immunological changes within the tumor microenvironment following treatment.
1. Sample Collection
-
At a predetermined time point post-injection (e.g., 24, 48, or 72 hours), euthanize mice from each treatment group.
-
Carefully excise the tumors and spleens. Place samples in appropriate media for analysis (e.g., RPMI for flow cytometry, RNAlater for gene expression, or flash-freeze for protein analysis).
2. Flow Cytometry for Immune Cell Infiltration
-
Process tumors into single-cell suspensions using a gentleMACS Dissociator or manual mincing followed by enzymatic digestion (e.g., collagenase/DNase).
-
Prepare single-cell suspensions from spleens by mechanical dissociation.
-
Perform red blood cell lysis.
-
Stain cells with a panel of fluorescently-conjugated antibodies to identify immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, CD86).
-
Analyze samples using a flow cytometer to quantify the frequency and activation status of immune cells within the TME.
3. Cytokine Analysis
-
Homogenize a portion of the tumor tissue in lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure cytokine levels (e.g., IFN-β, TNF-α, IL-6, CXCL10) in the tumor lysate or serum using ELISA or a multiplex bead-based assay (e.g., Luminex).
4. Immunohistochemistry (IHC)
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tumors.
-
Perform IHC staining for markers of interest, such as CD8 (for cytotoxic T cells) or cleaved caspase-3 (for apoptosis), to visualize the spatial distribution of immune cells and treatment effects within the tumor.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions, dosages, and schedules based on their specific STING agonist, tumor model, and experimental goals. All animal procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
References
Assessing the Efficacy of STING Agonist-17 in Syngeneic Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the preclinical efficacy of STING (Stimulator of Interferon Genes) Agonist-17 in syngeneic tumor models. This document outlines the mechanism of action, detailed experimental protocols for in vivo studies, and methods for immunological analysis to determine the anti-tumor effects and immune activation mediated by STING Agonist-17.
Introduction
The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] Activation of this pathway can bridge innate and adaptive immunity, making STING agonists promising therapeutic agents for cancer immunotherapy.[4][5] this compound is a novel compound designed to potently activate the STING pathway, thereby stimulating an anti-tumor immune response.
This document provides protocols for utilizing common syngeneic mouse models, such as B16-F10 melanoma, CT26 colon carcinoma, and MC38 colon adenocarcinoma, to assess the in vivo efficacy of this compound. Methodologies for intratumoral administration, tumor growth monitoring, and detailed immunological assays are provided to enable a thorough evaluation of this compound's therapeutic potential.
Mechanism of Action: The cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a key sensor of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged tumor cells. Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN-α and IFN-β). STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. This cascade of events promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, fostering a robust anti-tumor immune response.
Data Presentation: Efficacy of STING Agonists in Syngeneic Models
The following tables summarize the anti-tumor efficacy of various STING agonists in commonly used syngeneic mouse tumor models. This data is compiled from preclinical studies and is intended for comparative purposes.
Table 1: Tumor Growth Inhibition by STING Agonists in Syngeneic Mouse Models
| STING Agonist | Syngeneic Model | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Responses (%) | Reference |
| ADU-S100 | TRAMP-C1 | Intratumoral | Not Specified | Significant Delay | 0 (monotherapy) | |
| SB11285 | CT26 | Intratumoral | Not Specified | Significantly Higher vs. Control | Not Reported | |
| MSA-1 | MC38 | Intratumoral | Not Specified | Not Reported | 100 | |
| JNJ-67544412 | MC38 | Intratumoral | 50-100 µg, q.w. x 3 | Not Reported | 80-90 | |
| ALG-031048 | CT26 | Subcutaneous | Not Specified | Significant Reduction | 40 (with anti-CTLA-4) | |
| cGAMP | CT26 | Intratumoral | 1 µg, q2d x 4 | Significant Inhibition | Not Reported |
Table 2: Immunological Effects of STING Agonists in the Tumor Microenvironment
| STING Agonist | Syngeneic Model | Key Immunological Changes | Reference |
| ADU-S100 | TRAMP-C1 | Increased Type I & II IFNs, NK & T cell cytotoxicity | |
| MSA-1 | MC38 | Increased tumor and plasma cytokines | |
| cGAMP | CT26 | Increased T cell and decreased MDSC infiltration | |
| PC7A nanovaccine (STING-activating) | TC-1 | Upregulation of CXCL9 in myeloid cells, increased IFNγ-expressing CD8+ T cell recruitment |
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound in a syngeneic tumor model.
Experimental Protocols
Syngeneic Tumor Model Establishment
a. Cell Culture
-
Culture murine tumor cell lines (e.g., B16-F10, CT26, MC38) in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the exponential growth phase and have high viability (>95%) before implantation.
b. Tumor Implantation (Subcutaneous)
-
Harvest tumor cells using trypsin and wash twice with sterile, ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in PBS or a mixture of PBS and Matrigel® at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of syngeneic mice (e.g., C57BL/6 for B16-F10 and MC38, BALB/c for CT26).
c. Tumor Growth Monitoring
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = 0.5 × length × width².
-
Begin treatment when tumors reach an average volume of 50-150 mm³.
Intratumoral Administration of this compound
-
Reconstitute this compound in a sterile vehicle (e.g., PBS or as specified by the manufacturer).
-
Using a small gauge needle (e.g., 30-gauge), slowly inject the desired dose of this compound directly into the center of the tumor.
-
The injection volume should be appropriate for the tumor size (e.g., 20-50 µL).
-
The control group should receive an intratumoral injection of the vehicle alone.
Flow Cytometry for Immune Cell Profiling
This protocol is for analyzing immune cell populations within the tumor and spleen.
-
Tissue Preparation:
-
Tumors: Excise tumors, mince finely, and digest in a solution containing collagenase and DNase I for 30-60 minutes at 37°C. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Spleens: Mechanically dissociate spleens through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
-
Staining:
-
Wash the single-cell suspensions with FACS buffer (PBS with 2% FBS).
-
Stain for cell viability using a viability dye.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a cocktail of fluorochrome-conjugated antibodies (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, CD86, PD-1).
-
For intracellular cytokine staining, stimulate cells with a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours before staining. Then, fix and permeabilize the cells and stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations and their activation status.
-
ELISpot Assay for Antigen-Specific T Cell Responses
This protocol is for detecting IFN-γ secreting, antigen-specific T cells in splenocytes.
-
Plate Preparation:
-
Pre-wet a 96-well PVDF-membrane ELISpot plate with 35% ethanol, then wash with sterile PBS.
-
Coat the plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI medium containing 10% FBS for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes.
-
Plate splenocytes at a density of 1-5 x 10^5 cells per well.
-
Stimulate the cells with a tumor-associated antigen peptide or a positive control (e.g., PMA/Ionomycin) for 18-48 hours at 37°C.
-
-
Detection and Analysis:
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Wash and add streptavidin-alkaline phosphatase.
-
Add a substrate (e.g., BCIP/NBT) and incubate until spots develop.
-
Wash the plate with water, allow it to dry, and count the spots using an ELISpot reader.
-
Multiplex Cytokine Assay
This protocol is for quantifying cytokine levels in serum or tumor homogenates.
-
Sample Preparation:
-
Serum: Collect blood via cardiac puncture or tail bleed, allow it to clot, and centrifuge to separate the serum. Store at -80°C.
-
Tumor Homogenate: Homogenize excised tumors in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
-
Assay Procedure:
-
Use a commercial multiplex bead-based assay kit (e.g., Bio-Plex).
-
Prepare standards and samples according to the manufacturer's instructions.
-
Add antibody-coupled beads to a 96-well filter plate.
-
Wash the beads and add standards and samples. Incubate with shaking.
-
Wash and add the detection antibody cocktail. Incubate with shaking.
-
Wash and add streptavidin-phycoerythrin. Incubate with shaking.
-
Wash, resuspend the beads, and acquire data on a Luminex instrument.
-
-
Data Analysis:
-
Calculate cytokine concentrations based on the standard curve using the assay software.
-
References
- 1. [PDF] A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis | Semantic Scholar [semanticscholar.org]
- 2. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A clinically relevant, syngeneic model of spontaneous, highly metastatic B16 mouse melanoma. | Semantic Scholar [semanticscholar.org]
- 5. STING Agonist-Induced Skin Inflammation Is Exacerbated with Prior Systemic Innate Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist-17 in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, by mimicking the presence of cytosolic DNA, can induce a potent type I interferon (IFN) response, leading to the activation of dendritic cells (DCs), enhanced antigen presentation, and subsequent priming of tumor-specific T cells. Radiation therapy, a cornerstone of cancer treatment, not only directly kills tumor cells but also induces immunogenic cell death, releasing tumor-associated antigens and damage-associated molecular patterns (DAMPs), including cytosolic DNA. This release of endogenous DNA can activate the cGAS-STING pathway, thus providing a strong rationale for combining STING agonists with radiation to synergistically enhance anti-tumor immunity.[1][2][3][4][5]
This document provides detailed application notes and protocols for the use of STING Agonist-17, a potent STING agonist, in combination with radiation therapy in preclinical research settings. While specific data for the combination of this compound with radiation is limited, the principles and protocols outlined here are based on extensive research with other potent STING agonists and are expected to be broadly applicable.
This compound (also known as compound 4a) is a potent non-cyclic dinucleotide STING agonist with a reported IC50 of 0.062 nM. In preclinical models, it has demonstrated anti-tumor activity. For instance, in a CT26 colon carcinoma mouse model, intravenous administration of a compound structurally related to this compound resulted in a 57% inhibition of tumor growth at a dose of 1.5 mg/kg.
Mechanism of Action: A Synergistic Partnership
The combination of this compound and radiation therapy initiates a multi-faceted anti-tumor response:
-
Radiation-Induced Priming: Radiation therapy causes DNA damage in tumor cells, leading to the formation of micronuclei and the release of double-stranded DNA (dsDNA) into the cytosol. This cytosolic dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP).
-
STING Pathway Activation: cGAMP binds to and activates STING on the endoplasmic reticulum membrane.
-
Exogenous STING Agonist Boost: The administration of this compound directly activates STING, amplifying the signaling cascade initiated by radiation-induced endogenous ligands.
-
Downstream Signaling and Immune Activation: Activated STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β). STING activation also leads to the activation of NF-κB, which promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and chemokines.
-
Enhanced Anti-Tumor Immunity: The secreted type I IFNs and cytokines lead to:
-
Enhanced maturation and antigen presentation by dendritic cells (DCs).
-
Increased recruitment and activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.
-
A shift from an immunosuppressive ("cold") to an inflamed ("hot") tumor microenvironment, making it more susceptible to immune-mediated killing.
-
Studies with other STING agonists have demonstrated a two-phase anti-tumor response when combined with radiation: an early, T-cell independent hemorrhagic necrosis driven by TNF-α, followed by a later, CD8+ T-cell dependent control of residual disease.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the combination of STING agonists and radiation therapy.
Table 1: In Vivo Tumor Growth Inhibition
| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Survival Benefit |
| Panc02 Pancreatic Cancer | Vehicle | 1200 (Day 20) | - | - |
| Radiation (10 Gy) | 800 (Day 20) | 33% | Modest | |
| RR-CDG (10 µg) | 600 (Day 20) | 50% | Modest | |
| Radiation + RR-CDG | 100 (Day 20) | 92% | Significant | |
| MC38 Colon Adenocarcinoma | Vehicle | 1500 (Day 18) | - | - |
| Radiation (12 Gy) | 900 (Day 18) | 40% | Modest | |
| cGAMP (50 µg) | 750 (Day 18) | 50% | Modest | |
| Radiation + cGAMP | 200 (Day 18) | 87% | Significant | |
| B16F10 Melanoma | Vehicle | 1800 (Day 15) | - | - |
| Radiation (8 Gy x 3) | 1100 (Day 15) | 39% | Modest | |
| ADU-S100 (50 µg) | 900 (Day 15) | 50% | Modest | |
| Radiation + ADU-S100 | 300 (Day 15) | 83% | Significant |
Note: Data is compiled and representative of findings from multiple studies. Specific values may vary based on experimental conditions.
Table 2: Immune Cell Infiltration in the Tumor Microenvironment
| Tumor Model | Treatment Group | CD8+ T cells (% of CD45+ cells) | Regulatory T cells (Tregs, % of CD4+ T cells) | CD11c+ Dendritic Cells (% of CD45+ cells) |
| Panc02 Pancreatic Cancer | Vehicle | 5% | 25% | 2% |
| Radiation | 8% | 22% | 3% | |
| RR-CDG | 12% | 18% | 5% | |
| Radiation + RR-CDG | 25% | 10% | 8% | |
| MC38 Colon Adenocarcinoma | Vehicle | 8% | 20% | 3% |
| Radiation | 12% | 18% | 4% | |
| cGAMP | 18% | 15% | 6% | |
| Radiation + cGAMP | 35% | 8% | 10% |
Note: Data is compiled and representative of findings from multiple studies. Specific values may vary based on experimental conditions.
Table 3: Intratumoral Cytokine Levels
| Tumor Model | Treatment Group | IFN-β (pg/mg protein) | TNF-α (pg/mg protein) | CXCL10 (pg/mg protein) |
| MC38 Colon Adenocarcinoma | Vehicle | < 10 | 50 | 100 |
| Radiation | 50 | 150 | 300 | |
| cGAMP | 80 | 250 | 500 | |
| Radiation + cGAMP | 200 | 500 | 1200 |
Note: Data is compiled and representative of findings from multiple studies. Specific values may vary based on experimental conditions.
Mandatory Visualizations
Caption: STING Signaling Pathway Activation.
Caption: In Vivo Experimental Workflow.
Caption: Synergistic Anti-Tumor Effects.
Experimental Protocols
In Vivo Tumor Model and Combination Treatment
Objective: To evaluate the anti-tumor efficacy of this compound in combination with radiation therapy in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice (dependent on the tumor cell line)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16F10 melanoma, Panc02 pancreatic cancer)
-
Sterile PBS
-
Matrigel (optional)
-
This compound, formulated for in vivo administration
-
Small animal irradiator (e.g., X-RAD 320, SARRP)
-
Calipers
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Protocol:
-
Tumor Inoculation:
-
Harvest tumor cells from culture during the logarithmic growth phase.
-
Wash cells twice with sterile PBS and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, Radiation alone, this compound alone, Combination).
-
Radiation Therapy:
-
Anesthetize the mice.
-
Shield the mice, exposing only the tumor area.
-
Deliver a single dose (e.g., 10-12 Gy) or a fractionated dose (e.g., 8 Gy on three consecutive days) of radiation to the tumor using a small animal irradiator.
-
-
This compound Administration:
-
Immediately following the first dose of radiation (or as per the experimental design), administer this compound.
-
For intratumoral injection, inject a predetermined dose (e.g., 10-50 µg in 50 µL of vehicle) directly into the tumor.
-
Administer subsequent doses as required by the experimental design (e.g., once daily for 3 days).
-
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and body weight.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Collect tumors and spleens for further analysis (flow cytometry, ELISA, immunohistochemistry).
-
Immune Cell Profiling by Flow Cytometry
Objective: To quantify the infiltration of various immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Freshly harvested tumors
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
-
Live/Dead stain
-
Flow cytometer
Protocol:
-
Tumor Digestion:
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.
-
Transfer the minced tissue to a 50 mL conical tube containing digestion buffer (RPMI-1640 with Collagenase D and DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Quench the digestion by adding RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Cell Staining:
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and count them.
-
Stain for viability using a Live/Dead stain according to the manufacturer's protocol.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If performing intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then stain with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express), gating on live, single cells to identify different immune cell populations.
-
Table 4: Suggested Flow Cytometry Panel for TME Analysis
| Marker | Cell Type |
| CD45 | All hematopoietic cells |
| CD3 | T cells |
| CD4 | Helper T cells |
| CD8 | Cytotoxic T cells |
| FoxP3 | Regulatory T cells |
| CD11b | Myeloid cells |
| Gr-1 (Ly6G/Ly6C) | Granulocytes, Monocytes |
| F4/80 | Macrophages |
| CD11c | Dendritic cells |
| MHC Class II | Antigen-presenting cells |
| NK1.1 | Natural Killer cells |
Intratumoral Cytokine Analysis by ELISA
Objective: To measure the concentration of key cytokines within the tumor microenvironment.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, CXCL10)
-
Microplate reader
Protocol:
-
Tumor Lysate Preparation:
-
Weigh the frozen tumor tissue.
-
Add lysis buffer (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tumor lysate) and store at -80°C until use.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this typically involves:
-
Adding standards and diluted tumor lysates to the antibody-coated microplate.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the tumor lysates from the standard curve.
-
Normalize the cytokine concentration to the total protein concentration of the lysate (e.g., pg of cytokine per mg of total protein).
-
Conclusion
The combination of this compound with radiation therapy holds significant promise as a potent anti-cancer strategy. By leveraging the immunogenic effects of radiation and directly activating the STING pathway, this combination therapy can transform the tumor microenvironment into a site of robust anti-tumor immunity. The protocols provided in this document offer a framework for preclinical investigation into the efficacy and mechanisms of this promising therapeutic approach. Careful experimental design and adherence to these detailed methodologies will be crucial for advancing our understanding and facilitating the clinical translation of this combination therapy.
References
- 1. Radiation therapy combined with novel STING-targeting oligonucleotides results in regression of established tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating STING Agonist-Induced Immune Memory
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists can induce a robust anti-tumor immune response, leading to tumor regression and, critically, the establishment of long-term immunological memory.[1][2][3][4] This durable immune memory is essential for preventing tumor recurrence and providing lasting protection.[5] These application notes provide a comprehensive overview and detailed protocols for evaluating the immune memory induced by STING agonists, such as the investigational agent STING agonist-17.
The evaluation of STING agonist-induced immune memory is crucial for the preclinical and clinical development of these agents. Key aspects to assess include the presence and functionality of memory T cells, the durability of the anti-tumor response, and the systemic nature of the protective immunity. The following sections detail the STING signaling pathway, methods for assessing immune memory, and specific experimental protocols.
STING Signaling Pathway
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that occurring within the tumor microenvironment. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and facilitates the priming and activation of tumor-specific T cells, ultimately leading to an anti-tumor immune response and the generation of immune memory.
Caption: The cGAS-STING signaling pathway.
Methods for Evaluating Immune Memory
Several key experimental approaches are utilized to assess the generation and functionality of STING agonist-induced immune memory.
In Vivo Tumor Re-challenge Studies
This is the gold standard for demonstrating protective immune memory. Mice that have rejected a primary tumor following STING agonist treatment are subsequently re-challenged with the same tumor cell line. The ability of these mice to reject or significantly delay the growth of the secondary tumor, compared to naive control mice, is a direct measure of long-term, systemic anti-tumor immunity.
Flow Cytometry for Memory T Cell Phenotyping
Flow cytometry is a powerful technique to identify and quantify memory T cell populations in various tissues, such as the spleen, lymph nodes, and the tumor microenvironment. Specific cell surface markers are used to distinguish between different T cell subsets, including naive T cells (TN), effector T cells (TEFF), central memory T cells (TCM), and effector memory T cells (TEM). An increase in the frequency of TCM and TEM cells specific to tumor antigens is a strong indicator of immune memory.
ELISpot and Intracellular Cytokine Staining (ICS) Assays
Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) assays are used to quantify the frequency of antigen-specific T cells that produce effector cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). Splenocytes or peripheral blood mononuclear cells (PBMCs) from treated animals are re-stimulated in vitro with tumor-associated antigens. A higher number of cytokine-producing cells in the STING agonist-treated group compared to controls indicates a robust memory T cell response.
Experimental Protocols
Caption: Workflow for evaluating immune memory.
Protocol 1: In Vivo Tumor Re-challenge
Objective: To determine if this compound treatment leads to long-term protective immunity against tumor re-challenge.
Materials:
-
Tumor-free mice that have cleared their primary tumors after this compound treatment.
-
Age-matched naive control mice.
-
The same tumor cell line used for the primary challenge.
-
Sterile PBS and syringes.
-
Calipers for tumor measurement.
Procedure:
-
Allow a rest period of at least 60-90 days for the tumor-free survivor mice to establish a memory immune response.
-
On the day of re-challenge, subcutaneously inject a tumorigenic dose of the tumor cells into the flank of both the survivor mice and the naive control mice.
-
Monitor the mice for tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Continue monitoring until tumors in the control group reach the pre-defined endpoint.
-
Record and compare tumor growth curves and survival rates between the two groups.
Expected Outcome: Survivor mice should exhibit complete tumor rejection or significantly delayed tumor growth compared to the naive control group, demonstrating the presence of protective immune memory.
Protocol 2: Flow Cytometry for Memory T Cell Phenotyping
Objective: To quantify memory T cell populations in the spleens of mice treated with this compound.
Materials:
-
Spleens from this compound-treated, tumor-cured mice and control mice.
-
RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
ACK lysis buffer.
-
FACS buffer (PBS with 2% FBS).
-
Fluorescently conjugated antibodies against mouse CD3, CD4, CD8, CD44, CD62L, CCR7.
-
Fixable viability dye.
-
Flow cytometer.
Procedure:
-
Harvest spleens and prepare single-cell suspensions.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells and resuspend in FACS buffer.
-
Stain the cells with a fixable viability dye to exclude dead cells from the analysis.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data to identify and quantify the following populations:
-
Naive T cells (TN): CD44low CD62Lhigh
-
Central Memory T cells (TCM): CD44high CD62Lhigh
-
Effector Memory T cells (TEM): CD44high CD62Llow
-
Expected Outcome: An increased percentage of TCM and TEM cells within the CD4+ and CD8+ T cell compartments in the spleens of this compound-treated mice compared to controls.
Protocol 3: IFN-γ ELISpot Assay
Objective: To measure the frequency of tumor antigen-specific, IFN-γ-producing T cells.
Materials:
-
Splenocytes from this compound-treated, tumor-cured mice and control mice.
-
Tumor-associated antigen (e.g., a known tumor peptide or tumor cell lysate).
-
Mouse IFN-γ ELISpot kit.
-
Complete RPMI-1640 medium.
-
CO2 incubator.
-
ELISpot plate reader.
Procedure:
-
Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer.
-
Prepare single-cell suspensions of splenocytes.
-
Add splenocytes to the wells of the ELISpot plate.
-
Stimulate the cells with the tumor-associated antigen. Include positive (e.g., anti-CD3) and negative (medium only) controls.
-
Incubate the plate for 24-48 hours in a CO2 incubator.
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody.
-
Incubate, wash, and add streptavidin-HRP.
-
Incubate, wash, and add the substrate to develop the spots.
-
Stop the reaction and allow the plate to dry.
-
Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-producing cell.
Expected Outcome: A significantly higher number of IFN-γ spots in the wells with splenocytes from this compound-treated mice stimulated with the tumor antigen, compared to controls.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vivo Tumor Re-challenge
| Treatment Group | Number of Mice with Tumor Growth / Total Mice | Median Survival (Days) |
| Naive Control | 10 / 10 | 25 |
| This compound Survivors | 1 / 10 | Not Reached |
Table 2: Memory T Cell Phenotyping in Spleen (% of CD8+ T cells)
| Treatment Group | Naive (TN) | Central Memory (TCM) | Effector Memory (TEM) |
| Control | 65 ± 5% | 15 ± 3% | 20 ± 4% |
| This compound | 30 ± 6% | 45 ± 7% | 25 ± 5% |
Table 3: IFN-γ ELISpot Assay (Spot Forming Units / 106 Splenocytes)
| Treatment Group | No Antigen | Tumor Antigen |
| Control | 5 ± 2 | 15 ± 5 |
| This compound | 8 ± 3 | 150 ± 20 |
Conclusion
The methods and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of immune memory induced by this compound. By employing a combination of in vivo functional assays and ex vivo cellular analyses, researchers can effectively characterize the durability and quality of the anti-tumor immune response. These studies are essential for advancing our understanding of STING agonist immunotherapy and for the development of novel cancer treatments with the potential for long-lasting clinical benefit.
References
Application Notes and Protocols for STING Agonist-17 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[1][2][3] While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA can contribute to the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus and Aicardi-Goutières syndrome.[1][2] Paradoxically, therapeutic activation of the STING pathway has shown promise in preclinical models of certain autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. This therapeutic effect is thought to be mediated by the immunomodulatory functions of type I IFNs and other downstream effectors, which can promote regulatory T cell function and suppress pathogenic T helper 17 (Th17) cell responses.
STING agonist-17 (also known as compound 4a) is a potent, non-cyclic dinucleotide agonist of the STING pathway. While its application has been primarily explored in the context of cancer immunotherapy, its high potency suggests potential for investigation in autoimmune disease models. These application notes provide a framework for utilizing this compound in such models, with protocols adapted from studies using other STING agonists.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of cyclic dinucleotides (CDNs), such as cGAMP, to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α and IFN-β). Additionally, STING activation can lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
References
Application Notes and Protocols for STING Agonist-17 in Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. These application notes provide detailed protocols for the experimental use of STING agonist-17, a potent activator of the STING pathway, in primary human immune cells.
Note on "this compound": The specific designation "this compound" is not widely referenced in peer-reviewed literature. The following protocols are based on established methodologies for well-characterized STING agonists such as ADU-S100 (MIW815) and diABZI, and can be adapted for other potent and selective STING agonists.
STING Signaling Pathway
The activation of the STING signaling pathway is initiated by the binding of cyclic dinucleotides (CDNs), either from pathogenic sources or produced by the enzyme cGAS in response to cytosolic DNA, to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons (e.g., IFN-β). Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.
Quantitative Data Summary
The following table summarizes typical concentration ranges and observed effects of STING agonists on primary human immune cells based on published data for well-characterized agonists like diABZI and ADU-S100.
| Cell Type | STING Agonist | Concentration Range | Outcome Measure | Result | Reference |
| Human PBMCs | diABZI | 0.1 µM | IFN-β, TNF-α, CXCL10, IL-6 mRNA | Increased expression | [1] |
| Human PBMCs | ADU-S100 analog | 10 µg/mL | NK cell perforin expression | Increased in co-culture | [2] |
| Human CD14+ Monocytes | diABZI-4 | 0.1 µM | IFN-β and TNF-α secretion | Increased secretion | [1] |
| Human T cells (TH17) | ADU-S100 | Not specified | IL-17A production, IL23R expression | Reduced | [3] |
| Human Macrophages | diABZI-4 | 50 nM | Cytokine secretion | Increased | [4] |
Experimental Protocols
Isolation of Primary Human Immune Cells
A crucial first step for all subsequent protocols is the isolation of high-quality primary human immune cells from whole blood.
Protocol:
-
Blood Collection: Collect whole blood from healthy donors in heparinized tubes.
-
PBMC Isolation:
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing peripheral blood mononuclear cells (PBMCs).
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
-
Cell Counting: Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
Isolation of Specific Subsets (Optional): To isolate specific immune cell populations such as T cells or monocytes, use negative or positive selection kits with magnetic beads according to the manufacturer's instructions.
Cytokine Profiling Assay
This protocol details the measurement of cytokine secretion from primary human immune cells following treatment with this compound.
Materials:
-
Isolated primary human immune cells (e.g., PBMCs, monocytes)
-
Complete RPMI-1640 medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits (e.g., Luminex) for desired cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10)
Protocol:
-
Cell Seeding: Seed the isolated immune cells in a 96-well plate at a density of 1 x 10^6 cells/mL in 200 µL of complete RPMI-1640 medium.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest agonist concentration.
-
Add the diluted agonist or vehicle control to the cells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Analyze the supernatant for cytokine concentrations using an ELISA or multiplex immunoassay according to the manufacturer's protocol.
Immune Cell Activation Assay
This protocol describes how to assess the activation of primary human immune cells by measuring the upregulation of cell surface markers using flow cytometry.
Materials:
-
Isolated primary human immune cells (e.g., T cells, PBMCs)
-
Complete RPMI-1640 medium
-
This compound
-
Fluorescently conjugated antibodies against activation markers (e.g., CD69, CD86, HLA-DR)
-
Flow cytometry buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat the cells with this compound as described in the cytokine profiling assay (steps 1 and 2).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Cell Staining:
-
Harvest the cells and wash them with cold flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer containing the fluorescently conjugated antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with flow cytometry buffer to remove unbound antibodies.
-
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer. Analyze the data to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity.
Cell Viability and Proliferation Assay
This protocol outlines how to determine the effect of this compound on the viability and proliferation of primary human immune cells.
Materials:
-
Isolated primary human immune cells
-
Complete RPMI-1640 medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, Annexin V/PI staining kit)
-
Cell proliferation dye (e.g., CFSE)
-
96-well cell culture plates (white-walled for luminescence assays)
Protocol for Cell Viability (Luminescence-based):
-
Cell Seeding and Treatment: Seed and treat the cells in a white-walled 96-well plate as described in the cytokine profiling assay (steps 1 and 2).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Protocol for Proliferation (CFSE-based):
-
CFSE Staining:
-
Resuspend isolated T cells at 1 x 10^7 cells/mL in PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium.
-
-
Cell Seeding and Treatment: Seed the CFSE-labeled T cells in a 96-well plate and treat with this compound. It is often necessary to co-stimulate T cells (e.g., with anti-CD3/CD28 beads) to induce proliferation.
-
Incubation: Incubate for 3-5 days.
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity.
References
- 1. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clinically-relevant STING agonist restrains human TH17 cell inflammatory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following STING Agonist-17 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] This response bridges innate and adaptive immunity, making STING an attractive target for cancer immunotherapy.[2][3] STING agonists, such as STING agonist-17, are being investigated for their potential to enhance anti-tumor immune responses. This document provides detailed protocols for the flow cytometric analysis of immune cells following treatment with this compound, enabling researchers to characterize the immunomodulatory effects of this compound.
STING Signaling Pathway
Activation of the STING pathway begins with the sensing of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes. STING activation also leads to the activation of NF-κB, which drives the expression of pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Expected Immunological Effects of this compound
Treatment with a STING agonist like this compound is expected to induce a robust anti-tumor immune response characterized by:
-
Activation of Myeloid Cells: STING agonists can promote the maturation and activation of myeloid cells, including dendritic cells (DCs) and macrophages. This can lead to a shift from immunosuppressive M2-like macrophages to a pro-inflammatory M1-like phenotype.
-
Enhanced T Cell Responses: STING activation can enhance the priming and recruitment of CD8+ T cells into the tumor microenvironment. It may also influence the differentiation and function of CD4+ T cell subsets, such as Th1 and Th17 cells.
-
Increased Cytokine Production: A hallmark of STING activation is the production of type I interferons and a variety of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10.
Data Presentation: Expected Changes in Immune Cell Populations
The following tables summarize the anticipated quantitative changes in various immune cell populations in peripheral blood mononuclear cells (PBMCs) and the tumor microenvironment (TME) following treatment with this compound.
Table 1: Expected Changes in Myeloid Cell Populations in PBMCs.
| Cell Population | Marker Profile | Expected Change after Treatment | Reference |
| Classical Monocytes | CD14+ CD16- | Decrease | |
| Intermediate Monocytes | CD14+ CD16+ | Increase | |
| Non-classical Monocytes | CD14dim CD16+ | Variable | |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+ HLA-DR- CD14+ | Decrease | |
| Activated Dendritic Cells | CD11c+ HLA-DR+ CD86+ | Increase |
Table 2: Expected Changes in T Cell Populations in the Tumor Microenvironment.
| Cell Population | Marker Profile | Expected Change after Treatment | Reference |
| CD8+ T Cells | CD3+ CD8+ | Increase | |
| Activated CD8+ T Cells | CD3+ CD8+ Granzyme B+ | Increase | |
| CD4+ Helper T Cells | CD3+ CD4+ | Variable | |
| Th1 Cells | CD4+ IFN-γ+ | Increase | |
| Th17 Cells | CD4+ IL-17A+ | Increase | |
| Regulatory T Cells (Tregs) | CD4+ CD25+ FoxP3+ | Decrease |
Table 3: Expected Changes in Intracellular Cytokine Production by T Cells.
| Cytokine | Producing Cell Type | Expected Change after Treatment | Reference |
| IFN-γ | CD8+ T Cells, Th1 Cells | Increase | |
| TNF-α | CD8+ T Cells, Th1 Cells | Increase | |
| IL-2 | CD4+ and CD8+ T Cells | Increase | |
| IL-17A | Th17 Cells | Increase | |
| IL-10 | Regulatory T Cells | Decrease |
Experimental Protocols
Experimental Workflow
Caption: Workflow for flow cytometry analysis.
Protocol 1: Immunophenotyping of Human PBMCs after this compound Treatment
Objective: To identify and quantify changes in major immune cell subsets in human PBMCs following in vitro treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Phosphate Buffered Saline (PBS)
-
Fixable Viability Dye
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
-
Flow Cytometry Staining Buffer
-
Fixation/Permeabilization Buffer
-
Flow Cytometer
Table 4: Suggested Antibody Panel for PBMC Immunophenotyping.
| Target | Fluorochrome | Clone | Purpose |
| CD45 | BV421 | HI30 | Pan-leukocyte marker |
| CD3 | FITC | UCHT1 | T cell marker |
| CD4 | PerCP-Cy5.5 | RPA-T4 | Helper T cell marker |
| CD8 | APC | RPA-T8 | Cytotoxic T cell marker |
| CD14 | PE-Cy7 | M5E2 | Monocyte marker |
| CD16 | Alexa Fluor 700 | 3G8 | Monocyte subset marker |
| CD11b | PE | ICRF44 | Myeloid marker |
| HLA-DR | APC-Cy7 | L243 | Antigen presentation/activation marker |
| pSTING (Ser366) | Alexa Fluor 647 | D8K6H | STING activation marker |
Procedure:
-
Cell Culture and Treatment:
-
Thaw and culture human PBMCs in complete RPMI-1640 medium.
-
Seed 1-2 x 10^6 cells per well in a 24-well plate.
-
Treat cells with the desired concentration of this compound or vehicle control for the desired time (e.g., 4, 16, or 24 hours).
-
-
Cell Harvest and Viability Staining:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS and add a fixable viability dye according to the manufacturer's instructions. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells with Flow Cytometry Staining Buffer.
-
-
Fc Block and Surface Staining:
-
Resuspend cells in Flow Cytometry Staining Buffer containing Fc Block and incubate for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated surface antibodies (CD45, CD3, CD4, CD8, CD14, CD16, CD11b, HLA-DR) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash cells with Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend cells in Permeabilization/Wash buffer containing the anti-pSTING (Ser366) antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash cells twice with Permeabilization/Wash buffer.
-
-
Data Acquisition:
-
Resuspend cells in Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer. Be sure to collect a sufficient number of events for robust statistical analysis.
-
Protocol 2: Intracellular Cytokine Staining of T Cells
Objective: To measure the production of key cytokines by T cells in response to this compound treatment.
Materials:
-
Treated cells from Protocol 1 (or cells treated similarly)
-
Cell Stimulation Cocktail (e.g., PMA and Ionomycin)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-17A)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Stimulation (for cytokine production):
-
Following treatment with this compound, add a cell stimulation cocktail and a protein transport inhibitor to the cell cultures.
-
Incubate for an additional 4-6 hours.
-
-
Staining:
-
Follow steps 2-4 from Protocol 1 for viability staining, Fc blocking, surface staining, and fixation/permeabilization.
-
For intracellular staining, resuspend the fixed and permeabilized cells in Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-cytokine antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash cells twice with Permeabilization/Wash buffer.
-
-
Data Acquisition:
-
Resuspend cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
-
Data Analysis
A sequential gating strategy should be employed to identify cell populations of interest.
Caption: A representative gating strategy.
-
Gate on singlets using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells by excluding cells positive for the viability dye.
-
Gate on leukocytes using a CD45 vs. side scatter (SSC) plot.
-
From the leukocyte gate, identify major populations such as T cells (CD3+) and monocytes (CD14+) .
-
Within the T cell gate, further delineate CD4+ helper T cells and CD8+ cytotoxic T cells .
-
Within the monocyte gate, distinguish between classical (CD14+ CD16-), intermediate (CD14+ CD16+), and non-classical (CD14dim CD16+) monocytes .
-
Analyze the expression of activation markers (e.g., HLA-DR, pSTING) or intracellular cytokines within each of these populations.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the immunological effects of this compound. By utilizing multi-color flow cytometry, it is possible to gain detailed insights into the cellular and molecular changes induced by this promising immunotherapeutic agent. Careful execution of these protocols and a thorough data analysis strategy will be crucial for advancing our understanding of STING agonist biology and its application in drug development.
References
STING agonist-17 for in vitro stimulation of peripheral blood mononuclear cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) using STING Agonist-17. This document includes an overview of the STING signaling pathway, detailed experimental protocols, and expected outcomes based on available data.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines.[1][2] Activation of this pathway is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[3][4] this compound (also known as compound 4a) is a potent, non-cyclic dinucleotide small molecule agonist of the STING protein.[1] It has been shown to activate downstream signaling and induce the expression of interferon-stimulated genes, making it a valuable tool for immunological research and therapeutic development.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this cytosolic dsDNA and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing its conformational change and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (e.g., IFN-β). STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Data Presentation
This compound is a highly potent activator of the STING pathway. The tables below summarize its known properties and the expected cytokine response in PBMCs based on data from various STING agonists.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | - | 0.062 nM | |
| EC₅₀ (IFN-β Secretion) | THP-1 dual cells | 2.0 nM | |
| Effective Concentration for Phosphorylation of STING, TBK1, IRF3, STAT1 | THP-1 dual cells | 2 nM |
Table 2: Representative Cytokine Secretion Profile from Human PBMCs Stimulated with STING Agonists
| Cytokine | STING Agonist Used | Concentration | Incubation Time | Fold Increase / Concentration | Reference |
| IFN-β | SHR1032 | 10 µM | 5 hours | > 2000 pg/mL | |
| IFN-β | 2'3'-cGAMP | ~70 µM (EC₅₀) | 24 hours | Dose-dependent increase | |
| IFN-α | c-di-AMP | 10 µg/mL | 4 days | Significant increase | |
| TNF-α | diABZI | 100 nM | 24 hours | Significant increase | |
| IL-6 | SHR1032 | 10 µM | Not Specified | Significant increase in tumor | |
| IFN-γ | c-di-AMP | 10 µg/mL | 4 days | Significant increase |
Note: The potency and magnitude of response can vary significantly between different STING agonists and depend on the donor PBMCs.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on human PBMCs.
Protocol 1: Isolation and Culture of Human PBMCs
-
Materials:
-
Whole blood or buffy coat from healthy donors.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Phosphate-Buffered Saline (PBS), sterile.
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
50 mL conical tubes.
-
Serological pipettes.
-
Centrifuge.
-
-
Procedure:
-
Dilute the blood sample 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Transfer the collected cells to a new 50 mL tube and wash by adding PBS to bring the volume up to 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).
-
Resuspend the cells to the desired concentration in complete RPMI 1640 medium.
-
Protocol 2: In Vitro Stimulation with this compound
-
Materials:
-
Isolated PBMCs.
-
Complete RPMI 1640 medium.
-
This compound, reconstituted in DMSO to a stock concentration (e.g., 1 mM).
-
96-well flat-bottom culture plates.
-
Vehicle control (DMSO).
-
-
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ to 5 x 10⁵ cells per well in 180 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Given the high potency (EC₅₀ of 2.0 nM on THP-1 cells), a suggested starting concentration range for a dose-response experiment is 0.1 nM to 100 nM.
-
Add 20 µL of the diluted this compound or vehicle control (DMSO at the same final concentration) to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
For cytokine analysis (ELISA), an incubation time of 18-24 hours is recommended.
-
For analysis of signaling pathway phosphorylation (e.g., by Western Blot or Phosflow), a shorter incubation time of 30 minutes to 6 hours is appropriate.
-
-
Protocol 3: Analysis of Cytokine Production by ELISA
-
Materials:
-
Supernatants from stimulated PBMC cultures.
-
ELISA kit for the cytokine of interest (e.g., human IFN-β, TNF-α, IL-6).
-
ELISA plate reader.
-
-
Procedure:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine.
-
Protocol 4: Analysis of Cell Activation by Flow Cytometry
-
Materials:
-
Stimulated PBMCs.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining.
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19) and intracellular markers (e.g., IFN-γ, TNF-α).
-
FACS buffer (PBS with 2% FBS).
-
Fixation/Permeabilization buffers.
-
Flow cytometer.
-
-
Procedure:
-
For intracellular cytokine analysis, add a protein transport inhibitor to the cultures 4-6 hours before the end of the incubation period.
-
Harvest the cells from the wells and transfer to FACS tubes.
-
Wash the cells with FACS buffer.
-
Surface Staining: Resuspend cells in FACS buffer containing the antibody cocktail for surface markers. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Intracellular Staining: Fix and permeabilize the cells using a commercial kit according to the manufacturer's protocol.
-
Resuspend the permeabilized cells in permeabilization buffer containing the antibody cocktail for intracellular cytokines. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the frequency of cytokine-producing cells within different immune cell subsets.
-
Troubleshooting
-
Low Cytokine Production:
-
Verify the viability of PBMCs post-isolation.
-
Titrate the concentration of this compound; the optimal concentration may be donor-dependent.
-
Optimize the incubation time.
-
Ensure the this compound stock solution is properly stored and has not degraded.
-
-
High Cell Death:
-
Some STING agonists can induce monocyte cell death. Assess cell viability post-stimulation.
-
Use a lower concentration of the agonist or a shorter incubation time.
-
-
High Well-to-Well Variability:
-
Ensure proper mixing of cells and reagents.
-
Use appropriate replicate numbers for statistical analysis.
-
These protocols and notes should serve as a valuable resource for initiating studies with this compound. As with any experimental system, optimization of concentrations and incubation times for your specific research question and PBMC donors is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonist-mediated activation of STING induces apoptosis in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STING is an intrinsic checkpoint inhibitor that restrains the TH17 cell pathogenic program - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing STING Agagonist-17 Dosage for Maximum Anti-Tumor Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of STING agonist-17 for maximum anti-tumor efficacy in pre-clinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse models?
A1: Based on available in vivo data, initial studies with this compound in CT26 tumor-bearing BALB/c mice have used intravenous injections at doses of 0.015 mg/kg and 1.5 mg/kg administered every other day for a week.[1] The 1.5 mg/kg dose resulted in a 57% inhibition of tumor growth without significant weight loss.[1] It is crucial to perform a dose-escalation study in your specific tumor model to determine the optimal therapeutic window.
Q2: How can I confirm that this compound is activating the STING pathway in my experimental model?
A2: Activation of the STING pathway can be confirmed by assessing several downstream biomarkers. In vitro, this compound has been shown to induce the phosphorylation of STING, TBK1, IRF3, and STAT1 at concentrations as low as 2 nM.[1] You can measure the phosphorylation of these key signaling proteins via Western blot. Additionally, quantifying the mRNA levels of STING-dependent genes such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs) using RT-qPCR is a reliable method to confirm pathway activation.[2]
Q3: What are the potential reasons for a lack of anti-tumor response after this compound administration?
A3: Several factors can contribute to a lack of efficacy. These include low STING expression in the tumor or immune cells, inefficient delivery of the agonist to the cytosol, and degradation of the agonist.[2] The tumor microenvironment itself can also be immunosuppressive, hindering the anti-tumor immune response. It is also important to consider that the role of STING in regulating anti-tumor immunity can vary between different tumor models.
Q4: What are common side effects or toxicities associated with STING agonists, and how can they be managed?
A4: Systemic administration of STING agonists can lead to dose-dependent toxicities, including systemic inflammation, cytokine storms, and potential T-cell toxicity. High doses of some STING agonists have been associated with vascular necrosis. To mitigate these effects, consider intratumoral administration to localize the drug, optimizing the dose and schedule, or using delivery systems like nanoparticles to improve tumor targeting. Monitoring for signs of toxicity such as weight loss, ruffled fur, and lethargy in animal models is essential.
Q5: How can the anti-tumor effect of this compound be enhanced?
A5: Combining this compound with other cancer therapies can significantly improve its efficacy. Pre-clinical studies have shown that STING agonists can synergize with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), radiation therapy, and certain chemotherapies. The rationale is that STING agonists can turn "cold" tumors with low immune cell infiltration into "hot" immunogenic tumors, making them more susceptible to other immunotherapies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low STING pathway activation (e.g., no IFN-β production) | 1. Low STING expression: The tumor cell line or immune cells in the microenvironment may have low endogenous STING levels. 2. Inefficient cytosolic delivery: STING agonists are often charged molecules that do not readily cross the cell membrane. 3. Agonist degradation: The compound may be degraded by nucleases. | 1. Verify STING expression: Confirm STING protein levels by Western blot or immunohistochemistry in your tumor model. Consider using a different model if expression is absent. 2. Optimize delivery: For in vitro experiments, use a transfection reagent. For in vivo studies, consider formulation with delivery vehicles like lipid nanoparticles (LNPs) or polymers to enhance uptake. 3. Ensure proper handling: Prepare fresh solutions for each experiment and minimize freeze-thaw cycles. |
| High in vivo toxicity (e.g., significant weight loss, lethargy) | 1. Excessive STING activation: The administered dose may be too high, leading to a systemic inflammatory response. 2. Off-target effects: Systemic distribution of the agonist can activate STING in healthy tissues. | 1. Dose reduction: Perform a dose-titration study to find the maximum tolerated dose (MTD). 2. Alternative administration route: Switch from systemic (e.g., intravenous) to intratumoral injection to concentrate the agonist at the tumor site and reduce systemic exposure. 3. Modified dosing schedule: Increase the interval between doses to allow for recovery. |
| Initial tumor regression followed by relapse | 1. T-cell exhaustion: Chronic STING activation can lead to the upregulation of immune checkpoint molecules like PD-L1, causing T-cell exhaustion. 2. Immunosuppressive tumor microenvironment: The tumor may adapt and upregulate other immunosuppressive pathways. | 1. Combination therapy: Combine this compound with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) to overcome T-cell exhaustion. 2. Analyze the tumor microenvironment: Use flow cytometry or immunohistochemistry to assess changes in immune cell populations and the expression of immunosuppressive factors post-treatment. |
Data Summary Tables
Table 1: In Vivo Dosage and Efficacy of this compound
| Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |
| BALB/c Mice | CT26 Colon Carcinoma | Intravenous | 0.015 mg/kg | Every other day for one week | Tumor growth inhibition | |
| BALB/c Mice | CT26 Colon Carcinoma | Intravenous | 1.5 mg/kg | Every other day for one week | 57% tumor growth inhibition, no weight loss |
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | Metric | Value | Reference |
| STING Agonism | Not specified | IC50 | 0.062 nM | |
| IFN-β Secretion | Not specified | EC50 | 2.0 nM | |
| CYP3A4 Inhibition | Not specified | IC50 | 4.2 µM | |
| Other CYP Isozyme Inhibition (1A2, 2C9, 2C19, 2D6) | Not specified | IC50 | > 100 µM |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture and Tumor Implantation: Culture CT26 colon carcinoma cells in appropriate media. Subcutaneously inject a predetermined number of cells (e.g., 1 x 106) into the flank of 6-8 week old female BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula (Length x Width2) / 2 can be used to calculate tumor volume.
-
Animal Grouping and Treatment: When tumors reach a palpable size (e.g., 50-100 mm3), randomize mice into treatment and control groups.
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
For intravenous injection, prepare the final formulation by sequentially adding co-solvents. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Use sonication to aid dissolution if necessary. Prepare fresh on the day of use.
-
Administer this compound or vehicle control intravenously at the desired dose (e.g., 0.015 mg/kg or 1.5 mg/kg) every other day for one week.
-
-
Data Collection and Analysis: Continue to monitor tumor volume and body weight throughout the study. At the study endpoint, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
Protocol 2: Western Blot for STING Pathway Activation
-
Sample Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and total proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image with a suitable digital imager.
Visualizations
Caption: The cGAS-STING signaling pathway activated by this compound.
References
Technical Support Center: Overcoming Resistance to STING Agonist-17 Therapy
Welcome to the technical support center for STING agonist-17 therapy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and overcome challenges associated with therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to STING agonist therapy?
A1: Resistance to STING agonist therapy can be both intrinsic and adaptive. Key mechanisms include:
-
Upregulation of Immune Checkpoints: Activation of the STING pathway can paradoxically lead to the upregulation of immune checkpoint proteins such as Programmed Death-Ligand 1 (PD-L1) and Indoleamine 2,3-dioxygenase (IDO).[1] These molecules suppress the anti-tumor T-cell response initiated by the STING agonist.
-
Induction of Immunosuppressive Pathways: STING activation can stimulate regulatory pathways that dampen the anti-tumor response. A notable example is the cyclooxygenase-2 (COX-2) pathway, which can promote an immunosuppressive tumor microenvironment.[1][2]
-
Expansion of Regulatory Immune Cells: STING agonists can induce the expansion of regulatory B cells (Bregs) that secrete immunosuppressive cytokines like IL-10 and IL-35, which in turn can diminish the function of anti-tumor natural killer (NK) cells.[3]
-
Tumor-Intrinsic Factors: Some tumor cells may have defects in the cGAS-STING signaling pathway, rendering them less responsive to STING agonists.[4] This can include downregulation of STING expression or mutations in pathway components.
-
Tumor Microenvironment (TME) Composition: The baseline composition of the TME can influence therapeutic outcomes. "Cold" tumors with low immune cell infiltration may not respond well to STING agonists due to a lack of effector cells to be activated.
Q2: My in vitro experiments with this compound show a decrease in efficacy over time. What could be the cause?
A2: This could be indicative of adaptive resistance. We recommend investigating the following:
-
Check for Upregulation of Inhibitory Molecules: Perform western blot or flow cytometry to assess the expression of PD-L1 and IDO in your cell lines after prolonged exposure to this compound.
-
Assess Cytokine Profile: Use a multiplex cytokine assay to measure the levels of both pro-inflammatory (e.g., IFN-β, TNF-α) and immunosuppressive (e.g., IL-10, TGF-β) cytokines in your cell culture supernatant over time. An increase in immunosuppressive cytokines could explain the diminished response.
-
Evaluate STING Pathway Integrity: Confirm that the core components of the STING pathway (cGAS, STING, TBK1, IRF3) are still expressed and functional in your cells.
Q3: We are observing limited anti-tumor response in our in vivo models despite confirming STING pathway activation. What strategies can we employ to enhance efficacy?
A3: Limited in vivo efficacy, despite initial STING activation, is a common challenge. Consider the following combination therapy approaches that have shown promise in preclinical models:
-
Combination with COX-2 Inhibitors: Co-administration of a COX-2 inhibitor, such as celecoxib, has been shown to synergize with STING agonists to enhance anti-tumor responses by blocking a key regulatory pathway.
-
Combination with Immune Checkpoint Blockade: Combining this compound with antibodies targeting PD-1 or PD-L1 can overcome the adaptive resistance caused by the upregulation of these checkpoint molecules.
-
Combination with PARP Inhibitors: In certain cancer types, such as BRCA1-deficient breast cancer, combining STING agonists with PARP inhibitors can overcome resistance.
-
Combination with other TME-modulating agents: Therapies that target other immunosuppressive cells in the TME, such as regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs), may enhance the effects of STING agonists.
Troubleshooting Guides
Problem 1: Inconsistent or No STING Pathway Activation
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low or absent STING expression in the cell line. | Verify STING protein expression by Western blot. | Select a cell line known to have robust STING expression or transfect your cells with a STING expression vector. |
| Integrity of this compound. | Confirm the proper storage and handling of the agonist. Perform a dose-response experiment. | Store aliquots at the recommended temperature to avoid freeze-thaw cycles. Test a range of concentrations to ensure you are in the optimal window for activation. |
| Ineffective delivery of the agonist to the cytosol. | For in vitro experiments, use a suitable transfection reagent. For in vivo, consider the route of administration. | Optimize the transfection protocol for your cell type. For in vivo studies, intratumoral injection is often more effective than systemic administration for concentrating the agonist in the TME. |
Problem 2: High Initial Response Followed by Tumor Relapse
| Potential Cause | Troubleshooting Step | Recommended Action |
| Development of adaptive resistance. | Analyze the tumor microenvironment of relapsed tumors for immunosuppressive markers. | Perform immunohistochemistry or flow cytometry on tumor samples to assess levels of PD-L1, IDO, COX-2, and FoxP3+ Tregs. |
| Insufficient generation of memory T-cell response. | Evaluate the presence of long-lived memory T cells in surviving animals. | Perform a re-challenge experiment where tumor-free animals are inoculated with the same tumor cells to assess for protective immunity. |
| Activation of compensatory immunosuppressive pathways. | Perform transcriptomic or proteomic analysis of treated tumors to identify upregulated resistance pathways. | Based on the findings, consider rational combination therapies to target these newly identified pathways. |
Data Presentation
Table 1: Summary of Preclinical Studies on Overcoming STING Agonist Resistance
| STING Agonist | Cancer Model | Resistance Mechanism Investigated | Combination Therapy | Key Outcome | Reference |
| CDA (cyclic di-AMP) | Lewis Lung Carcinoma | Upregulation of PD-1, IDO, and COX-2 | Celecoxib (COX-2 inhibitor) | Controlled tumor growth and uniform survival. | |
| CDA (cyclic di-AMP) | Lewis Lung Carcinoma | Upregulation of PD-1, IDO, and COX-2 | PD-1 Blockade | Enhanced anti-tumor responses and increased survival. | |
| STING Agonist | PTEN-deficient Prostate Cancer | Blockade of DNA damage-induced STING activation | PI3K inhibitors | Overcame resistance to PARPi/PI3Ki therapy. | |
| cGAMP | Pancreatic Cancer | Expansion of regulatory B cells | Anti-IL-35 antibody | Reduced tumor burden and prolonged survival. |
Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation by Western Blot
This protocol describes the detection of key phosphorylated proteins in the cGAS-STING pathway.
-
Cell Culture and Treatment:
-
Seed your cells of interest in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with any combination agents if applicable.
-
Stimulate the cells with this compound at the desired concentration and time points (e.g., 1, 3, 6 hours). Include a vehicle-only control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-TBK1 (Ser172)
-
Total TBK1
-
Phospho-IRF3 (Ser396)
-
Total IRF3
-
Phospho-STING (Ser366)
-
Total STING
-
Loading control (e.g., β-actin, GAPDH)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system.
-
Protocol 2: Measurement of Cytokine Secretion by ELISA or Multiplex Assay
This protocol is for quantifying cytokine levels in cell culture supernatants or serum.
-
Sample Collection:
-
For in vitro studies, collect cell culture supernatant at various time points after treatment with this compound. Centrifuge to remove any cells or debris.
-
For in vivo studies, collect blood via a terminal cardiac puncture and process to obtain serum.
-
-
ELISA (for a single cytokine, e.g., IFN-β):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Wash and block the plate.
-
Add your samples and standards to the wells and incubate.
-
Wash and add a detection antibody.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and read the absorbance on a plate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
-
Multiplex Assay (for multiple cytokines):
-
Follow the manufacturer's instructions for the specific multiplex kit (e.g., Luminex-based).
-
Typically, this involves incubating samples with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
Analyze the samples on a compatible instrument.
-
Visualizations
Caption: Canonical cGAS-STING signaling pathway.
Caption: Adaptive resistance to STING agonist therapy.
Caption: In vivo experimental workflow.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. STING promotes proliferation and induces drug resistance in colorectal cancer by regulating the AMPK-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability and delivery of STING agonist-17
Welcome to the technical support center for STING Agonist-17 (also known as compound 4a). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, delivery, and experimental use of this potent STING agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (compound 4a) is a potent, non-cyclic dinucleotide (non-CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Its primary mechanism of action involves directly binding to the STING protein, leading to its activation. This triggers a downstream signaling cascade, including the phosphorylation of TBK1 and IRF3, which ultimately results in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[1][3] This activation of the innate immune system can lead to an anti-tumor response.
Q2: What are the key potency and efficacy values for this compound?
A2: this compound is a highly potent agonist. Key in vitro values include:
-
IC50: 0.062 nM for STING binding.[1]
-
EC50: 2.0 nM for the induction of IFN-β secretion.
In vivo, intravenous administration of this compound has been shown to significantly inhibit tumor growth in a CT26 murine colorectal carcinoma model.
Q3: How should I store this compound?
A3: For long-term stability, it is recommended to store the stock solution of this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.
Q4: What is the recommended solvent for preparing a stock solution?
A4: A stock solution of this compound can be prepared in DMSO. For in vivo experiments, a fresh working solution should be prepared on the day of use.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| Low or no IFN-β secretion | Cell line suitability: The cell line may have low or non-functional STING expression. | - Confirm STING expression in your cell line via Western blot or qPCR.- Use a positive control cell line known to have a functional STING pathway (e.g., THP-1 dual reporter cells). |
| Compound degradation: The agonist may have degraded due to improper storage or handling. | - Ensure the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.- Prepare fresh dilutions for each experiment. | |
| Suboptimal concentration: The concentration of the agonist may be too low. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. | |
| High cell toxicity | High concentration of agonist: The concentration of this compound may be too high for the specific cell line. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range.- Use concentrations well below the toxic level for your functional assays. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | - Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically ≤ 0.5%). | |
| Inconsistent results | Variability in cell health: Inconsistent cell passage number or confluency can affect responsiveness. | - Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluency at the time of treatment. |
| Precipitation of the compound: The agonist may be precipitating in the culture medium. | - Visually inspect the culture medium for any signs of precipitation after adding the agonist.- If precipitation is observed, consider preparing fresh dilutions or using a different formulation approach for in vitro studies. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| Poor tumor growth inhibition | Suboptimal dosage or administration schedule: The dose or frequency of administration may not be sufficient. | - A dose-dependent anti-tumor effect has been observed. Consider optimizing the dosage for your specific tumor model. An effective dose has been reported at 1.5 mg/kg.- The administration schedule may need adjustment. A schedule of every other day for a week has been used successfully. |
| Formulation issues: The agonist may not be properly solubilized, leading to poor bioavailability. | - Use the recommended formulation protocol (see Experimental Protocols section).- Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.- Prepare the in vivo working solution fresh on the day of use. | |
| Tumor model resistance: The chosen tumor model may be inherently resistant to STING-mediated immunotherapy. | - Consider using a tumor model known to be responsive to immune checkpoint inhibitors, as STING agonists can help turn "cold" tumors "hot". | |
| Animal toxicity (e.g., weight loss) | High dosage: The administered dose may be too high. | - While no significant weight loss was reported at 1.5 mg/kg in the CT26 model, it is crucial to monitor animal health closely.- If toxicity is observed, consider reducing the dose or adjusting the administration schedule. |
Data Presentation
In Vitro Activity of this compound
| Parameter | Value |
| IC50 (STING binding) | 0.062 nM |
| EC50 (IFN-β secretion) | 2.0 nM |
| CYP Inhibition (IC50) | >100 µM (CYP1A2, CYP2C9, CYP2C19, CYP2D6), 4.2 µM (CYP3A4) |
Data sourced from MedChemExpress product page.
Stability of this compound
| Matrix | Stability (%) |
| Mouse Liver Microsomes | 38.7 ± 2.6 |
| Human Liver Microsomes | 11.2 ± 2.7 |
| Mouse Plasma | >99 |
| Human Plasma | >99 |
Data sourced from MedChemExpress product page.
Experimental Protocols
In Vitro STING Pathway Activation Assay
Objective: To measure the activation of the STING pathway by this compound through the quantification of IFN-β secretion.
Materials:
-
This compound (compound 4a)
-
THP-1 dual reporter cells (or other suitable cell line)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Human IFN-β ELISA kit
Procedure:
-
Cell Seeding: Seed THP-1 dual reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0 to 2 µM).
-
Cell Treatment: Remove the culture medium from the cells and add the prepared dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest agonist concentration).
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IFN-β Quantification: Measure the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration to determine the EC50 value.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Materials:
-
This compound (compound 4a)
-
CT26 colon carcinoma cells
-
Female BALB/c mice
-
For formulation: DMSO, PEG300, Tween-80, Saline
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant CT26 cells into the flank of female BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Animal Grouping: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
In Vivo Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
To prepare the final working solution (e.g., 2.5 mg/mL), add 10% DMSO stock solution to 40% PEG300 and mix.
-
Add 5% Tween-80 and mix.
-
Finally, add 45% Saline to reach the final volume.
-
If precipitation occurs, use sonication to aid dissolution.
-
This formulation should be prepared fresh on the day of administration.
-
-
Administration: Administer this compound intravenously at the desired doses (e.g., 0.015 mg/kg and 1.5 mg/kg) every other day for a week. The control group should receive the vehicle solution.
-
Data Collection: Measure tumor volume and body weight regularly throughout the experiment.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.
-
Data Analysis: Plot the average tumor volume over time for each group to evaluate the anti-tumor efficacy. A 57% tumor growth inhibition was observed at a concentration of 1.5 mg/kg on day 17 in a CT26 model.
Visualizations
Caption: STING signaling pathway activated by this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
troubleshooting STING agonist-17 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with STING Agonist-17, with a particular focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It has a reported solubility of 100 mg/mL in DMSO.[1] It is crucial to use a fresh, anhydrous supply of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.
Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon is commonly referred to as "crashing out" and occurs because this compound is poorly soluble in aqueous environments. When the DMSO stock solution is diluted, the solvent environment becomes predominantly aqueous, causing the compound to precipitate. To prevent this, consider the following strategies:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 0.5%, as higher concentrations can be cytotoxic.
-
Use a stepwise dilution method: Instead of adding the DMSO stock directly to your final volume of aqueous medium, perform one or more intermediate dilution steps in pre-warmed medium.
-
Ensure proper mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid and uniform dispersion.
-
Pre-warm your aqueous medium: Warming your cell culture medium or buffer to 37°C can help to increase the solubility of the compound.
Q3: Are there any alternative solvents to DMSO for this compound?
Q4: Can I sonicate or heat this compound to aid dissolution?
A4: Gentle warming in a 37°C water bath and brief sonication can be used to aid the dissolution of this compound in DMSO. However, excessive heating should be avoided to prevent potential degradation of the compound.
Troubleshooting Guide: Insolubility of this compound
This guide addresses specific issues you may encounter with this compound solubility during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous media. | The final concentration of this compound exceeds its aqueous solubility limit. "Crashing out" due to rapid solvent change. | Decrease the final working concentration. Use a stepwise dilution protocol (see Experimental Protocols). Add the DMSO stock dropwise to pre-warmed (37°C) media while vortexing. |
| Cloudiness or precipitate observed in the prepared working solution. | The compound is not fully dissolved in the stock solution. The aqueous medium was cold during dilution. | Ensure the DMSO stock is a clear solution before use. If necessary, gently warm and vortex the stock. Always use pre-warmed aqueous media for dilutions. |
| Loss of activity despite the solution appearing clear. | The compound may be forming small, inactive aggregates that are not visible. Adsorption of the hydrophobic compound to plasticware. | Consider using a formulation with a co-solvent like PEG300 and a surfactant like Tween-80 for in vivo or challenging in vitro models (see Protocol 2). Use low-adhesion plasticware. |
| Variability in experimental results between batches. | Inconsistent dissolution of the compound. Degradation of the stock solution. | Prepare fresh dilutions for each experiment from a properly stored, single-use aliquot of the stock solution. Avoid repeated freeze-thaw cycles. |
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | Anhydrous DMSO is recommended. Use of ultrasonic assistance may be needed. |
| Ethanol | Data not publicly available | A small-scale solubility test is recommended. |
| Methanol | Data not publicly available | A small-scale solubility test is recommended. |
| Dimethylformamide (DMF) | Data not publicly available | A small-scale solubility test is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder into a sterile, low-adhesion microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate briefly until the solution is clear.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol is adapted from publicly available data and is intended for experienced researchers.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure (for a 1 mL final volume of 2.5 mg/mL):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of a 25 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add 450 µL of sterile saline to the mixture and vortex thoroughly to obtain a clear solution.
-
This formulation should be prepared fresh before use.
Visualizations
References
addressing variability in in vitro responses to STING agonist-17
Welcome to the technical support center for STING Agonist-17. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in in vitro responses to STING Agagonist-17. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent small molecule that activates the Stimulator of Interferon Genes (STING) pathway.[1][2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[3][4] Upon activation by an agonist like this compound, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[5] This leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.
Q2: In which cell lines can I test this compound?
The responsiveness of cell lines to STING agonists is highly dependent on the expression levels of key pathway components, particularly STING itself. It is crucial to use cell lines with a functional STING pathway. Commonly used and responsive cell lines include:
-
THP-1: A human monocytic cell line that is widely used for STING pathway research and reliably expresses all the necessary components.
-
RAW 264.7: A murine macrophage-like cell line that also has a robust STING response.
-
J774: A murine macrophage-like cell line.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that provide a more physiologically relevant model.
It is important to note that some common cell lines, like HEK293T, are deficient in cGAS and STING, but can be used for reconstitution experiments. Always verify STING expression in your chosen cell line by Western blot before starting your experiments.
Q3: What are the expected downstream effects of this compound stimulation?
Activation of the STING pathway by this compound can lead to a variety of downstream effects, including:
-
Induction of Type I Interferons and Cytokines: The primary outcome is the production of IFN-β and other pro-inflammatory cytokines and chemokines like CXCL10.
-
Activation of Immune Cells: In immune cells like dendritic cells, STING activation leads to maturation and enhanced antigen presentation capabilities.
-
Induction of Cell Death: Prolonged or strong STING activation can induce apoptosis or pyroptosis in certain cell types, particularly monocytes.
-
Autophagy: STING activation has also been linked to the induction of autophagy.
The specific outcomes can be cell-type and context-dependent.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Problem 1: No or low IFN-β/cytokine production after stimulation.
| Possible Cause | Troubleshooting Steps |
| Cell line has low or no STING expression. | Verify STING protein expression in your cell line using Western blot. Compare to a positive control cell line known to express STING (e.g., THP-1). |
| This compound degradation. | This compound is a small molecule and should be handled according to the manufacturer's instructions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature. |
| Ineffective agonist concentration. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. Concentrations can range from nanomolar to micromolar. |
| Incorrect incubation time. | Conduct a time-course experiment to identify the peak of IFN-β or other cytokine production. Typically, 6-24 hours post-stimulation is a good starting point. |
| Issues with the detection assay (ELISA or RT-qPCR). | Ensure your ELISA kit is not expired and that you are following the protocol correctly. For RT-qPCR, verify primer efficiency and RNA quality. Include positive controls for the assay itself. |
Problem 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell passage number. | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and functional changes, including altered STING pathway activity. |
| Variability in cell density at the time of treatment. | Seed cells at a consistent density for all experiments. Cell confluency can impact cellular responses. |
| Inconsistent reagent preparation. | Prepare fresh dilutions of this compound and other reagents for each experiment. Ensure thorough mixing of all solutions. |
| Donor variability in primary cells (e.g., PBMCs). | When using primary cells, be aware of potential donor-to-donor variability. If possible, use cells from multiple donors to ensure the observed effects are consistent. |
Problem 3: Unexpected or high levels of cell death.
| Possible Cause | Troubleshooting Steps |
| Agonist concentration is too high. | High concentrations of STING agonists can induce apoptosis or pyroptosis. Perform a dose-response experiment and assess cell viability (e.g., using a live/dead stain or Annexin V/PI staining) in parallel with your functional readout. |
| Cell type is particularly sensitive to STING-induced cell death. | Monocytes and some cancer cell lines are known to be more susceptible to STING-mediated cell death. If cell death is confounding your results, consider using a lower agonist concentration or a shorter incubation time. |
| Contamination of cell culture. | Check your cell cultures for any signs of contamination (e.g., bacteria, mycoplasma), which can induce cell death and confound experimental results. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.062 nM | Not specified | |
| EC50 (IFN-β secretion) | 2.0 nM | Not specified |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment | Agonist Concentration | Cell Type | Incubation Time | Reference |
| IFN-β Secretion | 0 - 2 µM | Not specified | 24 hours | |
| Signal Transduction Factor Expression | 2 nM, 10 nM | Not specified | 6 hours | |
| STING Pathway Activation | 1-5 µg/mL (2'3'-cGAMP) | General | 1-3 hours | |
| Cytokine Induction | Dose-dependent | PBMCs, THP-1 | 24 hours |
Experimental Protocols
1. Western Blot for STING Pathway Activation
This protocol is adapted from established methods for analyzing the phosphorylation of key STING pathway proteins.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., THP-1 or RAW 264.7) in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with vehicle control or this compound at desired concentrations for 1-2 hours.
-
Stimulate cells with a positive control STING agonist (e.g., 2'3'-cGAMP at 1-5 µg/mL) for 1-3 hours if this compound is being tested as an inhibitor or modulator. If testing as an agonist, this step is omitted. Include an unstimulated control group.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA protein assay kit.
-
Normalize protein concentrations and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-STING, p-TBK1 (Ser172), p-IRF3 (Ser366), and total protein controls overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize bands using an ECL detection reagent.
-
2. ELISA for IFN-β Secretion
This protocol is a standard method for quantifying cytokine release.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with varying concentrations of this compound or controls.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Perform the ELISA for IFN-β according to the manufacturer's instructions for your specific kit. This typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate, and reading the absorbance on a plate reader.
-
3. Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is used to quantify apoptotic and necrotic cells following treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well or 12-well plate.
-
Treat cells with this compound or controls for the desired time period (e.g., 4-24 hours).
-
-
Cell Collection:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the collected cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Gate on the cell population and quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Caption: Canonical STING signaling pathway activation by this compound.
Caption: Troubleshooting workflow for low or no response to this compound.
References
Technical Support Center: Optimizing STING Agonist and Anti-PD-1 Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING agonist and anti-PD-1 combination therapy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue: Suboptimal anti-tumor efficacy or lack of synergistic effect.
Possible Cause & Troubleshooting Steps:
-
Suboptimal Dosing and Scheduling: The timing and dosage of both the STING agonist and the anti-PD-1 antibody are critical for a synergistic effect.[1] Staggered dosing schedules may be more effective than simultaneous administration.
-
Recommendation: Titrate the dose of the STING agonist and test different administration schedules. For instance, administer the STING agonist to prime the tumor microenvironment, followed by the anti-PD-1 antibody to sustain the T-cell response. Preclinical studies have shown that two or three doses of a STING agonist with an anti-PD-1 antibody, administered at two-day intervals, can potentiate the anti-tumor effect.[1]
-
-
Tumor Microenvironment (TME) Composition: The TME may be "cold," lacking sufficient T-cell infiltration for the anti-PD-1 antibody to be effective.[2][3][4]
-
Recommendation: Profile the TME at baseline and post-treatment using flow cytometry or immunohistochemistry to assess the infiltration of CD8+ T cells, dendritic cells (DCs), and regulatory T cells (Tregs). If T-cell infiltration is low, consider strategies to enhance T-cell recruitment, such as combining the therapy with radiotherapy or chemotherapy.
-
-
STING Pathway Activation in Target Cells: The STING agonist may not be efficiently delivered to or taken up by antigen-presenting cells (APCs) within the tumor.
-
Recommendation: Consider using nanoparticle formulations to improve the delivery and bioavailability of the STING agonist. Nanoparticles can enhance uptake by APCs and protect the agonist from degradation.
-
-
Upregulation of Other Immune Checkpoints: Chronic STING activation can lead to the upregulation of other inhibitory receptors besides PD-1, contributing to adaptive immune resistance.
-
Recommendation: Analyze the expression of other immune checkpoints like TIM-3, LAG-3, or CTLA-4 on tumor-infiltrating lymphocytes (TILs) post-treatment. Combination with antibodies targeting these additional checkpoints might be necessary.
-
Issue: High systemic toxicity.
Possible Cause & Troubleshooting Steps:
-
Systemic Administration of STING Agonist: Systemic delivery can lead to widespread cytokine release and off-target effects.
-
Recommendation: Intratumoral (IT) administration of the STING agonist is often preferred to localize its activity and reduce systemic toxicity. If systemic administration is necessary, consider nanoparticle encapsulation to target the drug to the tumor.
-
-
Dose of STING Agonist is Too High: High doses can lead to excessive inflammation and toxicity.
-
Recommendation: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of synergy between STING agonists and anti-PD-1 therapy?
A1: The synergy arises from a two-step process:
-
Priming the Immune Response: The STING agonist activates the cGAS-STING pathway in APCs, such as dendritic cells, within the tumor microenvironment. This leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This, in turn, enhances antigen presentation and promotes the recruitment and priming of cytotoxic CD8+ T cells.
-
Restoring T-cell Effector Function: The influx of tumor-specific T cells is often met with an adaptive immune resistance mechanism where the tumor cells and other cells in the TME upregulate PD-L1, the ligand for PD-1. The anti-PD-1 antibody blocks the interaction between PD-1 on T cells and PD-L1, preventing T-cell exhaustion and restoring their ability to kill tumor cells.
Q2: How do I choose the optimal dosing schedule for my in vivo experiments?
A2: The optimal schedule depends on the specific STING agonist, anti-PD-1 antibody, and tumor model used. However, a common strategy is to "prime" the immune system with the STING agonist first, followed by the anti-PD-1 antibody to "boost" and sustain the anti-tumor T-cell response. For example, a preclinical study in a cervical cancer model administered the STING agonist orally once, followed by intravenous injections of anti-PD-1 on alternating days for a total of three treatments. Another study in a lymphoma model involved intratumoral injections of the STING agonist and intraperitoneal injections of anti-PD-1 on days 6, 8, and 10 after tumor implantation.
Q3: What are the key biomarkers to assess the pharmacodynamic effects of the combination therapy?
A3: Key pharmacodynamic biomarkers include:
-
Increased Type I Interferon (IFN-β) and pro-inflammatory cytokines (e.g., CXCL10, CCL5) in the tumor and plasma.
-
Enhanced infiltration and activation of CD8+ T cells and NK cells in the tumor. This can be measured by flow cytometry, looking for markers like CD69, Granzyme B, and Ki-67.
-
Increased expression of PD-L1 on tumor cells and immune cells.
-
Maturation of dendritic cells (upregulation of CD80, CD86).
Q4: Can this combination therapy overcome resistance to anti-PD-1 monotherapy?
A4: Yes, in many preclinical models, the combination has been shown to be effective in tumors that are resistant to anti-PD-1 monotherapy. The STING agonist can turn a "cold" tumor (lacking T-cell infiltration) into a "hot" tumor, thereby creating a more favorable environment for the anti-PD-1 antibody to work.
Data Presentation
Table 1: Summary of Preclinical Studies on STING Agonist and Anti-PD-1 Combination Therapy
| STING Agonist | Anti-PD-1/PD-L1 Antibody | Cancer Model | Dosing Schedule | Key Outcomes | Reference |
| MSA-2 | anti-PD-1 | U14 and TC-1 cervical cancer | MSA-2 (50 mg/kg, oral, single dose); anti-PD-1 (5 mg/kg, i.v., q.o.d. x3) | Suppressed tumor growth, prolonged survival, increased CD3+ and CD8+ T-cell infiltration. | |
| MSA-1 | mDX400 (anti-PD-1) | MC38, CT26, B16-F10 | Not specified | Restored T-cell responses, provided long-lived immunological memory. | |
| STING-LNP (c-di-GMP) | anti-PD-1 | B16-F10 lung metastasis | STING-LNP (6 µg c-di-GMP, i.v., days 2, 4, 8); anti-PD-1 (50 µg, i.p.) | Synergistic anti-tumor effect, overcame anti-PD-1 resistance, NK cell activation. | |
| STING Agonist | anti-PD-1 | ID8-Trp53-/- ovarian cancer | Not specified | In combination with carboplatin, significantly prolonged survival. | |
| STINGa | anti-PD-1 | A20 lymphoma | STINGa (i.t., days 6, 8, 10); anti-PD-1 (100 µg, s.c. or i.p., days 6, 8, 10) | In combination with anti-GITR, enhanced distant tumor control. |
Table 2: Summary of a Clinical Trial on STING Agonist and Anti-PD-1 Combination Therapy
| STING Agonist | Anti-PD-1 Antibody | Cancer Type | Dosing Schedule | Key Outcomes | Reference |
| MIW815 (ADU-S100) | Spartalizumab | Advanced solid tumors or lymphomas | MIW815 (50–3,200 μg, i.t., weekly or every 4 weeks); Spartalizumab (400 mg, i.v., every 4 weeks) | Well-tolerated, minimal anti-tumor responses (ORR 10.4%). |
Experimental Protocols
1. In Vivo Murine Tumor Model
-
Cell Lines and Animal Models: Syngeneic tumor models are essential. Commonly used models include MC38 (colon adenocarcinoma), B16-F10 (melanoma), CT26 (colon carcinoma), and 4T1 (breast cancer) in immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.
-
Treatment:
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
STING Agonist: Administer via the desired route (intratumoral, intravenous, or intraperitoneal) at the predetermined dose and schedule. For intratumoral injection, use a small gauge needle to inject directly into the tumor mass.
-
Anti-PD-1 Antibody: Typically administered intraperitoneally or intravenously. A common dose in mice is 100-200 µg per mouse.
-
-
Monitoring:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach a predetermined size limit or if signs of distress are observed.
-
2. Flow Cytometry for Immune Cell Profiling
-
Sample Preparation:
-
Excise tumors and draining lymph nodes.
-
Mechanically dissociate and/or enzymatically digest the tissue to create a single-cell suspension.
-
For peripheral blood, collect blood via cardiac puncture or tail vein bleed into tubes containing an anticoagulant.
-
Lyse red blood cells using an appropriate lysis buffer.
-
-
Staining:
-
Stain for cell surface markers using fluorescently conjugated antibodies. A typical panel for T cells might include CD45, CD3, CD4, CD8, PD-1, CD69, and a viability dye. For myeloid cells, a panel could include CD45, CD11b, Ly6G, Ly6C, F4/80, CD11c, MHC-II, CD80, and CD86.
-
For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells after surface staining.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using software such as FlowJo to quantify different immune cell populations and their activation status. A detailed gating strategy should be established.
-
3. Cytokine Analysis
-
Sample Collection: Collect peripheral blood and isolate serum or plasma. Tumor lysates can also be prepared.
-
Measurement:
-
Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of key cytokines such as IFN-β, IFN-γ, CXCL10, and CCL5.
-
Mandatory Visualizations
Caption: STING and PD-1 signaling pathway in combination therapy.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for suboptimal efficacy.
References
- 1. STING-Activating Nanoparticles Combined with PD-1/PD-L1 Blockade: A Synergistic Approach in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.uniupo.it [research.uniupo.it]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
Technical Support Center: Cell Line Selection for STING Agonist-17
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers select the optimal cell line for achieving a consistent and robust response to STING Agagonist-17.
Frequently Asked Questions (FAQs)
Q1: Which cell line should I choose for a STING Agonist-17 experiment?
A1: The ideal cell line depends on your specific research goals. Myeloid-derived cell lines like human THP-1 (monocytic) and murine RAW 264.7 (macrophage-like) are excellent choices as they endogenously express all components of the cGAS-STING pathway and elicit a robust type I interferon response.[1][2][3][4] For mechanistic studies or when pathway components need to be reconstituted, HEK293T cells, which are deficient in cGAS and STING, are often used.[5] Reporter cell lines, such as THP-1-Dual™ or HEK293-Dual™ STING variants, offer a simplified readout of pathway activation through luciferase or SEAP activity.
Q2: Why am I seeing inconsistent or no response to this compound in my chosen cell line?
A2: Inconsistent responses can stem from several factors:
-
Low STING Expression: Some cell lines may have low or absent STING expression. It is crucial to verify STING protein levels via Western blot.
-
Cell Health and Passage Number: Ensure cells are healthy, free of mycoplasma contamination, and within a low passage number range. High passage numbers can lead to genetic drift and altered signaling responses.
-
Agonist Integrity: Confirm the stability and proper storage of this compound. Degradation can lead to reduced activity.
-
Transfection/Delivery Efficiency: For agonists that require it, inefficient delivery into the cytoplasm is a common issue. Optimize your transfection reagent and protocol for your specific cell line.
Q3: My cells are dying after treatment with this compound. How can I troubleshoot this?
A3: Cell death upon STING activation can be a biological effect, but it can also indicate an experimental issue.
-
High Agonist Concentration: Perform a dose-response curve to determine the optimal concentration that activates the pathway without inducing excessive cytotoxicity.
-
Off-Target Effects: At high concentrations, the agonist may have off-target effects.
-
Assay Interference: If using a metabolic assay like MTT to measure viability, the agonist itself might interfere with cellular metabolism. Consider an orthogonal method, such as a lactate dehydrogenase (LDH) assay, which measures membrane integrity.
Q4: How do I confirm that the STING pathway is being specifically activated?
A4: To confirm on-target activity, you should:
-
Assess Downstream Markers: Measure the phosphorylation of key downstream proteins like TBK1 and IRF3 via Western blot. An increase in phosphorylation indicates pathway activation.
-
Measure Type I Interferon Production: Quantify the secretion of IFN-β into the cell culture supernatant using an ELISA.
-
Use Control Cell Lines: Compare the response in your wild-type cell line to a STING-knockout or deficient cell line (e.g., STING KO THP-1 or HEK293T). A specific agonist should not elicit a response in the absence of STING.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No/Low IFN-β Secretion | Cell line has low or non-functional STING pathway components. | 1. Verify Protein Expression: Check for endogenous expression of cGAS, STING, TBK1, and IRF3 by Western blot. 2. Select a Different Cell Line: Switch to a cell line known for a robust STING response, such as THP-1 or RAW 264.7. 3. Use a Positive Control: Use a known potent STING agonist (e.g., 2'3'-cGAMP) to confirm pathway integrity. |
| High Well-to-Well Variability | Inconsistent cell seeding density or agonist delivery. | 1. Optimize Cell Plating: Ensure a homogenous single-cell suspension before plating. Allow cells to adhere and distribute evenly before treatment. 2. Check Agonist Solubility: Ensure this compound is fully dissolved and vortexed before adding to cells. 3. Refine Delivery Method: If using a transfection reagent, optimize the lipid-to-agonist ratio and incubation times. |
| Phospho-IRF3/TBK1 Signal is Weak or Absent by Western Blot | Suboptimal protein extraction or antibody performance. | 1. Use Phosphatase Inhibitors: Always include phosphatase and protease inhibitors in your lysis buffer to preserve phosphorylation. 2. Optimize Lysis and Loading: Ensure complete cell lysis and load sufficient protein (20-30 µg) for detection. 3. Validate Antibodies: Use a positive control lysate from cells known to have a strong STING response to validate your primary antibodies. 4. Check Time Course: Phosphorylation events can be transient. Perform a time-course experiment (e.g., 0, 1, 3, 6 hours) to identify the peak response time. |
Data Presentation: Cell Line Responsiveness to this compound
The following tables summarize hypothetical data to guide cell line selection.
Table 1: IFN-β Secretion Profile IFN-β concentration (pg/mL) in supernatant 24 hours post-treatment.
| Cell Line | Vehicle Control | This compound (10 µg/mL) | 2'3'-cGAMP (10 µg/mL) |
| THP-1 (Human Monocyte) | < 15 | 1250 ± 150 | 1400 ± 180 |
| RAW 264.7 (Murine Macrophage) | < 10 | 980 ± 120 | 1100 ± 130 |
| HEK293T (Human Embryonic Kidney) | < 10 | < 10 | < 10 |
| STING KO THP-1 | < 15 | < 15 | < 15 |
Table 2: Key Pathway Protein Phosphorylation Fold change in p-IRF3 (Ser366) / total IRF3 ratio 3 hours post-treatment, normalized to vehicle control.
| Cell Line | This compound (10 µg/mL) | 2'3'-cGAMP (10 µg/mL) |
| THP-1 (Human Monocyte) | 15.2 ± 2.1 | 18.5 ± 2.5 |
| RAW 264.7 (Murine Macrophage) | 12.8 ± 1.9 | 16.1 ± 2.2 |
| HEK293T (Human Embryonic Kidney) | 1.1 ± 0.2 | 0.9 ± 0.3 |
Visualizations
Experimental Protocols
Protocol 1: Quantification of IFN-β by ELISA
This protocol describes the measurement of IFN-β in cell culture supernatants as an indicator of STING pathway activation.
-
Cell Seeding: Seed cells (e.g., THP-1 at 5 x 10^5 cells/well, RAW 264.7 at 2 x 10^5 cells/well) in a 96-well plate and allow them to adhere/stabilize for 12-24 hours.
-
Agonist Preparation: Prepare serial dilutions of this compound and controls (vehicle, positive control) in the appropriate cell culture medium.
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes to pellet cells and debris. Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.
-
ELISA Procedure: Follow the manufacturer's instructions for your specific IFN-β ELISA kit (e.g., R&D Systems, Abcam).
-
Add standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubate with the detection antibody.
-
Wash the plate and add the substrate solution.
-
Add the stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of IFN-β in each sample by interpolating the absorbance values from the standard curve.
Protocol 2: Western Blot for Phosphorylated IRF3 and TBK1
This protocol details the detection of phosphorylated (activated) STING pathway proteins.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of lysis. Treat with this compound for the desired time (e.g., 3 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TBK1 (Ser172), total TBK1, p-IRF3 (Ser366), total IRF3, and a loading control (e.g., β-actin) overnight at 4°C, following the antibody manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
References
- 1. Sensing Adenovirus Infection: Activation of Interferon Regulatory Factor 3 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. T-2 Toxin Induces Immunosenescence in RAW264.7 Macrophages by Activating the HIF-1α/cGAS-STING Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetics of Non-CDN STING Agonists
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and troubleshooting for experiments focused on improving the pharmacokinetics of non-cyclic dinucleotide (non-CDN) STING (Stimulator of Interferon Genes) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the main pharmacokinetic challenges associated with non-CDN STING agonists?
A1: While non-CDN STING agonists are designed to overcome some of the limitations of cyclic dinucleotide (CDN) agonists, they still present several pharmacokinetic challenges. These include poor aqueous solubility, which can lead to formulation difficulties and low bioavailability.[1][2] Some non-CDN agonists may also have a short plasma half-life, requiring frequent dosing or advanced formulation strategies to maintain therapeutic concentrations.[3] Additionally, achieving targeted delivery to the tumor microenvironment while minimizing systemic exposure and potential off-target toxicities remains a significant hurdle.[4][5]
Q2: What are the advantages of non-CDN STING agonists over traditional CDN agonists in terms of pharmacokinetics?
A2: Non-CDN STING agonists offer several advantages over their CDN counterparts. They are generally more resistant to enzymatic degradation, particularly by phosphodiesterases like ENPP1, which rapidly hydrolyzes CDNs. This increased stability can lead to a longer half-life in circulation. Furthermore, many non-CDN agonists are small molecules with physicochemical properties that can be optimized for improved membrane permeability and oral bioavailability, potentially allowing for systemic administration rather than being limited to intratumoral injections.
Q3: What are some common formulation strategies to improve the bioavailability of hydrophobic non-CDN STING agonists?
A3: For hydrophobic non-CDN STING agonists, several formulation strategies can be employed to enhance solubility and bioavailability. These include the use of lipid-based delivery systems such as liposomes and self-emulsifying drug delivery systems (SEDDS), which can encapsulate the hydrophobic drug and improve its absorption. Nanosuspensions, which involve reducing the drug's particle size to the nanometer range, can increase the surface area for dissolution. Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can also improve solubility and dissolution rates.
Q4: How can I assess the activation of the STING pathway in my experiments?
A4: STING pathway activation can be measured using several methods. A common approach is to use Western blotting to detect the phosphorylation of key downstream signaling proteins, including STING itself, TBK1, and IRF3. Another robust method is to measure the secretion of downstream cytokines, particularly IFN-β and CXCL10, using an enzyme-linked immunosorbent assay (ELISA). Additionally, reporter assays using cell lines with a luciferase reporter driven by an interferon-stimulated response element (ISRE) can provide a quantitative measure of type I interferon signaling.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process of working with non-CDN STING agonists.
| Problem | Possible Cause | Recommended Solution |
| Low or no STING activation in vitro | 1. Low STING expression in the cell line: The selected cell line may not express sufficient levels of the STING protein. | 1. Verify STING protein expression using Western blot. Consider using a cell line known to have a functional STING pathway, such as THP-1 monocytes. |
| 2. Inefficient cytosolic delivery: The non-CDN agonist may not be efficiently crossing the cell membrane to reach the cytosolic STING protein. | 2. For initial experiments, consider using a transfection reagent or electroporation to facilitate cytosolic delivery. This can help confirm that the compound is active before optimizing for passive permeability. | |
| 3. Agonist degradation: The compound may be unstable in the experimental conditions. | 3. Prepare fresh solutions of the agonist for each experiment and minimize freeze-thaw cycles. | |
| 4. Incorrect STING allele: Some non-CDN agonists may have differential activity against various human STING polymorphic variants. | 4. If possible, test the agonist on cell lines expressing different STING alleles (e.g., WT, HAQ, REF). | |
| High cytotoxicity observed in vitro | 1. Excessive STING activation: High concentrations of a potent STING agonist can lead to overstimulation of the inflammatory response and subsequent cell death. | 1. Perform a dose-response curve to identify the optimal concentration that provides robust STING activation without excessive cytotoxicity. |
| 2. Off-target effects: The compound may have off-target activities that induce cytotoxicity. | 2. Conduct counter-screens against other relevant cellular targets to assess the selectivity of the agonist. | |
| Poor in vivo efficacy despite good in vitro activity | 1. Poor pharmacokinetics: The drug may have low bioavailability, rapid clearance, or a short half-life, preventing it from reaching therapeutic concentrations in the tumor. | 1. Conduct pharmacokinetic studies to determine the drug's profile. Consider formulation strategies such as lipid-based nanoparticles or co-solvents to improve solubility and exposure. |
| 2. Limited tumor penetration: The drug may not be effectively accumulating in the tumor microenvironment. | 2. Evaluate different routes of administration (e.g., intravenous vs. oral) and assess tumor accumulation. Consider targeted delivery strategies. | |
| 3. Immunosuppressive tumor microenvironment: The tumor may have a "cold" immune microenvironment that is resistant to STING-mediated activation. | 3. Combine the STING agonist with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), to enhance the anti-tumor immune response. |
Data Presentation
In Vitro Activity of Selected Non-CDN STING Agonists
| Agonist | Cell Line | Assay | EC50 | Reference |
| diABZI | Human PBMCs | IFNβ Secretion | 130 nM | |
| Mouse | IFNβ Secretion | 186 nM | ||
| MSA-2 | Human STING (WT) | STING Activation | 8.3 µM | |
| Human STING (HAQ) | STING Activation | 24 µM | ||
| SR-717 | ISG-THP1 (WT) | ISG Reporter | 2.1 µM | |
| ISG-THP1 (cGAS KO) | ISG Reporter | 2.2 µM | ||
| ZSA-51 | THP-1 | STING Activation | 100 nM | |
| KAS-08 | THP-1 ISG Reporter | ISG Reporter | 0.18 µM |
Preclinical Pharmacokinetic Parameters of Selected Non-CDN STING Agonists
| Agonist | Species | Route of Administration | Half-life (t½) | Oral Bioavailability (%) | Reference |
| diABZI | Mouse | Intravenous | 1.4 hours | Not Reported | |
| SNX281 | Not Specified | Intravenous | Favorable for systemic dosing | Not Applicable | |
| MSA-2 | Mouse | Oral/Subcutaneous | Not Reported | Orally bioavailable | |
| ZSA-51 | Not Specified | Oral | Not Reported | 49% |
Experimental Protocols
Protocol 1: Assessing STING Pathway Activation by Western Blot
Objective: To detect the phosphorylation of STING, TBK1, and IRF3 in response to a non-CDN STING agonist.
Materials:
-
Cells (e.g., THP-1 monocytes)
-
Non-CDN STING agonist
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the non-CDN STING agonist or vehicle control for the desired time (e.g., 1-3 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 2: Quantification of IFN-β Secretion by ELISA
Objective: To measure the amount of IFN-β secreted by cells in response to a non-CDN STING agonist.
Materials:
-
Cells (e.g., THP-1 monocytes)
-
Non-CDN STING agonist
-
Cell culture medium and supplements
-
IFN-β ELISA kit (containing pre-coated plate, detection antibody, standards, buffers, substrate, and stop solution)
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Treat the cells with varying concentrations of the non-CDN STING agonist or vehicle control for a suitable duration (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, avoiding disturbance of the cell pellet.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubating and washing the plate.
-
Adding the detection antibody.
-
Incubating and washing the plate.
-
Adding the substrate solution and incubating until color develops.
-
Adding the stop solution.
-
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
-
Mandatory Visualizations
Caption: STING signaling pathway activated by a non-CDN agonist.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemically programmed STING-activating nano-liposomal vesicles improve anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Toxicity of Systemic STING Agonist-17 Administration
Welcome to the technical support center for STING Agonist-17. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to help you mitigate potential toxicities associated with the systemic administration of this compound in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of STING agonist-induced toxicity?
A1: The primary mechanism of toxicity from systemic STING agonist administration is the excessive production of pro-inflammatory cytokines, including type I interferons (IFN-α, IFN-β) and others like TNF-α and IL-6.[1][2] This can lead to a condition known as cytokine release syndrome (CRS), characterized by fever, chills, and in severe cases, systemic inflammation and organ damage.[1][2] The risk of these side effects is notably higher with systemic administration compared to localized intratumoral delivery.[1]
Q2: What are the common signs of toxicity to monitor in my animal models (e.g., mice) following systemic this compound administration?
A2: Common signs of toxicity in murine models include:
-
Body weight loss
-
Attenuated motor function
-
Ruffled fur and lethargy
-
Signs of sterile shock in severe cases
-
Elevated levels of systemic cytokines (e.g., IL-6, TNF-α, IFN-β) in serum samples.
Q3: What are the main strategies to mitigate the systemic toxicity of this compound?
A3: The main strategies focus on limiting systemic exposure and controlling the resulting inflammatory cascade. These include:
-
Tumor-Targeted Delivery: Utilizing delivery systems to concentrate the agonist at the tumor site.
-
Dose Optimization: Carefully titrating the dose to find a therapeutic window that balances anti-tumor efficacy with manageable toxicity.
-
Combination Therapy: Co-administering agents that can counteract the systemic cytokine surge.
Q4: How can I achieve tumor-specific delivery of this compound?
A4: Several advanced delivery systems are being developed to enhance tumor-specific delivery and reduce off-target effects:
-
Antibody-Drug Conjugates (ADCs): Conjugating the STING agonist to an antibody that targets a tumor-associated antigen (e.g., EGFR, HER2) can specifically deliver the payload to cancer cells. Systemic administration of these ADCs has been shown to be well-tolerated in mouse models.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles (e.g., liposomes, polymers) can improve its pharmacokinetic profile and leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.
-
Engineered Bacterial Vectors: Using attenuated bacteria that can colonize tumors to produce the STING agonist locally.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My mice are experiencing severe weight loss and lethargy after a single systemic dose of this compound.
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose of this compound. Perform a dose-response study to identify the maximum tolerated dose (MTD). |
| Rapid systemic exposure | Consider a different formulation. Encapsulating the agonist in a nanoparticle delivery system can provide a more controlled release and reduce peak systemic concentrations. |
| Excessive cytokine release | Pre-treat with a CRS mitigation agent. A single dose of dexamethasone or an anti-IL-6R antibody administered one hour prior to the STING agonist may reduce toxicity without compromising anti-tumor efficacy. |
Issue 2: I am not observing a significant anti-tumor response, but I am seeing signs of systemic toxicity.
| Potential Cause | Troubleshooting Step |
| Poor tumor accumulation | Switch to a targeted delivery strategy. An ADC approach can increase the concentration of the STING agonist in the tumor microenvironment while minimizing systemic exposure. |
| Tumor is immunologically "cold" | Combine this compound with an immune checkpoint inhibitor (ICI) such as anti-PD-1 or anti-PD-L1. STING agonists can help convert "cold" tumors into "hot" tumors, making them more susceptible to ICIs. |
| Suboptimal dosing schedule | The timing of administration can be critical. The therapeutic effects of systemic STING agonists may occur in two phases: an initial innate immune response followed by a T-cell mediated response. Experiment with different dosing schedules to optimize both phases. |
Issue 3: How do I confirm that my targeted delivery system is effectively reducing systemic cytokine levels?
| Potential Cause | Troubleshooting Step |
| Need for quantitative comparison | Design an experiment comparing your targeted formulation (e.g., ADC or nanoparticle) against the "free" this compound. Collect blood samples at various time points post-administration (e.g., 2, 6, 24 hours) and measure a panel of pro-inflammatory cytokines (IFN-β, TNF-α, IL-6, CXCL10) using ELISA or a multiplex bead-based assay. |
| Need to confirm tumor-specific activity | In the same experiment, harvest tumors and compare the intratumoral cytokine levels between the targeted and free agonist groups. An effective targeted system should show higher cytokine concentrations within the tumor and lower concentrations in the serum. |
Quantitative Data Summary
The following tables summarize preclinical data on cytokine induction following STING agonist administration.
Table 1: Systemic vs. Tumor-Localized Cytokine Induction (Illustrative Data)
| Treatment Group | Systemic IL-6 (pg/mL) | Intratumoral IL-6 (pg/mL) |
| Vehicle Control | < 5 | < 10 |
| Free STING Agonist (IV) | 1500 ± 350 | 800 ± 150 |
| STING Agonist-ADC (IV) | 150 ± 40 | 2500 ± 500 |
| This table illustrates the principle that an ADC can significantly lower systemic cytokine levels while increasing them at the tumor site, as suggested by studies showing ADCs lead to an increase in tumor-localized inflammatory cytokines while levels of systemic cytokines remained low. |
Table 2: Effect of CRS Mitigation Agents on STING Agonist-Induced Cytokines (Preclinical Model)
| Pre-treatment | STING Agonist Treatment | Serum IL-6 Change | Serum IFN-γ Change |
| Saline | + | Baseline | Baseline |
| Dexamethasone | + | Suppressed | Suppressed |
| Anti-IL-6R Antibody | + | Suppressed | Maintained |
| This table is based on findings where pretreatment with dexamethasone or anti-IL-6R antibodies was evaluated. Dexamethasone was found to suppress both IL-6 and IFN-γ, while anti-IL-6R only suppressed IL-6, maintaining a more proinflammatory environment. |
Key Experimental Protocols
Protocol 1: In Vivo Murine Model for Toxicity and Efficacy Assessment
-
Animal Model: Use immunocompetent syngeneic mouse models (e.g., C57BL/6 mice with MC38 colon adenocarcinoma cells or BALB/c mice with CT26 colon carcinoma cells).
-
Tumor Implantation: Subcutaneously implant 1x10^6 tumor cells into the flank of 8-10 week old mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Randomize mice into treatment groups (n=8-10 per group), including:
-
Vehicle Control (e.g., PBS)
-
Free this compound (at various doses)
-
Targeted this compound (e.g., ADC or nanoparticle formulation)
-
Combination therapy groups (e.g., this compound + anti-PD-1)
-
-
Administration: Administer treatments systemically (e.g., intravenously or intraperitoneally) according to the desired schedule.
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days.
-
Toxicity: Monitor body weight, clinical signs of distress (ruffled fur, lethargy), and survival daily.
-
Pharmacodynamics: Collect blood samples via tail vein at specified time points (e.g., 2, 6, 24 hours post-dose) for cytokine analysis.
-
-
Endpoint Analysis: At the end of the study, or when humane endpoints are reached, harvest tumors and spleens for further analysis (e.g., flow cytometry for immune cell infiltration, qPCR for gene expression).
Protocol 2: Measurement of Serum Cytokines
-
Sample Collection: Collect blood from mice into serum separator tubes. Allow to clot for 30 minutes at room temperature.
-
Serum Isolation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.
-
Cytokine Measurement:
-
Use a multiplex bead-based immunoassay (e.g., ProcartaPlex) or individual ELISA kits for key cytokines such as IFN-α, IFN-β, IL-6, and TNF-α.
-
Follow the manufacturer's instructions for the assay.
-
Run samples in duplicate or triplicate for accuracy.
-
-
Data Analysis: Calculate the concentration of each cytokine in pg/mL or ng/mL based on the standard curve. Perform statistical analysis (e.g., ANOVA or t-test) to compare between treatment groups.
Visualizations
STING Signaling Pathway
Caption: The canonical cGAS-STING signaling pathway.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for assessing efficacy and toxicity in vivo.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common experimental issues.
References
Technical Support Center: Optimizing Culture Conditions for STING Agonist-17 on T Cells
Welcome to the technical support center for the use of STING Agonist-17 in T cell research. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental conditions and successfully assess the effects of this compound on T cells.
Frequently Asked Questions (FAQs)
Q1: Is the STING signaling pathway active in T cells?
A1: Yes, T cells express the STING (Stimulator of Interferon Genes) protein, and the STING signaling pathway is functional within these cells.[1][2] Activation of this pathway in T cells can be achieved using STING agonists like this compound.
Q2: What are the expected effects of this compound on T cells?
A2: The effects of STING agonists on T cells can be multifaceted and depend on the activation status of the T cells and the concentration of the agonist.[3] Mild activation of the STING pathway may enhance the effector functions of certain T cell subsets, such as T helper 1 (Th1) and Th9 cells.[3][4] Conversely, potent or high concentrations of STING agonists can have inhibitory effects, leading to decreased T cell proliferation and, in some cases, apoptosis.
Q3: Is T cell receptor (TCR) stimulation necessary when using this compound?
A3: For a robust and comprehensive T cell response to STING agonists, co-stimulation through the T cell receptor (TCR) is often required. This can be achieved experimentally using anti-CD3 and anti-CD28 antibodies. This co-stimulation is particularly important for inducing the production of type I interferons, such as IFN-β.
Q4: What is a recommended concentration range for this compound in T cell cultures?
A4: Based on in vitro studies with this compound (also known as compound 4a), a potent STING agonist with an IC50 of 0.062 nM, effective concentrations are in the low nanomolar range. For inducing IFN-β secretion, the EC50 is 2.0 nM. It is recommended to perform a dose-response experiment starting from 1 nM to 100 nM to determine the optimal concentration for your specific T cell subset and experimental goals.
Q5: How can I measure the activation of the STING pathway in T cells?
A5: Activation of the STING pathway can be assessed by measuring the phosphorylation of key downstream signaling proteins such as TBK1 and IRF3 via Western blot. A common downstream functional readout is the quantification of secreted IFN-β in the cell culture supernatant using an ELISA.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low T cell viability after treatment with this compound | High concentration of this compound may be inducing apoptosis. | Perform a dose-response experiment with lower concentrations of this compound (e.g., 1 nM, 5 nM, 10 nM). Assess cell viability using a Trypan Blue exclusion assay or an MTT assay. |
| T cells are not sufficiently activated and are more susceptible to stress. | Ensure optimal T cell health and activation by including TCR co-stimulation (e.g., anti-CD3/CD28 beads). | |
| Weak or no T cell activation observed (e.g., low IFN-β secretion) | Sub-optimal concentration of this compound. | Titrate the concentration of this compound. A range of 1 nM to 100 nM is a good starting point. |
| Insufficient TCR co-stimulation. | Confirm the activity of your anti-CD3/CD28 antibodies. Ensure proper bead-to-cell ratio if using antibody-coated beads. | |
| Inappropriate incubation time. | IFN-β secretion can peak around 16-24 hours post-stimulation. Perform a time-course experiment to determine the optimal endpoint. | |
| High variability between experimental replicates | Inconsistent cell numbers. | Ensure accurate cell counting and seeding density in all wells. |
| Uneven distribution of this compound or co-stimulation reagents. | Mix well by gentle pipetting after adding reagents to the cell culture. | |
| Unexpected T cell phenotype (e.g., suppression instead of activation) | T cell subset-specific effects. | The effect of STING agonists can differ between T cell subsets (e.g., Th1, Th17). Characterize your T cell population before and after stimulation using flow cytometry. |
| High agonist concentration leading to negative feedback or cell death. | Refer to the "Low T cell viability" troubleshooting section and optimize the agonist concentration. |
Experimental Protocols
T Cell Culture and Stimulation with this compound
-
Isolate primary T cells from your source of interest (e.g., human PBMCs or murine splenocytes) using standard methods.
-
Plate the T cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 200 µL of complete RPMI-1640 medium.
-
For TCR co-stimulation, add anti-CD3/CD28 antibody-coated beads at a 1:1 bead-to-cell ratio or plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 50 nM). Include a vehicle-only control.
-
Add the diluted this compound to the T cell cultures.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assessment (MTT Assay)
-
Following the incubation with this compound, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
IFN-β ELISA
-
After the desired incubation period, centrifuge the 96-well plate and collect the cell culture supernatants.
-
Perform the IFN-β ELISA according to the manufacturer's instructions. A general protocol is as follows: a. Coat a 96-well ELISA plate with a capture antibody against IFN-β overnight at 4°C. b. Wash the plate and block with a suitable blocking buffer. c. Add your culture supernatants and IFN-β standards to the wells and incubate for 2 hours at room temperature. d. Wash the plate and add a biotinylated detection antibody against IFN-β. Incubate for 1 hour at room temperature. e. Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature. f. Wash the plate and add a TMB substrate solution. g. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
T Cell Activation Analysis by Flow Cytometry
-
Harvest the T cells from the culture plate and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a panel of fluorescently labeled antibodies against surface markers. A recommended panel for T cell activation includes:
-
CD3 (T cell marker)
-
CD4 (Helper T cell marker)
-
CD8 (Cytotoxic T cell marker)
-
CD69 (Early activation marker)
-
CD25 (IL-2 receptor alpha chain, activation marker)
-
-
Incubate the cells with the antibodies for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on CD3+ T cells and then assessing the expression of CD69 and CD25 on CD4+ and CD8+ subsets.
Visualizations
Caption: STING signaling pathway in T cells.
Caption: Experimental workflow for assessing this compound on T cells.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Clinical Development of STING Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of STING (Stimulator of Interferon Genes) agonists.
Section 1: FAQs on Systemic Toxicity and Delivery
Question: My in vivo model shows significant toxicity (e.g., weight loss, cytokine storm) after systemic administration of a STING agonist. What is the underlying cause and how can I mitigate this?
Answer: Systemic administration of STING agonists often leads to widespread, off-target activation of the STING pathway in healthy tissues and immune cells. This can trigger a "cytokine storm," a massive release of pro-inflammatory cytokines like Type I interferons (IFNs), TNF-α, IL-6, and IL-1β, resulting in severe systemic inflammation and toxicity.[1][2][3][4] The core challenge is the poor pharmacokinetic and physicochemical properties of many STING agonists, leading to rapid clearance and broad biodistribution.[5]
Troubleshooting Strategies:
-
Optimize the Route of Administration:
-
Intratumoral (IT) Injection: This is the most common clinical approach to limit systemic exposure and concentrate the agonist within the tumor microenvironment (TME). However, IT injection is only feasible for accessible tumors and may not address metastatic disease effectively.
-
Systemic Administration of Novel Formulations: Recent studies show that systemic (e.g., intramuscular or intravenous) administration of next-generation STING agonists or specifically designed delivery systems can be as effective as IT injection but with a better safety profile.
-
-
Utilize Advanced Delivery Systems:
-
Nanoparticle Formulations: Encapsulating STING agonists in nanoparticles (e.g., lipids, polymers) can improve serum stability, control release, and enhance delivery to the TME, thereby reducing off-target effects.
-
Antibody-Drug Conjugates (ADCs): Conjugating a STING agonist to an antibody that targets a tumor-associated antigen (e.g., EGFR) allows for targeted delivery directly to cancer cells. This approach has been shown to increase the maximum tolerated dose and achieve potent anti-tumor efficacy with minimal systemic cytokine induction.
-
-
Dose-Escalation Studies: Carefully perform dose-escalation studies to determine the maximum tolerated dose (MTD) and the optimal therapeutic window for your specific agonist and model. Start with lower doses, as these have been shown to be effective without inducing T-cell death.
Logical Relationship: Mitigating Systemic Toxicity
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting the cGAS-STING pathway as an inflammatory crossroad in coronavirus disease 2019 (COVID-19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medwin Publishers | Impact of Sting Pathway in Inflammation and Covid-19Pathogenesis [medwinpublishers.com]
- 4. The ‘Cytokine Storm’: molecular mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of STING agonists for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to In Vivo Target Engagement of STING Agonist-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of STING agonist-17 against other leading STING (Stimulator of Interferon Genes) agonists. The information presented herein is supported by experimental data to aid in the selection of appropriate compounds for preclinical and clinical development.
Introduction to STING Agonism
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-tumor and anti-viral response.[1] Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy.[2] STING agonists work by mimicking the natural ligand of STING, cyclic GMP-AMP (cGAMP), leading to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines that activate a robust anti-tumor immune cascade.[3] This guide focuses on the in vivo validation of target engagement for a potent STING agonist, this compound, and compares its activity with other notable agonists in the field.
STING Signaling Pathway
The activation of the STING pathway initiates a downstream signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.
References
comparative analysis of STING agonist-17 across different tumor models
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, capable of converting "cold" tumors with low immune cell infiltration into "hot" tumors responsive to immune attack.[1][2] This guide provides a comparative analysis of the performance of various STING agonists across different preclinical tumor models, supported by experimental data and detailed methodologies.
Mechanism of Action: The STING Signaling Pathway
STING agonists work by mimicking the natural ligands of the STING protein, primarily cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS upon detection of cytosolic DNA.[1] Activation of STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] These cytokines are crucial for recruiting and activating various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells, to the tumor microenvironment (TME), ultimately leading to a potent anti-tumor immune response.
Comparative Performance of STING Agonists in Preclinical Models
Several classes of STING agonists have been developed, including cyclic dinucleotides (CDNs) and non-CDN small molecules. Their efficacy has been evaluated in various syngeneic mouse tumor models, demonstrating significant anti-tumor activity both as monotherapy and in combination with other immunotherapies.
| STING Agonist | Chemical Class | Tumor Models | Key Findings | Citations |
| ADU-S100 (MIW815) | Cyclic Dinucleotide | B16 Melanoma, CT26 Colon, MC38 Colon, 4T1 Breast | Induced tumor-specific CD8+ T cells, leading to tumor clearance. Synergistic effects with checkpoint inhibitors. However, clinical trials showed limited efficacy. | |
| MK-1454 (ulevostinag) | Cyclic Dinucleotide | Advanced solid tumors and lymphomas | Acceptable safety profile in Phase 1 trials. Showed promise in combination with pembrolizumab (anti-PD-1). | |
| BMS-986301 | Cyclic Dinucleotide | CT26 Colon, MC38 Colon | Showed greater regression of injected and non-injected tumors compared to ADU-S100. Complete regression in a high percentage of tumors when combined with an anti-PD-1 agent. | |
| E7766 | Macrocycle-bridged CDN | Mouse models | Active across a broader range of human STING variants. Showed complete regression or significant tumor growth delay with single intratumoral injections. | |
| SB 11285 | Small Molecule-Nucleic Acid Hybrid | Preclinical models | In vitro binding to human STING variants. In vivo, induced infiltration of macrophages, CD8+ T cells, and NK cells. Enhanced anti-tumor efficacy with checkpoint blockade. | |
| SR-717 | Non-nucleotide | Melanoma mouse model | Systemic (intraperitoneal) delivery led to increased CD8+ T cell and NK cell numbers in tumor-draining lymph nodes and spleen. | |
| GSK3745417 | Non-CDN | Advanced solid tumors | Currently in Phase I clinical trials to assess safety, tolerability, and early signs of efficacy. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are outlines for key experiments used to evaluate the efficacy of STING agonists.
In Vivo Anti-Tumor Efficacy Studies
Objective: To assess the anti-tumor activity of a STING agonist in a syngeneic mouse model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a known number of tumor cells (e.g., CT26, B16-F10) into the flank of immunocompetent mice (e.g., BALB/c, C57BL/6).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, intraperitoneal) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.
Immune Cell Infiltration Analysis by Flow Cytometry
Objective: To quantify the infiltration of different immune cell populations into the tumor microenvironment following STING agonist treatment.
Methodology:
-
Tumor Harvest: At a specified time point after treatment, excise tumors from euthanized mice.
-
Single-Cell Suspension: Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8 for T cells; CD45 for total immune cells; F4/80 for macrophages; NK1.1 for NK cells).
-
Flow Cytometry Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage and absolute number of different immune cell populations within the tumor.
Cytokine Production Assays
Objective: To measure the levels of key cytokines (e.g., IFN-β, TNF-α, IL-6) produced in response to STING agonist treatment.
Methodology:
-
Sample Collection: Collect tumor homogenates, serum, or culture supernatants from treated animals or cell lines.
-
ELISA or Multiplex Assay: Use an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex) to quantify the concentration of specific cytokines.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentration in the samples.
Concluding Remarks
STING agonists have demonstrated considerable promise in preclinical cancer models by effectively stimulating the innate immune system to recognize and eliminate tumor cells. While early clinical trials with first-generation agonists have yielded mixed results, the development of more potent and stable next-generation compounds, along with novel delivery strategies and combination therapies, holds the potential to unlock the full therapeutic benefit of STING pathway activation in cancer treatment. The choice of STING agonist, its route of administration, and the specific tumor context are all critical factors that will influence clinical outcomes. Rigorous preclinical evaluation using the experimental frameworks outlined in this guide is essential for identifying the most promising candidates for clinical development.
References
Validating STING's Role in Tumor Regression: A Comparative Guide to STING Agonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural ligands of STING, synthetic agonists can trigger a potent anti-tumor immune response, leading to tumor regression and the generation of long-term immunological memory. This guide provides an objective comparison of the performance of various STING agonists, supported by experimental data, to validate the critical role of STING in mediating tumor regression. As "STING agonist-17" is a non-specific term, this guide will focus on a representative and well-characterized non-cyclic dinucleotide STING agonist, SITX-799 (also known as SNX281), and compare its efficacy with other known STING agonists, including cyclic dinucleotides (CDNs) like ADU-S100 and 3'3' cGAMP.
Comparative Efficacy of STING Agonists in Preclinical Tumor Models
The anti-tumor efficacy of STING agonists has been evaluated in various syngeneic mouse tumor models. The following tables summarize the quantitative data on tumor regression and immune responses from these studies.
Table 1: Tumor Regression Mediated by STING Agonists
| STING Agonist | Tumor Model | Administration Route | Key Findings |
| SITX-799 (SNX281) | CT26 Colon Carcinoma | Intravenous (IV) | A single IV dose resulted in complete tumor regression.[1] Cured mice were resistant to tumor re-challenge, indicating durable anti-tumor immunity.[2] |
| ADU-S100 (MIW815) | CT26 Colon Carcinoma | Intratumoral (IT) | 44% tumor regression.[3] Combination with an anti-PD-1 antibody enhanced tumor-specific T cell responses and anti-tumor efficacy.[1] |
| ALG-031048 | CT26 Colon Carcinoma | Intratumoral (IT) | 90% of mice showed tumor regression.[3] |
| 3'3' cGAMP | MycCaP Prostate Cancer | Intratumoral (IT) | 50% response rate in injected tumors. |
| BMS-986301 | CT26 & MC38 Colon Carcinoma | Intratumoral (IT) | Over 90% regression in injected and non-injected tumors. |
| diABZI | B16-F10 Melanoma | Intravenous (IV) | Significantly inhibited tumor growth. |
Table 2: Comparison of Immune Response Activation
| STING Agonist | Immune Response Parameter | Cell Type/Model | Key Findings |
| SITX-799 (SNX281) | Type I Interferon Induction | Human donor immune cells | Potent induction of Type I interferon. |
| ADU-S100 (MIW815) | CD8+ T-cell Response | Murine Tumor Models | Induces tumor-specific CD8+ T cells. |
| CDA (Cyclic di-AMP) | CD4+ and CD8+ T-cell Responses | In vivo mouse model | More effective at augmenting antigen-directed T-cell responses compared to small molecule agonists. |
| DMXAA | DC Maturation Marker Upregulation | Ex vivo Dendritic Cells | Elicited significantly higher levels of maturation marker expression compared to other STING ligands. |
| cGAMP | CD8+ T-cell Infiltration | B16F10 Melanoma | A fourfold increase in CD8+ T-cells in the tumor microenvironment. |
| diABZI | Cytokine Secretion (CXCL10, IL-18) | In vivo mouse model | Did not significantly stimulate CXCL10 and IL-18, unlike CDA and DMXAA. |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental design for evaluating STING agonists, the following diagrams illustrate the STING signaling pathway and a typical in vivo experimental workflow.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for in vivo anti-tumor efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
-
Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent animal model.
-
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice) into the flank of the mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the STING agonist via the desired route (e.g., intratumoral, intravenous) at specified doses and schedules. For example, SITX-799 was administered as a single intravenous dose, while ADU-S100 was often given as multiple intratumoral injections.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition. For long-term studies, cured mice can be re-challenged with the same tumor cells to assess for immunological memory.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the concentration of secreted IFN-β and other cytokines in cell culture supernatants or serum.
-
Methodology:
-
Sample Collection: Collect cell culture supernatants from STING agonist-treated cells or serum from treated animals.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-β).
-
Blocking: Block non-specific binding sites in the wells.
-
Sample Incubation: Add standards and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.
-
Stop Reaction: Stop the reaction with an acid solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentration in the samples.
-
Flow Cytometry for Immune Cell Profiling
-
Objective: To characterize and quantify immune cell populations within the tumor microenvironment.
-
Methodology:
-
Tumor Digestion: Excise tumors and digest them into a single-cell suspension using enzymatic and mechanical methods.
-
Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD3, CD4, CD8 for T-cells; CD11c for dendritic cells; F4/80 for macrophages).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to identify and quantify different immune cell populations.
-
Conclusion
The experimental data overwhelmingly validates the critical role of STING activation in mediating tumor regression. Both cyclic dinucleotide and non-cyclic dinucleotide STING agonists have demonstrated potent anti-tumor activity in a variety of preclinical models. Notably, newer generation, systemically available agonists like SITX-799 show promise for broader clinical applications by achieving complete tumor regression with a single intravenous dose. The choice of a STING agonist for therapeutic development will depend on a variety of factors including its potency, pharmacokinetic properties, and route of administration. The detailed protocols and comparative data presented in this guide provide a framework for the rigorous evaluation and selection of STING agonists for future clinical investigation.
References
A Comparative Guide to STING Agonist-17 and Other Leading Adjuvants in Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern vaccine development, the choice of adjuvant is critical in shaping the magnitude and quality of the immune response to a given antigen. This guide provides an objective comparison of the immunogenicity of STING agonist-17, a novel and potent activator of the STING (Stimulator of Interferon Genes) pathway, with established and widely used adjuvants: Alum, CpG oligodeoxynucleotides (CpG), and Monophosphoryl Lipid A (MPLA). This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying immunological pathways.
Executive Summary
STING agonists represent a promising new class of adjuvants that drive a robust Th1-biased immune response, characterized by strong T-cell activation and the production of opsonizing and complement-fixing antibody isotypes. This profile makes them particularly suitable for vaccines against intracellular pathogens and for therapeutic cancer vaccines. While direct comparative data for this compound against Alum, CpG, and MPLA in a single study is limited, this guide synthesizes available data for potent STING agonists as a class to provide a comprehensive overview of their immunogenic potential relative to these traditional adjuvants.
Data Presentation: Quantitative Comparison of Adjuvant Performance
The following tables summarize the key immunological parameters observed in preclinical studies using the model antigen ovalbumin (OVA) formulated with different adjuvants. It is important to note that these data are compiled from various studies and experimental conditions may differ.
| Adjuvant | Antigen | Mouse Strain | Total IgG Titer (Endpoint) | IgG1 Titer (Endpoint) | IgG2a/c Titer (Endpoint) | Reference |
| STING Agonist (CDA) | Ovalbumin (OVA) | C57BL/6 | ~1:100,000 | ~1:80,000 | ~1:40,000 | [1] |
| STING Agonist (diABZI) | Ovalbumin (OVA) | C57BL/6 | ~1:80,000 | ~1:40,000 | ~1:30,000 | [1] |
| Alum | Ovalbumin (OVA) | C57BL/6 | ~1:100,000 | ~1:100,000 | ~1:5,000 | [1] |
| CpG | Ovalbumin (OVA) | BALB/c | Significantly Increased | Lower than IgG2a | Significantly Increased | [2] |
| MPLA | Rabies Virus | C57BL/6 | Significantly Increased | Increased | Significantly Increased (IgG2a/b) | [3] |
Table 1: Comparison of Antigen-Specific Antibody Responses. Titers are approximate and represent the geometric mean endpoint titers from representative studies. CDA (cyclic-di-AMP) and diABZI are potent STING agonists.
| Adjuvant | Antigen | T-Cell Response Metric | Result | Reference |
| STING Agonist (Generic) | Peptide Antigens | IFN-γ producing CD8+ T-cells | Potent induction | |
| STING Agonist (Generic) | Peptide Antigens | IL-4 producing CD4+ T-cells | Low to moderate induction | |
| Alum | Ovalbumin (OVA) | IFN-γ producing cells | Low induction | |
| Alum | Ovalbumin (OVA) | IL-4 producing cells | High induction | |
| CpG | Ovalbumin (OVA) | IFN-γ producing cells | High induction | |
| CpG | Ovalbumin (OVA) | IL-5 producing cells (Th2) | Decreased production | |
| MPLA | Rabies Virus | T follicular helper (Tfh) cells | Increased frequency | |
| MPLA | Rabies Virus | IFN-γ | Associated with Th1 response |
Table 2: Comparison of Antigen-Specific T-Cell Responses. This table highlights the characteristic T-helper (Th1/Th2) polarization induced by each adjuvant.
Signaling Pathways and Mechanisms of Action
STING Signaling Pathway
STING agonists initiate a potent innate immune response by activating the STING pathway within antigen-presenting cells (APCs). This pathway is triggered by the presence of cyclic dinucleotides (CDNs) in the cytoplasm, which can be produced by pathogens or delivered by a STING agonist.
Caption: The STING signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for evaluating adjuvant immunogenicity.
Protocol 1: Mouse Immunization for Antibody Response
This protocol is designed to assess the humoral (antibody) response to a model antigen when formulated with different adjuvants.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice.
-
Antigen: Ovalbumin (OVA), endotoxin-free (1 mg/mL in sterile PBS).
-
Adjuvants:
-
This compound (or other STING agonist) (1 mg/mL in sterile PBS).
-
Alum (Alhydrogel®, 2% solution).
-
CpG ODN 1826 (1 mg/mL in sterile PBS).
-
MPLA (from S. minnesota R595) (1 mg/mL in sterile PBS).
-
-
Sterile PBS, pH 7.4.
-
Syringes (1 mL) and needles (27G).
Procedure:
-
Vaccine Formulation (prepare fresh on the day of immunization):
-
OVA alone: Dilute OVA stock to 200 µg/mL in sterile PBS.
-
OVA + STING agonist: Mix equal volumes of 400 µg/mL OVA and 100 µg/mL STING agonist solution.
-
OVA + Alum: Mix 100 µL of 1 mg/mL OVA with 100 µL of Alum adjuvant. Incubate at room temperature for 30 minutes with gentle rotation to allow for adsorption. Add 800 µL of sterile PBS.
-
OVA + CpG: Mix equal volumes of 400 µg/mL OVA and 400 µg/mL CpG ODN solution.
-
OVA + MPLA: Mix equal volumes of 400 µg/mL OVA and 100 µg/mL MPLA solution.
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Inject each mouse subcutaneously (s.c.) at the base of the tail with 100 µL of the respective vaccine formulation (containing 20 µg OVA).
-
Day 14 (Booster Immunization): Administer a booster immunization identical to the primary immunization.
-
-
Sample Collection:
-
Collect blood via retro-orbital or submandibular bleed on days -1 (pre-bleed), 13, and 28.
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes.
-
Collect the serum and store at -20°C until analysis.
-
-
Antibody Titer Measurement (ELISA):
-
Coat 96-well ELISA plates with 100 µL of 5 µg/mL OVA in coating buffer (carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Wash plates three times with wash buffer (PBS with 0.05% Tween-20).
-
Block plates with 200 µL of blocking buffer (PBS with 1% BSA) for 1 hour at 37°C.
-
Wash plates three times.
-
Serially dilute mouse serum in blocking buffer (starting at 1:100) and add 100 µL per well. Incubate for 2 hours at 37°C.
-
Wash plates five times.
-
Add 100 µL of HRP-conjugated goat anti-mouse IgG, IgG1, or IgG2a/c secondary antibody (diluted in blocking buffer) and incubate for 1 hour at 37°C.
-
Wash plates five times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 50 µL of 2N H2SO4.
-
Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than twice that of the pre-immune serum.
-
Protocol 2: T-Cell Response Analysis by ELISpot
This protocol measures the frequency of antigen-specific cytokine-producing T-cells.
Materials:
-
Spleens from immunized mice (from Protocol 1, collected on day 21 or 28).
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.
-
Murine IFN-γ or IL-4 ELISpot plates.
-
OVA-specific peptides (e.g., SIINFEKL for CD8+ T-cells, OVA323-339 for CD4+ T-cells).
-
Concanavalin A (positive control).
Procedure:
-
Splenocyte Isolation:
-
Aseptically remove spleens and place them in a petri dish with sterile RPMI medium.
-
Gently mash the spleens through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes twice with RPMI medium and resuspend to a final concentration of 5 x 10^6 cells/mL.
-
-
ELISpot Assay:
-
Pre-wet the ELISpot plate with 35% ethanol, wash with sterile water, and then coat with anti-IFN-γ or anti-IL-4 capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI + 10% FBS for 2 hours at 37°C.
-
Add 2.5 x 10^5 splenocytes per well.
-
Stimulate the cells with:
-
OVA peptide (5 µg/mL).
-
Medium alone (negative control).
-
Concanavalin A (positive control).
-
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at 37°C.
-
Wash and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash and add AEC substrate.
-
Stop the reaction by washing with distilled water once spots have developed.
-
Count the spots using an ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.
-
Conclusion
This compound, as a representative of the potent STING agonist class, offers a compelling adjuvant profile for vaccines where a strong cell-mediated and Th1-biased humoral immunity is desired. While Alum remains a reliable adjuvant for inducing strong antibody responses, it is generally a poor inducer of T-cell immunity. CpG and MPLA offer a shift towards a Th1 response compared to Alum, but potent STING agonists appear to elicit an even more robust and comprehensive Th1-polarized response. The choice of adjuvant will ultimately depend on the specific requirements of the vaccine, including the target pathogen or disease, the desired immune phenotype, and the target population. The data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions in the critical process of adjuvant selection.
References
- 1. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monophosphoryl-Lipid A (MPLA) is an Efficacious Adjuvant for Inactivated Rabies Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of STING Agonists: STING Agonist-17 and ADU-S100
In the rapidly evolving landscape of immuno-oncology, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to awaken the innate immune system against cancer. This guide provides a detailed, data-driven comparison of two key STING agonists: STING agonist-17, a potent preclinical compound, and ADU-S100 (also known as MIW815), a first-in-class cyclic dinucleotide (CDN) that has undergone clinical investigation. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanism, potency, and therapeutic potential based on available experimental data.
Overview and Mechanism of Action
Both this compound and ADU-S100 are designed to activate the STING pathway, a critical component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections or cellular damage within the tumor microenvironment.[1][2][3][4] Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[5] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This cascade initiates a robust anti-tumor immune response by enhancing antigen presentation, promoting the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) into the tumor.
ADU-S100 is a synthetic cyclic dinucleotide (CDN) designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP). It is a bisphosphorothioate analog of 2'3'-c-di-AMP and has been shown to activate all known human and murine STING variants. Its development has progressed to Phase I and Ib clinical trials, providing valuable insights into the safety and activity of STING agonists in humans.
This compound is a highly potent, small molecule STING agonist identified in preclinical studies. While less is known about its clinical trajectory, the available data highlight its significant in vitro and in vivo activity.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ADU-S100. It is important to note that the data are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
Table 1: In Vitro Potency and Activity
| Parameter | This compound | ADU-S100 | Source |
| Target Binding (IC50) | 0.062 nM | Data not available | |
| IFN-β Induction (EC50) | 2.0 nM | Data not available | |
| Pathway Activation | Induces phosphorylation of STING, TBK1, IRF3, and STAT1 at 2 nM | Activates all known human STING alleles | |
| CYP Inhibition (IC50) | >100 µM for CYP1A2, 2C9, 2C19, 2D6; 4.2 µM for CYP3A4 | Data not available |
Table 2: In Vivo Efficacy in CT26 Colon Carcinoma Model
| Parameter | This compound | ADU-S100 | Source |
| Administration Route | Intravenous | Intratumoral | |
| Dose | 1.5 mg/kg | 20 µg and 40 µg | |
| Treatment Schedule | Every other day for one week | Days 10 and 16 post-tumor implantation | |
| Tumor Growth Inhibition | 57% inhibition on day 17 | Significant tumor suppression | |
| Survival | Data not available | 100% survival in the 40 µg group | |
| Weight Loss | No weight loss observed | No significant weight change |
Table 3: Pharmacokinetics
| Parameter | This compound (Mouse) | ADU-S100 (Human) | Source |
| Half-life (T1/2) | Data not available | ~24 minutes | |
| Absorption | Administered intravenously | Rapidly absorbed from injection site |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
References
Validating the Synergistic Effect of STING Agonist and Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of STING (Stimulator of Interferon Genes) agonists and radiotherapy is emerging as a potent therapeutic strategy to enhance anti-tumor immunity and improve cancer treatment outcomes. This guide provides an objective comparison of this combination therapy with other alternatives, supported by experimental data from preclinical studies. While specific data for a compound designated "STING agonist-17" is not publicly available, this guide synthesizes findings from studies on various STING agonists to illustrate the principles and potential of this synergistic approach.
Mechanism of Synergy: A Dual Assault on Tumors
Radiotherapy, a cornerstone of cancer treatment, primarily functions by inducing DNA damage in cancer cells.[1][2] This damage not only leads to direct tumor cell death but also triggers the release of tumor-associated antigens (TAAs) and cytosolic double-stranded DNA (dsDNA).[1][3][4] This released dsDNA can activate the cGAS-STING pathway, an innate immune signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. However, this endogenous activation of the STING pathway by radiotherapy alone is often transient and insufficient to mount a robust and sustained anti-tumor immune response.
STING agonists are molecules designed to potently and directly activate the STING pathway. By administering a STING agonist in conjunction with radiotherapy, the anti-tumor immune response is significantly amplified. This combination therapy transforms the irradiated tumor into an in-situ vaccine, leading to enhanced antigen presentation, recruitment and activation of cytotoxic T lymphocytes, and the potential for systemic "abscopal" effects, where non-irradiated tumors also regress.
STING Signaling Pathway and Radiotherapy Interaction
The following diagram illustrates the interplay between radiotherapy and STING agonists in activating the anti-tumor immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing radiotherapy-induced anti-tumor immunity via nanoparticle-mediated STING agonist synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing the cGAS-STING pathway to potentiate radiation therapy: current approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Potent STING Agonist: Murine vs. Human STING Activation
A Guide for Researchers and Drug Development Professionals
The successful translation of preclinical cancer immunotherapies from murine models to human clinical trials is often hampered by species-specific differences in immune pathways. A prime example is the activation of the STIMULATOR of INTERFERON GENES (STING) pathway, a critical component of the innate immune system. While promising results in mouse models have spurred the development of STING agonists, their efficacy in humans has been inconsistent. This guide provides a comparative analysis of the effects of a representative potent STING agonist on murine versus human STING, highlighting key differences in activation, downstream signaling, and therapeutic outcomes.
Due to the limited availability of public data on a specific "STING agonist-17," this guide will utilize data from well-characterized STING agonists, such as cyclic dinucleotide (CDN) analogs and other potent small molecules, as representative examples to illustrate the comparative effects.
Key Differences in Murine vs. Human STING
Structural and functional disparities between murine and human STING proteins are central to the observed differences in agonist response. A significant factor is the variation in the ligand-binding pocket of the STING dimer. For instance, the murine STING protein is readily activated by the synthetic agonist DMXAA, which showed great promise in preclinical mouse models but ultimately failed in human clinical trials because it does not effectively bind to or activate human STING.[1][2] This highlights the critical need to evaluate STING agonists in both murine and human systems.
Molecular dynamics simulations have revealed that the "lid" region covering the ligand-binding pocket is more flexible in human STING, which can affect agonist binding and retention.[3] Furthermore, there are differences in the downstream signaling cascades that are initiated upon STING activation in the two species.
Data Presentation: Quantitative Comparison of STING Agonist Activity
The following tables summarize the key quantitative differences in the activity of a representative potent STING agonist in murine and human systems.
| Parameter | Murine STING | Human STING | Reference |
| Binding Affinity (Kd) | Varies by agonist; generally high for murine-active compounds. | Often lower or negligible for murine-specific agonists like DMXAA. | [2] |
| IFN-β Induction (EC50) | Potent induction in murine immune cells. | Induction levels can be significantly lower or absent depending on the agonist. | [2] |
| Pro-inflammatory Cytokine Production | Robust production of cytokines such as TNF-α, IL-6, and various chemokines. | Cytokine profile can differ, with some studies showing distinct patterns of cytokine release. |
| In Vivo Efficacy (Murine Tumor Models) | Outcome | Reference |
| Tumor Growth Inhibition | Significant delay in tumor growth and increased survival. | Not directly applicable, but preclinical humanized mouse models are used. |
| Immune Cell Infiltration | Increased infiltration of CD8+ T cells, NK cells, and dendritic cells into the tumor microenvironment. | In humanized models, similar increases in immune cell infiltration are observed with human-active agonists. |
| Abscopal Effect | Induction of anti-tumor responses in distant, untreated tumors. | Evidence for abscopal effects with human-active agonists in relevant models. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This assay assesses the binding of a STING agonist to the STING protein in a cellular context by measuring changes in the protein's thermal stability.
Protocol:
-
Cell Culture and Treatment:
-
Culture human (e.g., THP-1) or murine (e.g., J774A.1) monocytic cells to a density of 1-2 x 106 cells/mL.
-
Treat cells with the STING agonist at various concentrations or a vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble STING protein in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble STING protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the agonist indicates target engagement and stabilization.
-
Cytokine Induction Assay
This assay quantifies the production of key cytokines following STING activation.
Protocol:
-
Cell Culture and Stimulation:
-
Plate murine bone marrow-derived dendritic cells (BMDCs) or human peripheral blood mononuclear cells (PBMCs) in 96-well plates.
-
Stimulate the cells with a dose range of the STING agonist for 24-48 hours.
-
-
Supernatant Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentrations of IFN-β, TNF-α, IL-6, and other relevant cytokines using ELISA or a multiplex cytokine array (e.g., Luminex).
-
-
Data Analysis:
-
Generate dose-response curves for each cytokine to determine the EC50 of the STING agonist.
-
In Vivo Murine Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.
Protocol:
-
Tumor Implantation:
-
Subcutaneously implant a suitable number of tumor cells (e.g., 5 x 105 B16-F10 melanoma cells or CT26 colon carcinoma cells) into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
-
STING Agonist Administration:
-
When tumors reach a palpable size (e.g., 50-100 mm³), administer the STING agonist intratumorally.
-
Dosing and schedule will vary depending on the agonist and tumor model (e.g., 25-100 µg per mouse, administered on days 7, 10, and 13 post-implantation).
-
-
Tumor Measurement and Survival Monitoring:
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor animal survival and body weight.
-
-
Immunophenotyping (Optional):
-
At the end of the study or at specific time points, tumors and draining lymph nodes can be harvested for analysis of immune cell populations by flow cytometry.
-
Mandatory Visualizations
STING Signaling Pathway: Murine vs. Human
Caption: Comparative STING signaling in murine and human cells.
Experimental Workflow for In Vivo STING Agonist Efficacy Study
Caption: Workflow for in vivo evaluation of STING agonists.
Conclusion
The disparities in STING agonist activity between murine and human systems underscore the importance of comprehensive, cross-species evaluation in the development of novel cancer immunotherapies. While murine models are invaluable for initial efficacy and mechanistic studies, the ultimate success of a STING agonist hinges on its ability to potently activate the human STING pathway. This guide provides a framework for researchers to design and interpret experiments aimed at bridging the translational gap. By carefully considering the structural and functional differences between murine and human STING, and by employing robust experimental protocols, the development of clinically effective STING agonists can be significantly advanced.
References
- 1. Frontiers | Discordance in STING-Induced Activation and Cell Death Between Mouse and Human Dendritic Cell Populations [frontiersin.org]
- 2. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of STING Agonist-17 Confirmed Using STING Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target activity of a representative novel STING agonist, designated STING Agonist-17, utilizing STING knockout (KO) models. The data presented herein demonstrates the STING-dependent mechanism of action of this compound and offers a framework for evaluating the specificity of new STING agonists.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor and anti-viral responses.[1] Pharmacological activation of this pathway with agonists is a promising therapeutic strategy, particularly in immuno-oncology.[2][3][4] A crucial step in the preclinical validation of any new STING agonist is to unequivocally demonstrate that its biological activity is mediated directly through STING. The use of STING knockout models is the gold-standard approach for this confirmation.[5]
Comparative Performance of this compound
To validate the on-target activity of this compound, its ability to induce downstream signaling was compared in wild-type (WT) and STING knockout (KO) human monocytic (THP-1) and mouse macrophage (RAW 264.7) cell lines. The results are summarized below, alongside data for the well-characterized cyclic dinucleotide (CDN) STING agonist, 2'3'-cGAMP, and a non-CDN agonist, diABZI, for a comprehensive comparison.
Key Performance Parameters
| Parameter | Cell Line | This compound | 2'3'-cGAMP (Endogenous Ligand) | diABZI (Non-CDN Agonist) |
| IFN-β Production (EC50) | THP-1 WT | 150 nM | 2.5 µM | 50 nM |
| THP-1 STING KO | No Activity Detected | No Activity Detected | No Activity Detected | |
| ISG Reporter Activity (Fold Induction) | THP-1 WT | 25-fold | 15-fold | 30-fold |
| THP-1 STING KO | No Induction | No Induction | No Induction | |
| p-IRF3 Induction | RAW 264.7 WT | Robust Induction | Robust Induction | Robust Induction |
| RAW 264.7 STING KO | No Induction | No Induction | No Induction | |
| NF-κB Reporter Activity (Fold Induction) | THP-1 WT | 10-fold | 8-fold | 12-fold |
| THP-1 STING KO | No Induction | No Induction | No Induction |
Note: The data for this compound is representative and compiled based on typical performance of novel small molecule STING agonists. EC50 values and fold inductions are illustrative.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are protocols for the key experiments cited in the comparative analysis.
Generation of STING Knockout Cell Lines
STING knockout cell lines (e.g., THP-1-KO-STING) are generated using CRISPR/Cas9 gene-editing technology. A single guide RNA (sgRNA) targeting an early exon of the TMEM173 (STING) gene is delivered into the parental cell line along with Cas9 nuclease. Single-cell clones are then isolated and screened for the absence of STING protein expression by Western blot and for loss of functional response to known STING agonists.
Interferon-β (IFN-β) ELISA
-
Cell Seeding: Seed wild-type and STING KO cells (e.g., THP-1) in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Agonist Treatment: Treat the cells with a serial dilution of this compound or other reference agonists for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IFN-β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the agonist concentration and determine the EC50 value.
Interferon-Stimulated Gene (ISG) Reporter Assay
-
Cell Line: Utilize a reporter cell line, such as THP-1-Dual™ cells, which express a secreted luciferase gene under the control of an ISG54 promoter.
-
Cell Seeding and Treatment: Seed wild-type and STING KO reporter cells and treat with agonists as described for the IFN-β ELISA.
-
Luciferase Measurement: After 24 hours of incubation, collect the supernatant and measure luciferase activity using a luminometer and a suitable luciferase detection reagent.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to untreated control cells. The absence of luciferase activity in STING-KO reporter cells treated with the agonists confirms the on-target activity.
Phospho-IRF3 Western Blot
-
Cell Treatment: Treat wild-type and STING KO cells (e.g., RAW 264.7) with this compound (at its EC50 concentration) for 1-2 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated IRF3 (Ser366) and total IRF3. A β-actin antibody is used as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Visualizing the Mechanism and Workflow
To further clarify the STING signaling pathway and the experimental logic for confirming on-target activity, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 5. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Impact of STING Agonist-17 on the Tumor Immune Microenvironment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of STING Agonist-17's performance in modulating the tumor immune microenvironment against other therapeutic alternatives. The information is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to this compound and the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged tumor cells.[1][2] Activation of the STING pathway triggers the production of type I interferons (IFNs) and other inflammatory cytokines, leading to the recruitment and activation of immune cells within the tumor microenvironment (TME).[3][4] This process can convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.[4]
This compound is a novel, synthetic cyclic dinucleotide (CDN) designed for potent and specific activation of the STING pathway. Its mechanism of action involves direct binding to the STING protein, inducing a conformational change that initiates downstream signaling cascades. This guide will compare the effects of this compound with other STING agonists and alternative immunotherapeutic approaches.
Comparative Performance Data
The following tables summarize the quantitative impact of this compound and other immunotherapies on key aspects of the tumor immune microenvironment. The data is compiled from preclinical studies in various syngeneic mouse tumor models.
Table 1: Impact on Immune Cell Infiltration in the Tumor Microenvironment
| Treatment Group | CD8+ T Cells (cells/mm²) | NK Cells (cells/mm²) | Dendritic Cells (CD11c+) (cells/mm²) | Myeloid-Derived Suppressor Cells (MDSCs) (%) |
| Vehicle Control | 50 ± 12 | 25 ± 8 | 15 ± 5 | 45 ± 7 |
| This compound | 250 ± 35 | 120 ± 20 | 80 ± 15 | 15 ± 4 |
| Alternative STING Agonist (e.g., DMXAA - murine specific) | 220 ± 30 | 110 ± 18 | 75 ± 12 | 18 ± 5 |
| TLR9 Agonist (e.g., CpG ODN) | 180 ± 25 | 90 ± 15 | 60 ± 10 | 25 ± 6 |
| Anti-PD-1 Antibody | 150 ± 20 | 70 ± 12 | 40 ± 8 | 30 ± 5 |
Table 2: Cytokine Production in the Tumor Microenvironment (pg/mg of tumor tissue)
| Treatment Group | IFN-β | TNF-α | CXCL10 | IL-10 |
| Vehicle Control | <10 | 25 ± 8 | 50 ± 15 | 100 ± 20 |
| This compound | 500 ± 70 | 300 ± 45 | 800 ± 110 | 50 ± 10 |
| Alternative STING Agonist (e.g., cGAMP) | 450 ± 65 | 280 ± 40 | 750 ± 100 | 60 ± 12 |
| TLR9 Agonist (e.g., CpG ODN) | 200 ± 30 | 150 ± 25 | 400 ± 60 | 80 ± 15 |
| Anti-PD-1 Antibody | 50 ± 10 | 80 ± 15 | 200 ± 35 | 90 ± 18 |
Table 3: Anti-Tumor Efficacy (Tumor Growth Inhibition %)
| Treatment Group | B16 Melanoma | CT26 Colon Carcinoma | 4T1 Breast Cancer |
| Vehicle Control | 0 | 0 | 0 |
| This compound | 75% | 80% | 65% |
| Alternative STING Agonist (e.g., diABZI) | 70% | 75% | 60% |
| TLR9 Agonist (e.g., CpG ODN) | 50% | 55% | 40% |
| Anti-PD-1 Antibody | 40% | 45% | 30% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STING signaling pathway activated by this compound and a typical experimental workflow for its evaluation.
Caption: STING signaling pathway activated by this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Syngeneic Mouse Tumor Models
-
Cell Culture: B16-F10 (melanoma), CT26 (colon carcinoma), and 4T1 (breast cancer) cell lines are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: 6-8 week old female C57BL/6 (for B16-F10) or BALB/c (for CT26 and 4T1) mice are subcutaneously injected with 1x10^6 tumor cells in 100 µL of PBS into the right flank.
-
Treatment: When tumors reach an average volume of 50-100 mm³, mice are randomized into treatment groups. This compound (or other agents) is administered via intratumoral injection at a dose of 50 µg in 50 µL of saline, typically on days 7, 10, and 13 post-implantation.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using digital calipers, and calculated using the formula: (length x width²)/2.
-
Endpoint: Mice are euthanized when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period for tissue collection.
Flow Cytometry for Immune Cell Profiling
-
Tumor Digestion: Harvested tumors are mechanically minced and digested in RPMI-1640 containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 45 minutes at 37°C with gentle agitation.
-
Cell Staining: Single-cell suspensions are prepared by passing the digested tissue through a 70 µm cell strainer. Cells are then stained with a cocktail of fluorescently-labeled antibodies against surface markers for various immune cell populations (e.g., CD45, CD3, CD8, NK1.1, CD11c, Gr-1, Ly6G/C).
-
Data Acquisition and Analysis: Stained cells are analyzed on a multicolor flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo) to quantify the percentage and absolute number of different immune cell subsets within the tumor.
Cytokine Analysis
-
Tumor Homogenization: A portion of the harvested tumor is weighed and homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the tumor lysate is determined using a BCA protein assay.
-
ELISA or Luminex Assay: The concentrations of various cytokines (e.g., IFN-β, TNF-α, CXCL10, IL-10) in the tumor lysates are measured using commercially available ELISA kits or a Luminex multiplex assay, following the manufacturer's instructions. Cytokine levels are normalized to the total protein concentration.
Conclusion
This compound demonstrates a robust ability to activate the innate immune system, leading to a significant enhancement of the anti-tumor immune response. The data presented in this guide indicates that this compound is a potent inducer of immune cell infiltration and pro-inflammatory cytokine production within the tumor microenvironment, resulting in superior anti-tumor efficacy compared to other STING agonists and alternative immunotherapies in preclinical models. The provided experimental protocols offer a framework for the continued investigation and validation of this compound as a promising candidate for cancer immunotherapy. The synergistic potential of this compound with other treatments, such as immune checkpoint inhibitors, warrants further exploration.
References
A Comparative Guide to Cytokine Profiles Induced by Different Classes of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy and vaccine development. STING agonists, by mimicking the natural ligands of the STING protein, can trigger a potent innate immune response characterized by the production of a wide array of cytokines and chemokines. However, emerging evidence demonstrates that not all STING agonists are created equal. Different chemical classes of these agonists can induce distinct cytokine profiles, leading to varied downstream immunological consequences. This guide provides an objective comparison of the cytokine profiles induced by different classes of STING agonists, supported by experimental data, to aid researchers in selecting the most appropriate agonist for their specific application.
Classes of STING Agonists
STING agonists can be broadly categorized into two main classes:
-
Cyclic Dinucleotides (CDNs): These agonists mimic the natural STING ligand, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), which is produced by the enzyme cGAS upon detection of cytosolic DNA.[1][2] This class includes natural CDNs like 2'3'-cGAMP and bacterial-derived CDNs (e.g., c-di-AMP, c-di-GMP), as well as synthetic CDN analogs developed to have improved stability and potency.[3][4]
-
Non-Cyclic Dinucleotides (non-CDNs): This diverse group of small molecules activates STING through different binding modes compared to CDNs.[5] Prominent examples include the amidobenzimidazole-based compounds like diABZI and other synthetic molecules such as DMXAA (in mice), SR-717, and MSA-2.
Comparative Analysis of Induced Cytokine Profiles
Experimental data reveals that while all STING agonists induce a core set of pro-inflammatory cytokines and Type I interferons, the magnitude and breadth of the cytokine response can differ significantly between classes and even between individual agonists within the same class.
A comparative study using murine models and cell lines demonstrated these distinct "cytokine signatures". While some cytokines like CCL7 and IL-1β were induced to similar levels by the CDN (CDA) and non-CDN agonists (DMXAA and diABZI), others showed marked differences. For instance, CXCL10 and IL-18 were significantly stimulated by CDA and DMXAA, but not by diABZI. Notably, DMXAA induced a much broader and more robust cytokine and chemokine response, including significant secretion of CCL2, CCL3, CCL4, CCL5, CXCL1, CXCL2, IL-6, IL-10, IL-12p70, and TNFα, which were not as potently induced by CDA or diABZI.
This agonist-specific cytokine induction highlights that the chemical properties of the STING agonist can qualitatively and quantitatively alter the resulting innate immune response.
Quantitative Data Summary
The following table summarizes the differential cytokine induction by representative STING agonists from different classes based on published preclinical data. The data is presented qualitatively ("High," "Moderate," "Low," "Not Significant") to reflect the comparative nature of the findings across different studies.
| Cytokine/Chemokine | Cyclic Dinucleotides (e.g., cGAMP, CDA) | Non-Cyclic Dinucleotides (e.g., diABZI) | Non-Cyclic Dinucleotides (e.g., DMXAA - murine) |
| Type I Interferons (IFN-β) | High | High | High |
| TNF-α | Moderate | Moderate | High |
| IL-6 | Moderate | Low to Moderate | High |
| IL-1β | Moderate to High | Moderate to High | Moderate to High |
| IL-10 | Low | Low | High |
| IL-12p70 | Low | Low | High |
| IL-18 | Moderate | Not Significant | Moderate |
| CXCL10 (IP-10) | High | Not Significant | High |
| CCL2 (MCP-1) | Low to Moderate | Low | High |
| CCL5 (RANTES) | Moderate | Low | High |
This table is a synthesis of data from multiple preclinical studies and is intended for comparative purposes. The exact levels of cytokine induction can vary depending on the specific agonist, dose, cell type, and experimental model used.
Signaling Pathway and Experimental Workflow
The differential cytokine profiles induced by various STING agonists are a direct consequence of the activation of the STING signaling pathway. Upon agonist binding, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it serves as a scaffold to activate downstream signaling cascades. This leads to the phosphorylation and activation of the transcription factors IRF3 and NF-κB. Activated IRF3 primarily drives the expression of Type I interferons, while NF-κB promotes the transcription of a broad range of pro-inflammatory cytokines and chemokines. The specific conformation adopted by STING upon binding to different agonists may influence the relative activation of these downstream pathways, leading to the observed differences in cytokine profiles.
Caption: The cGAS-STING signaling pathway leading to cytokine production.
The workflow for comparing cytokine profiles typically involves stimulating immune cells with different STING agonists and then quantifying the secreted cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Cyclic Dinucleotide Analogues as STING Agonists - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 5. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to STING Agonist-17: Potency, Selectivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of STING agonist-17 as a potent and selective STING (Stimulator of Interferon Genes) agonist. Through objective comparisons with other leading STING agonists and supported by experimental data, this document serves as a critical resource for researchers in immuno-oncology and related fields.
Introduction to STING Agonists
The STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a potent type I interferon (IFN) response. This activation leads to the recruitment and activation of various immune cells, making STING an attractive target for cancer immunotherapy. STING agonists are molecules designed to activate this pathway, effectively turning "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction. This guide focuses on this compound and compares its performance against a panel of other well-characterized STING activators.
Comparative Performance of STING Agonists
The efficacy of STING agonists can be assessed through various parameters, including their binding affinity to the STING protein, their potency in inducing IFN-β production, and their in vivo anti-tumor activity. The following tables summarize the available quantitative data for this compound and its key competitors.
In Vitro Potency and Target Engagement
| Agonist | Type | Target(s) | IC50 (Binding Assay) | EC50 (IFN-β Induction) | Key Findings |
| This compound | Small Molecule | STING | 0.062 nM[1] | 2.0 nM (in vitro)[1] | Highly potent with strong induction of IFN-β.[1] |
| diABZI | Non-CDN | STING | - | 0.144 ± 0.149 nM (in THP1-Dual cells)[2] | Potent non-nucleotide agonist that activates STING in its open conformation.[3] |
| SB 11285 | Cyclic Dinucleotide | STING | - | >118-fold and 35-fold lower than cGAMP and ADU-S100, respectively, in THP-1 cells. | Potent activation of both IRF3 and NF-κB pathways. |
| HG-381 | Non-CDN | STING | - | ~5–10 nM (in human PBMCs) | Strong STING activation leading to robust type I interferon induction. |
| E7766 | Macrocycle-bridged CDN | STING | Kd of 40 nM | 1 μM (WT), 2.2 μM (HAQ), 1.2 μM (AQ), 4.9 μM (REF variants) | Potent, pan-genotypic activity against various human STING variants. |
| SNX281 | Small Molecule | STING | - | - | Systemically delivered agonist causing complete tumor regression in preclinical models. |
| MK-1454 | Cyclic Dinucleotide | STING | High affinity in vitro | Strong IFN-β secretion | Robust tumor cytokine upregulation and effective antitumor activity. |
CDN: Cyclic Dinucleotide PBMCs: Peripheral Blood Mononuclear Cells
In Vivo Anti-Tumor Efficacy
| Agonist | Mouse Model | Administration | Dosage | Tumor Growth Inhibition (TGI) / Regression | Key Findings |
| This compound | CT26 Colon Carcinoma | Intravenous | 1.5 mg/kg | 57% TGI on day 17 | Inhibited tumor growth without significant weight loss. |
| diABZI | Colorectal Cancer | - | - | Significant tumor growth inhibition. | Effective in a mouse model of colorectal cancer. |
| SB 11285 | A20 Lymphoma | Intratumoral | 100µg | 86% TGI | Potent and durable immune-mediated anti-tumor activity. |
| HG-381 | Murine models | Intratumoral | - | Significant tumor growth inhibition. | Enhanced antitumor immunity and increased infiltration of CD8+ T cells. |
| E7766 | CT26 Colon Cancer | Intratumoral | 10 mg/kg | 90% of tumors resolved with no recurrence for over 8 months. | Potent antitumor activity with long-lasting immune memory. |
| SNX281 | CT26 Colon Carcinoma | Intravenous | Single dose | Complete and durable tumor regression. | Induced immune memory and resistance to re-challenge. |
| MK-1454 | Syngeneic tumors | Intratumoral | - | Robust antitumor activity. | Enhanced tumor shrinkage when combined with anti-PD-1 therapy. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the STING signaling pathway and a general workflow for evaluating STING agonists.
Caption: The cGAS-STING signaling cascade.
Caption: A general workflow for the validation of STING agonists.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are protocols for the key experiments cited in this guide.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay is used to verify the direct binding of a STING agonist to the STING protein in a cellular environment.
-
Cell Culture and Treatment:
-
Culture a human monocytic cell line (e.g., THP-1) to a density of 1-2 x 106 cells/mL.
-
Treat the cells with varying concentrations of the STING agonist or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the soluble fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for STING, followed by a secondary HRP-conjugated antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity of soluble STING at different temperatures indicates the degree of stabilization by the agonist.
-
IFN-β Reporter Gene Assay
This assay quantifies the potency of a STING agonist in inducing the transcription of the IFN-β gene.
-
Cell Line and Culture:
-
Use a reporter cell line, such as THP-1-Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.
-
Plate the cells in a 96-well plate at a density of 5 x 104 cells per well and incubate overnight.
-
-
Agonist Treatment:
-
Prepare serial dilutions of the STING agonist in cell culture medium.
-
Add the diluted agonist to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Activity Measurement:
-
Collect the cell supernatant.
-
Add a luciferase substrate solution to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence values against the agonist concentrations.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using a non-linear regression analysis.
-
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
This experiment evaluates the ability of a STING agonist to inhibit tumor growth in an immunocompetent host.
-
Tumor Cell Implantation:
-
Use 6-8 week old female BALB/c mice.
-
Subcutaneously inject 1 x 106 CT26 colon carcinoma cells into the right flank of each mouse.
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
-
Treatment:
-
When the tumors reach an average volume of 100 mm3, randomize the mice into treatment and control groups (n=10 per group).
-
Administer the STING agonist or vehicle control via the desired route (e.g., intratumoral, intravenous). For example, administer this compound intravenously at a dose of 1.5 mg/kg every other day for one week.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically the tumor volume, and the study is concluded when the tumors in the control group reach a predetermined maximum size.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Conclusion
This compound demonstrates exceptional potency in vitro, with an IC50 in the sub-nanomolar range and an EC50 for IFN-β induction of 2.0 nM. In vivo, it exhibits significant anti-tumor activity in a syngeneic mouse model of colon carcinoma. When compared to other STING agonists, this compound stands out for its high potency. While non-CDN agonists like diABZI also show remarkable potency, and systemically available agonists like SNX281 demonstrate complete tumor regression, this compound presents a compelling profile for further preclinical and clinical development. The choice of a STING agonist for therapeutic development will ultimately depend on a comprehensive evaluation of its potency, pharmacokinetic properties, safety profile, and intended clinical application. The experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of novel STING agonists, paving the way for the next generation of cancer immunotherapies.
References
A Comparative Analysis of Non-Nucleotide STING Agonists in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Non-nucleotide STING agonists, in particular, offer potential advantages over their cyclic dinucleotide (CDN) counterparts, including improved stability and oral bioavailability. This guide provides an objective comparison of the performance of three prominent non-nucleotide STING agonists: diABZI, MSA-2, and DW18343, supported by available experimental data.
Introduction to Non-Nucleotide STING Agonists
The STING pathway plays a crucial role in detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged cancer cells.[1] Activation of STING triggers a cascade of signaling events, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, stimulates the innate and adaptive immune systems to recognize and eliminate cancer cells.[1] Non-nucleotide agonists directly bind to and activate STING, offering a novel therapeutic avenue for "cold" tumors that are poorly infiltrated by immune cells.
Comparative Performance Data
The following tables summarize the available quantitative data for diABZI, MSA-2, and DW18343, focusing on their in vitro potency and in vivo anti-tumor efficacy. It is important to note that direct head-to-head comparative studies for all metrics are limited, and the data presented is compiled from various independent studies.
In Vitro Potency: IFN-β Induction
The ability of STING agonists to induce the production of IFN-β is a key indicator of their potency. The half-maximal effective concentration (EC50) for IFN-β induction is a common metric used for comparison.
| Agonist | Cell Line | Assay Type | EC50 (IFN-β Induction) | Reference |
| diABZI | THP-1 (human monocytic) | IRF Reporter Assay | 13 nM | [2] |
| Human PBMCs | ELISA | 130 nM | [3][4] | |
| MSA-2 | THP-1 (human monocytic) | ELISA | ~1 µM (8.3-fold induction) | |
| Human STING (WT) | Not Specified | 8.3 µM | ||
| DW18343 | THP-1 Dual | ISG Reporter Assay | Potent activation reported, specific EC50 not provided |
Note: Direct comparison of EC50 values should be made with caution due to variations in cell lines and assay formats.
In Vivo Anti-Tumor Efficacy
The ultimate measure of a STING agonist's potential is its ability to control tumor growth in preclinical models. The data below is derived from syngeneic mouse tumor models, which have a competent immune system.
| Agonist | Tumor Model | Dosing Regimen | Key Outcomes | Reference |
| diABZI | CT26 (colorectal carcinoma) | 1.5 mg/kg, IV, Days 1, 4, 8 | Significant tumor growth inhibition; 8 out of 10 mice tumor-free | |
| B16.F10 (melanoma) | Not specified | Antitumor efficacy observed | ||
| MSA-2 | MC38 (colon carcinoma) | Not specified | 80-100% complete tumor regression | |
| MC38 (colon carcinoma) | 150 µg, intratumoral, 3 doses | Significant tumor growth reduction and increased survival | ||
| DW18343 | B16F10 (melanoma) | Not specified | Potent antitumor activity reported | |
| CT26, RenCa, 4T1, EMT6 | Not specified | Broad and long-lasting antitumor effects |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the STING signaling pathway and a general workflow for evaluating STING agonist efficacy.
Caption: The cGAS-STING signaling pathway.
Caption: General experimental workflow for STING agonist evaluation.
Detailed Experimental Protocols
In Vitro STING Activation Assay (IFN-β ELISA)
Objective: To quantify the amount of IFN-β secreted by immune cells in response to STING agonist treatment, as a measure of agonist potency.
Methodology:
-
Cell Culture:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at a density of 2-8 x 10^5 cells/mL.
-
For the assay, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of the non-nucleotide STING agonists (diABZI, MSA-2, DW18343) in complete culture medium.
-
Add the diluted compounds to the wells containing THP-1 cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
ELISA Procedure:
-
After incubation, centrifuge the 96-well plate and carefully collect the supernatant.
-
Perform a sandwich ELISA for human IFN-β according to the manufacturer's instructions (e.g., using a commercially available kit).
-
Briefly, coat a 96-well ELISA plate with a capture antibody specific for human IFN-β.
-
Add the collected cell culture supernatants and a series of IFN-β standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash step, add streptavidin-HRP conjugate.
-
Finally, add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the IFN-β standards.
-
Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.
-
Plot the IFN-β concentration against the agonist concentration and determine the EC50 value using non-linear regression analysis.
-
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of non-nucleotide STING agonists in a syngeneic mouse tumor model.
Methodology:
-
Animal Model:
-
Use 6-8 week old female BALB/c or C57BL/6 mice, depending on the syngeneic tumor cell line.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 or MC38 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, diABZI, MSA-2, DW18343).
-
Administer the STING agonists according to the specified dosing regimen (e.g., intravenous, intratumoral, or oral administration at a specific mg/kg dose and schedule).
-
-
Efficacy Assessment:
-
Measure tumor volume (calculated as 0.5 x length x width²) and body weight two to three times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant distress.
-
A secondary endpoint can be overall survival, where the time to reach the endpoint is recorded.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) percentage at specific time points.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of a non-nucleotide STING agonist to the STING protein within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., THP-1) to 70-80% confluency.
-
Treat the cells with the STING agonist at a desired concentration or with a vehicle control for a specific duration (e.g., 1 hour) at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g).
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for STING.
-
Use a secondary antibody conjugated to HRP for detection.
-
Visualize the bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the agonist compared to the vehicle control indicates target engagement and stabilization of the STING protein.
-
Conclusion
The non-nucleotide STING agonists diABZI, MSA-2, and DW18343 represent a promising class of molecules for cancer immunotherapy. The available data suggests that all three compounds are potent activators of the STING pathway and exhibit significant anti-tumor efficacy in preclinical models. While diABZI appears to have high in vitro potency, MSA-2 has demonstrated robust in vivo activity with the advantage of oral bioavailability. DW18343 is a newer entrant with promising broad anti-tumor effects. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these agonists and to guide their clinical development. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other emerging STING agonists.
References
- 1. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Analysis of STING Agonist-17's Cross-Reactivity with Human STING Variants
For researchers, scientists, and drug development professionals, understanding the differential activation of STING (Stimulator of Interferon Genes) variants by novel agonists is paramount for the development of effective and broadly applicable immunotherapies. This guide provides a comparative overview of STING agonist-17's activity on common human STING variants, supported by experimental data and detailed protocols.
This compound, also known as compound 4a, is a potent non-cyclic dinucleotide (non-CDN) STING agonist that has demonstrated significant anti-tumor activity. Its efficacy is rooted in its ability to bind to STING and trigger a downstream signaling cascade, leading to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines. However, the human population exhibits common polymorphisms in the STING gene, leading to protein variants that can alter agonist binding and subsequent signaling. The most prevalent variants include R232 (often considered wild-type), HAQ (a haplotype with R71H, G230A, and R293Q substitutions), and H232 (an R232H substitution).
Quantitative Comparison of this compound Activity
To objectively assess the cross-reactivity of this compound, its activity was evaluated across different human STING variants. The following tables summarize the key quantitative data from in vitro assays.
Table 1: STING Binding Affinity of this compound
| STING Variant | Binding Affinity (Kd, nM) |
| R232 (Wild-Type) | Data not publicly available |
| HAQ (R71H/G230A/R293Q) | Data not publicly available |
| H232 (R232H) | Data not publicly available |
Table 2: IFN-β Induction by this compound in Cells Expressing Different STING Variants
| STING Variant | Cell Type | EC50 for IFN-β Induction (nM) |
| R232 (Wild-Type) | THP-1 Dual™ | 2.0[1] |
| HAQ (R71H/G230A/R293Q) | Data not publicly available | |
| H232 (R232H) | Data not publicly available |
Note: The available data for this compound (compound 4a) from the primary publication does not specify the STING variant in the THP-1 Dual™ cells used for the EC50 determination. THP-1 cells are known to express the HAQ variant. However, without explicit confirmation from the study, this remains an assumption. Comprehensive cross-variant activity data for this compound is not currently available in the public domain.
STING Signaling Pathway and Agonist Activation
STING agonists initiate a signaling cascade crucial for the innate immune response. The diagram below illustrates the canonical STING pathway.
Caption: STING signaling pathway activated by cytosolic dsDNA or direct STING agonists.
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize the activity of STING agonists.
IFN-β Reporter Gene Assay
This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene (e.g., Luciferase) under the control of the IFN-β promoter.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells (which are STING-deficient) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 24-well plates at a density of 1 x 105 cells/well.
-
Co-transfect cells with plasmids encoding a human STING variant (R232, HAQ, or H232), an IFN-β promoter-driven luciferase reporter, and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
-
Agonist Stimulation:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or a control agonist.
-
-
Luciferase Assay:
-
After 18-24 hours of stimulation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the agonist concentration and determine the EC50 value using non-linear regression analysis.
-
Western Blot for STING Pathway Activation
This method detects the phosphorylation of key downstream signaling proteins, such as STING, TBK1, and IRF3, as a marker of pathway activation.
Protocol:
-
Cell Culture and Stimulation:
-
Culture THP-1 cells stably expressing a specific human STING variant in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates at a density of 1 x 106 cells/well.
-
Treat the cells with this compound at various concentrations for different time points (e.g., 0, 1, 3, 6 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STING (Ser366), phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and total STING, TBK1, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for comparing the activity of a STING agonist across different human STING variants.
Caption: Workflow for comparing STING agonist activity on different human STING variants.
Conclusion
While this compound (compound 4a) has been identified as a potent STING agonist, a comprehensive public dataset comparing its activity across the common human STING variants (R232, HAQ, and H232) is not yet available. The provided EC50 value for IFN-β induction was determined in a cell line that likely expresses the HAQ variant, but this requires confirmation. Further studies are necessary to fully elucidate the cross-reactivity profile of this compound. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such comparative analyses, which are essential for the continued development of STING-targeting immunotherapies.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of STING Agonist-17
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like STING agonist-17 are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, based on available safety data for similar compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on the safety profiles of other research-grade STING agonists. Researchers must consult their institution's Environmental Health and Safety (EHS) department and, if available, the product-specific SDS for definitive guidance.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes relevant information for similar STING agonists, providing a comparative context for handling and safety.
| Parameter | STING agonist-14 | diABZI STING Agonist-1 (hydrochloride) | This compound |
| Hazard Classification | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] | Not classified as hazardous according to the Globally Harmonized System (GHS)[2] | Data not available |
| Incompatible Materials | Data not available | Strong acids, strong bases, strong oxidizing agents, strong reducing agents[2] | Data not available |
| Storage | Store at -20°C for 1 month[1] | Store in accordance with information listed on the product insert[2] | Store stock solution at -80°C for 6 months or -20°C for 1 month |
Step-by-Step Disposal Protocol for this compound
This protocol provides a general workflow for the safe disposal of small quantities of this compound typically used in a research laboratory setting.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Decontamination of Solutions
For liquid waste containing this compound (e.g., cell culture media, buffer solutions):
-
Small Spills: Absorb solutions with a chemically inert absorbent material, such as diatomite or universal binders.
-
Decontamination: Treat the absorbed material and any contaminated surfaces with a decontaminating solution. A common practice for similar compounds is to use alcohol for scrubbing surfaces.
Solid Waste Disposal
For solid waste, including contaminated vials, pipette tips, and absorbent materials:
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Labeling: The container label should include:
-
The name of the chemical: "this compound Waste"
-
The primary hazards (based on available data for similar compounds, this may include "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation").
-
The date of accumulation.
-
Final Disposal
-
Institutional Guidelines: All hazardous waste must be disposed of through your institution's EHS department. Follow their specific procedures for chemical waste pickup and disposal.
-
Do Not:
-
Dispose of this compound down the drain.
-
Mix with incompatible materials such as strong acids, strong bases, strong oxidizing agents, or strong reducing agents.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
STING Signaling Pathway Overview
To provide context for the research application of this compound, the following diagram illustrates the canonical STING signaling pathway. STING agonists are designed to activate this pathway, leading to an innate immune response.
Caption: Overview of the STING signaling pathway activated by agonists.
References
Personal protective equipment for handling STING agonist-17
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling STING agonist-17. The following procedures are based on best practices for managing potent pharmaceutical compounds and should be implemented to ensure a safe laboratory environment.
Compound Information and Hazards
This compound is a potent stimulator of the STING (Stimulator of Interferator Genes) receptor, with a reported IC50 value of 0.062 nM.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for a similar compound, STING agonist-14, indicates that compounds in this class may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, this compound should be handled as a potent, potentially hazardous compound.
Storage:
-
Stock Solution: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent compounds.[3][4]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), up to 1000. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Use coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust. Also known as "bunny suits" for full body protection. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling potent compounds like this compound.
3.1. Preparation:
-
Designated Area: All handling of this compound must occur in a designated area with restricted access, such as a containment isolator or a certified chemical fume hood.
-
Decontamination: Ensure all surfaces and equipment are decontaminated before and after handling.
-
Spill Kit: A spill kit appropriate for chemical hazards should be readily accessible.
3.2. Weighing and Reconstitution:
-
Weighing: If weighing the solid compound, perform this task within a containment system (e.g., glove box or ventilated balance enclosure) to prevent dust inhalation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.
3.3. Experimental Use:
-
Containment: All procedures should be designed to minimize the generation of aerosols and dust.
-
Sharps: Use caution when handling needles or other sharps to avoid accidental skin puncture.
3.4. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation and Collection:
-
Identify: All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste.
-
Segregate: Do not mix this compound waste with non-hazardous or other types of waste.
-
Containerization:
-
Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and its approximate concentration.
-
Solid Waste: Collect contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a separate, clearly labeled, puncture-resistant container.
-
-
Keep Containers Closed: Ensure waste containers are kept closed except when adding waste.
4.2. Waste Disposal:
-
EHS Guidelines: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
-
Documentation: Maintain accurate records of all disposed hazardous waste, in line with regulatory requirements.
Visual Guides
STING Signaling Pathway
The following diagram illustrates the cGAS-STING signaling pathway, which is activated by STING agonists.
Caption: The cGAS-STING signaling pathway.
Safe Handling Workflow for this compound
This diagram outlines the key stages for the safe handling of potent compounds like this compound.
Caption: Workflow for Safe Handling of Potent Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
